Product packaging for 2-Bromo-3,6-difluoropyridine(Cat. No.:CAS No. 1382786-22-2)

2-Bromo-3,6-difluoropyridine

Cat. No.: B2582288
CAS No.: 1382786-22-2
M. Wt: 193.979
InChI Key: SXNOETYVINFCJZ-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluoropyridine is a useful research compound. Its molecular formula is C5H2BrF2N and its molecular weight is 193.979. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrF2N B2582288 2-Bromo-3,6-difluoropyridine CAS No. 1382786-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,6-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNOETYVINFCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-3,6-difluoropyridine: A Strategic Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective.[1] Fluorinated heterocycles, in this context, have emerged as privileged structures, imparting unique physicochemical and pharmacological properties.[1][2] Among these, 2-Bromo-3,6-difluoropyridine (CAS Number: 1382786-22-2) has solidified its position as a versatile and highly valuable building block. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a compound whose utility is directly linked to its distinct electronic and steric characteristics.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number 1382786-22-2[3][4][5][6]
Molecular Formula C₅H₂BrF₂N[3][4][5]
Molecular Weight 193.98 g/mol [3][4][5][6]
Appearance Liquid or dark colored oil[3][4][7]
Boiling Point 182.7 ± 35.0 °C (Predicted)[3][4]
Density 1.808 ± 0.06 g/cm³ (Predicted)[4]
Purity Typically ≥97%[3][5][6]

The presence of two electron-withdrawing fluorine atoms significantly influences the electron density of the pyridine ring, rendering the carbon atoms more electrophilic and impacting the reactivity of the C-Br bond. This electronic modulation is a key driver of its utility in cross-coupling reactions.

Synthesis and Manufacturing

The accessibility of this compound is a critical factor for its widespread use. While several synthetic routes may exist, a common laboratory-scale and potential industrial approach involves the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction.[8][9]

Illustrative Synthetic Workflow

A plausible and commonly employed synthetic strategy begins with 3,6-difluoropyridin-2-amine. This precursor undergoes diazotization under acidic conditions to form a diazonium salt, which is then subjected to a brominating agent, such as cuprous bromide, to yield the target compound.[9][10]

G cluster_0 Synthesis of this compound A 3,6-Difluoropyridin-2-amine B Diazonium Salt Intermediate A->B 1. NaNO2, HBr(aq) 2. 0-5 °C C This compound B->C CuBr, HBr(aq) Heat

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: To a cooled (0-5 °C) solution of hydrobromic acid (48% aq.), add 3,6-difluoropyridin-2-amine portion-wise while maintaining the internal temperature below 5 °C.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the reaction mixture. The rate of addition is crucial to control the exotherm and prevent the formation of side products. The reaction is stirred at this temperature for 1 hour post-addition.[9]

  • Sandmeyer Reaction: In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared. The previously formed diazonium salt solution is then added slowly to this mixture.

  • Work-up and Isolation: The reaction is allowed to warm to room temperature and then heated to facilitate the complete conversion. After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, primarily centered around the C-Br bond. The electron-deficient nature of the difluoropyridine ring makes this position highly susceptible to a range of transformative chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most significant application of this compound. It serves as an excellent coupling partner in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[11][12][13][14]

Causality of Reactivity: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect polarizes the C-Br bond, making the carbon atom more electrophilic and facilitating the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[11][15] This enhanced reactivity often allows for coupling under milder conditions and with a broader range of substrates compared to less activated aryl bromides.

G cluster_1 Key Cross-Coupling Applications Core This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Pd Catalyst Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts Base Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd Catalyst Base

Caption: Common cross-coupling reactions utilizing this compound.

Nucleophilic Aromatic Substitution (SNA)

While the C-Br bond is the primary site for cross-coupling, the fluorine atoms can also be displaced via nucleophilic aromatic substitution (SNA). The position of the fluorine atoms relative to the ring nitrogen and the bromo group influences their relative reactivity. This allows for sequential and site-selective functionalization, adding another dimension to its synthetic utility.[16]

Applications in Drug Discovery and Materials Science

The 3,6-difluoropyridine moiety is increasingly recognized as a valuable pharmacophore. Its incorporation can modulate key drug properties such as metabolic stability, membrane permeability, and binding affinity.[15][17]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern offered by this building block can be used to fine-tune interactions within the ATP-binding pocket of target kinases.

  • Agrochemicals: The introduction of fluorine is a well-established strategy in the design of modern pesticides and herbicides to enhance their efficacy and bioavailability.[15]

  • Organic Electronics: Fluorinated aromatic systems are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their electronic properties can be tailored to optimize device performance.[1]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6] The compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is more than just another halogenated heterocycle; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, driven by the electronic influence of the two fluorine atoms, provides a reliable and versatile platform for the construction of complex molecular architectures. From drug discovery to materials science, its potential applications are vast and continue to expand, making it an indispensable component of the contemporary synthetic chemist's toolbox.

References

2-Bromo-3,6-difluoropyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of two fluorine atoms and a bromine atom on the pyridine scaffold, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, handling procedures, and synthetic applications, offering a critical resource for professionals engaged in research and development. The strategic placement of its functional groups allows for selective and sequential chemical transformations, a feature highly sought after in the design of novel pharmaceuticals and functional materials.[1][2]

Molecular and Physicochemical Properties

This compound (CAS No. 1382786-22-2) is a compound whose utility is fundamentally derived from its molecular structure.[3] The pyridine ring, an electron-deficient aromatic system, is further deactivated by the inductive effect of the two highly electronegative fluorine atoms. The bromine atom at the 2-position serves as a versatile handle for a variety of chemical reactions, most notably metal-catalyzed cross-coupling reactions.

The compound typically presents as a colorless to light yellow or dark-colored liquid or oil.[4] Its key physicochemical properties are summarized in the table below. It is important to note that several of these values are computationally predicted and should be used as a guideline pending experimental verification.

PropertyValueSource
CAS Number 1382786-22-2[3]
Molecular Formula C₅H₂BrF₂N[3][5]
Molecular Weight 193.98 g/mol [3][5]
Appearance Colorless to light yellow liquid/oil[4]
Purity ≥95% - 97% (Typical Commercial Grade)[3][5]
Boiling Point 182.7 ± 35.0 °C (Predicted)[4]
Density 1.808 ± 0.06 g/cm³ (Predicted)[4]
pKa -7.29 ± 0.10 (Predicted)[4]
SMILES FC1=NC(Br)=C(F)C=C1[5]

Spectroscopic Characterization (Anticipated)

While specific, publicly available spectra for this compound are not readily found, its structure allows for the prediction of characteristic spectroscopic signatures. Researchers synthesizing or using this compound can expect the following:

  • ¹H NMR: The spectrum will be defined by the two protons on the pyridine ring. Their chemical shifts will be significantly downfield due to the deshielding effects of the electronegative nitrogen and fluorine atoms. Complex splitting patterns (doublets of doublets, etc.) are expected due to spin-spin coupling between the protons and with the fluorine atoms.

  • ¹³C NMR: Five distinct signals are expected, corresponding to each carbon atom in the pyridine ring. The carbons bonded to fluorine (C3 and C6) will appear as doublets due to one-bond C-F coupling, which is typically large. The carbon bonded to bromine (C2) will also have a characteristic chemical shift.

  • ¹⁹F NMR: Two distinct signals are anticipated, one for each fluorine atom, unless accidental chemical shift equivalence occurs. These signals will likely show coupling to each other and to the nearby ring protons.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with roughly equal intensity, which is the signature of a compound containing one bromine atom.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Hazard Identification

Based on available safety data sheets for this compound and structurally similar chemicals, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • Skin Irritation: Causes skin irritation.[5][6][7][8]

  • Eye Irritation: Causes serious eye irritation.[5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][7][8]

Recommended Handling Procedures

A rigorous safety protocol should be implemented when working with this reagent.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Protocol cluster_storage Storage ppe_gloves Wear protective gloves handle_wash Wash skin thoroughly after handling ppe_gloves->handle_wash ppe_clothing Wear protective clothing ppe_clothing->handle_wash ppe_eyes Wear eye/face protection handle_vent Use in a well-ventilated area (e.g., chemical fume hood) handle_avoid Avoid breathing dust/fume/gas/mist/ vapors/spray handle_vent->handle_avoid handle_eat Do not eat, drink, or smoke when using this product storage_inert Store under inert gas (Nitrogen or Argon) at 2-8°C storage_sealed Keep container tightly sealed storage_inert->storage_sealed

Caption: Recommended safety, handling, and storage workflow.

Experimental Protocol for Safe Handling:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield for comprehensive protection.[5][7]

  • Dispensing: When transferring the liquid, use a syringe or pipette to avoid splashes. Avoid generating aerosols.

  • Spill Management: In case of a spill, absorb the material with an inert chemical absorbent. Clean the area thoroughly, and dispose of the waste in a sealed, labeled container according to institutional guidelines.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage

To maintain its chemical integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[4] This prevents degradation from moisture and atmospheric contaminants.

Applications in Organic Synthesis

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive towards oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) than the highly stable C-F bonds. This allows for the selective introduction of carbon or heteroatom nucleophiles at the 2-position, while leaving the fluorine atoms intact for potential downstream nucleophilic aromatic substitution (SₙAr) reactions.

G start This compound intermediate 2-Aryl-3,6-difluoropyridine start->intermediate Suzuki Coupling [Pd Catalyst, Base] R-B(OH)₂ final_product 2-Aryl-3-fluoro-6-(Nu)-pyridine (Final Product) intermediate->final_product SₙAr Reaction [Nucleophile (Nu⁻)]

Caption: Sequential cross-coupling and SₙAr reaction pathway.

This orthogonal reactivity is a powerful tool for building molecular complexity efficiently. For instance, a Suzuki coupling can be performed first to install a desired aryl or heteroaryl group at the C2 position. Subsequently, one of the fluorine atoms (typically at the 6-position due to activation by the nitrogen atom) can be displaced by a nucleophile in an SₙAr reaction, leading to highly functionalized, trisubstituted pyridine derivatives.[1] This stepwise approach is fundamental in constructing scaffolds for drug candidates and other high-value compounds.[1][3]

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physical and chemical properties that make it highly valuable for advanced organic synthesis. Its key attributes—a reactive bromine site for cross-coupling and stable fluorine atoms for potential SₙAr reactions—provide a reliable platform for the construction of complex, fluorinated pyridine derivatives. A thorough understanding of its properties and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in research and development settings.

References

2-Bromo-3,6-difluoropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3,6-difluoropyridine: Properties, Reactivity, and Applications

Executive Summary

This compound is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its strategic substitution pattern—a bromine atom amenable to cross-coupling and two activating fluorine atoms—provides a scaffold with orthogonal reactivity, making it particularly sought after in the fields of drug discovery and agrochemical development. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making fluorinated heterocycles like this one critical components in the design of next-generation therapeutics and crop protection agents.[1] This guide provides an in-depth analysis of the physicochemical properties, unique reactivity, and key applications of this compound, complete with field-proven experimental protocols for its use.

Physicochemical and Structural Data

The foundational properties of this compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValueSource(s)
Molecular Formula C₅H₂BrF₂N[2][3][4]
Molecular Weight 193.98 g/mol [2][5][6]
CAS Number 1382786-22-2[2][3][4][7]
IUPAC Name This compound[3]
Typical Purity ≥95% - 97%[2][3]
Appearance Dark colored oil[4]
SMILES FC1=NC(Br)=C(F)C=C1[3]

The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct electronic environment of its pyridine core, engineered by its three halogen substituents. Understanding this environment is key to exploiting its full potential.

  • The Role of the Bromine Atom (C2): The carbon-bromine bond at the 2-position is the primary site for metal-catalyzed cross-coupling reactions. Its bond strength and polarizability make it an excellent substrate for oxidative addition to a low-valent palladium(0) or other metal catalyst, initiating catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the precise and efficient formation of carbon-carbon or carbon-nitrogen bonds.

  • The Influence of Fluorine Atoms (C3 & C6): The two fluorine atoms are potent electron-withdrawing groups that significantly influence the molecule's reactivity in two ways:

    • Ring Activation for SNAr: By withdrawing electron density, the fluorine atoms render the pyridine ring electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The carbon atoms at positions 2-, 4-, and 6- of a pyridine ring are inherently electron-poor; the additional fluorine at C6 further activates this position for nucleophilic attack. This allows for the displacement of the C6-fluoride by a range of nucleophiles.

    • Modulation of Physicochemical Properties: In the final molecule, the fluorine atoms often improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to biological targets through favorable electrostatic interactions.[1]

This dual reactivity allows for a sequential and controlled functionalization of the pyridine scaffold.

Caption: Logical relationship of substituents to reaction types.

Key Synthetic Applications & Methodologies

The true value of a building block is demonstrated through its application. Below are detailed, field-proven protocols that serve as a robust starting point for researchers.

Application 1: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures common in pharmaceuticals. The C2-Br bond of the substrate is selectively targeted.

Workflow: Suzuki-Miyaura Coupling

G start Start: Inert Atmosphere Flask reagents Combine: 1. This compound (1.0 eq) 2. Arylboronic Acid (1.1-1.5 eq) 3. Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq) start->reagents solvent Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O) reagents->solvent catalyst Add Pd Catalyst & Ligand: (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos) solvent->catalyst reaction Heat Reaction: (e.g., 80-100 °C) Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Workup: Dilute with water, extract with organic solvent (e.g., EtOAc) reaction->workup purify Purification: Flash Column Chromatography workup->purify product Final Product: 2-Aryl-3,6-difluoropyridine purify->product

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol (Self-Validating System):

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

    • Causality: An inert atmosphere (N₂ or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Cesium carbonate is an effective base for activating the boronic acid to facilitate transmetalation.[8]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio).

    • Causality: Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen. The presence of water can often accelerate the reaction and aid in dissolving the base.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Causality: Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species required to initiate the catalytic cycle via oxidative addition into the C-Br bond.

  • Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3,6-difluoropyridine.

    • Trustworthiness: This protocol is self-validating as reaction progress is monitored to completion, and the final product is purified to homogeneity, which can be confirmed by NMR and MS analysis.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring allows for the displacement of the C6-fluoride, a reaction that is often challenging on non-activated aromatic systems.

Detailed Step-by-Step Protocol:

  • Reagent Setup: In a sealed vial, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Causality: Polar aprotic solvents are essential as they solvate the cation of the base but not the nucleophile, enhancing its nucleophilicity. They also help stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[9]

  • Add Nucleophile and Base: Add the nucleophile (e.g., a primary/secondary amine or an alcohol, 1.5 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv).

    • Causality: The base deprotonates the nucleophile (if it's an alcohol or amine N-H) or neutralizes the H-F generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture (e.g., 80-120 °C) and stir. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The subsequent purification is typically achieved via flash chromatography.

Application 3: Scaffolding for Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[10][11] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker. This compound is an ideal starting point for such molecules due to its orthogonal handles. One could envision a synthetic strategy where the C2-Br is used to attach the POI ligand via Suzuki coupling, and the C6-F is later displaced by a nucleophilic linker destined for attachment to an E3 ligase ligand. This modular approach is highly valued in PROTAC development.[11]

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent provides insight into potential impurities and alternative production routes. A common laboratory-scale preparation is outlined below.

Synthesis from (3,6-difluoropyridin-2-yl)hydrazine:[4]

  • Dissolution: Dissolve (3,6-difluoropyridin-2-yl)hydrazine (1.0 equiv) in trichloromethane.

  • Bromination: Slowly add bromine (2.0 equiv) dropwise to the stirring solution at room temperature.

  • Heating: Stir the reaction mixture at 60 °C for 1 hour.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the slow dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction & Isolation: Add dichloromethane for extraction. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by vacuum evaporation to yield this compound.

Other established methods for synthesizing related fluoropyridines include halogen-exchange (Halex) reactions on polychlorinated or polybrominated pyridines using fluoride sources like KF or CsF, and the Balz–Schiemann reaction involving diazotization of an aminopyridine in the presence of a fluoride source.[3][5]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

Hazard CategoryGHS StatementPrecautionary Code
Acute Toxicity, Oral Harmful if swallowed.P264, P270, P301+P312
Skin Irritation Causes skin irritation.P280, P302+P352
Eye Irritation Causes serious eye irritation.P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340
  • Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid breathing fumes or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined and orthogonal reaction sites—the C2-bromine for cross-coupling and the C6-fluorine for SNAr—provide chemists with a reliable and versatile platform for constructing complex molecular architectures. By understanding the fundamental principles of its reactivity and employing robust, validated protocols, researchers can effectively leverage this building block to accelerate their discovery programs.

References

The Strategic Synthesis of 2-Bromo-3,6-difluoropyridine: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating molecular properties. The pyridine core, a ubiquitous motif in pharmaceuticals and agrochemicals, is a prime candidate for such modifications. Among the myriad of halogenated pyridines, 2-Bromo-3,6-difluoropyridine stands out as a highly versatile and sought-after building block. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a synthetically labile bromine atom, offers a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this pivotal intermediate, offering not just protocols, but a foundational understanding of the chemical principles that underpin its creation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound is not a singular path but rather a convergence of strategic chemical transformations. The optimal route is often dictated by the availability of starting materials, desired scale, and safety considerations. Herein, we dissect the most logical and scientifically sound approaches to its preparation.

Methodology 1: Halogen Exchange Fluorination of a Polychlorinated Precursor

A robust and scalable approach commences with a readily available polychlorinated pyridine, such as 2,3,6-trichloropyridine. This method hinges on the sequential and regioselective displacement of chlorine atoms with fluorine, a process commonly known as the Halex reaction.[1]

Rationale: The substitution of chlorine with fluorine is thermodynamically favorable. The choice of a polar aprotic solvent is critical; it must effectively solvate the fluoride salt while remaining stable at the high temperatures often required for this transformation.[1] Cesium fluoride (CsF) is often preferred over potassium fluoride (KF) due to its higher solubility and the increased nucleophilicity of the "naked" fluoride ion it provides in solution, though KF can be a more cost-effective option for large-scale synthesis, sometimes in the presence of a phase-transfer catalyst.[1]

Experimental Protocol: Two-Step Fluorination of 2,3,6-Trichloropyridine

Step 1: Synthesis of 2-Bromo-3-chloro-6-fluoropyridine

  • To a rigorously dried reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3,6-trichloropyridine (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Add spray-dried potassium fluoride (1.2 eq) to the solution.

  • Heat the reaction mixture to 120-140°C and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of this compound

  • The 2-Bromo-3-chloro-6-fluoropyridine (1.0 eq) obtained from the previous step is dissolved in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Cesium fluoride (1.5 eq) is added to the solution.

  • The mixture is heated to 150-170°C and the reaction is monitored by GC-MS.

  • Work-up is performed similarly to Step 1 to afford the final product, this compound.

StepStarting MaterialReagentsSolventTemperature (°C)Key Transformation
12,3,6-TrichloropyridineKFDMSO120-140Monofluorination
22-Bromo-3-chloro-6-fluoropyridineCsFNMP150-170Difluorination

Visualization of the Halogen Exchange Pathway

Halogen_Exchange Start 2,3,6-Trichloropyridine Intermediate 2-Bromo-3-chloro-6-fluoropyridine Start->Intermediate KF, DMSO 120-140°C Product This compound Intermediate->Product CsF, NMP 150-170°C

Caption: Sequential Halogen Exchange Synthesis.

Methodology 2: Diazotization and Sandmeyer/Balz-Schiemann Reaction

This classical yet effective strategy involves the transformation of an amino group on a pre-fluorinated pyridine ring into a bromine or fluorine atom via a diazonium salt intermediate. A plausible precursor for this route is 3-Amino-2,6-difluoropyridine.

Rationale: The diazotization of aromatic amines followed by decomposition of the resulting diazonium salt in the presence of a halogen source is a cornerstone of aromatic chemistry. The Sandmeyer reaction (using copper(I) bromide) or the Balz-Schiemann reaction (using fluoroboric acid) are the key transformations in this sequence.[2] The synthesis of the aminopyridine precursor is a critical initial step.[3][4]

Experimental Protocol: From 3-Amino-2,6-difluoropyridine

Step 1: Diazotization

  • Dissolve 3-Amino-2,6-difluoropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%) at 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C to ensure complete decomposition of the diazonium salt.

  • The reaction mixture is then cooled, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield this compound.

StepStarting MaterialReagentsKey IntermediateKey Transformation
13-Amino-2,6-difluoropyridineHBr, NaNO₂Diazonium saltDiazotization
2Diazonium saltCuBr-Sandmeyer Reaction

Visualization of the Diazotization Pathway

Diazotization Start 3-Amino-2,6-difluoropyridine Intermediate Diazonium Salt Start->Intermediate HBr, NaNO₂ 0-5°C Product This compound Intermediate->Product CuBr 50-60°C

Caption: Diazotization and Sandmeyer Reaction Route.

Trustworthiness and Self-Validating Systems in Synthesis

The reliability of any synthetic protocol rests on its inherent self-validating nature. In the context of this compound synthesis, this is achieved through:

  • Spectroscopic Confirmation: At each stage of the synthesis, rigorous characterization of intermediates and the final product is non-negotiable. This includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and purity.

  • Chromatographic Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are indispensable for real-time monitoring of reaction progress, allowing for precise determination of reaction endpoints and identification of potential side products.

  • Reproducibility: The protocols outlined are based on well-established and widely published reaction classes, ensuring a high degree of reproducibility when executed with careful attention to experimental parameters.

Conclusion: A Versatile Intermediate for Future Discoveries

The synthesis of this compound is a testament to the power of strategic organic chemistry. By leveraging fundamental reactions such as halogen exchange and diazotization, chemists can efficiently access this valuable building block. The methodologies presented in this guide are designed to be both informative and practical, empowering researchers and drug development professionals to harness the full potential of this versatile molecule in their quest for novel chemical entities that will shape the future of medicine and materials science.

References

Spectral Characterization of 2-Bromo-3,6-difluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 2-Bromo-3,6-difluoropyridine, a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of public domain experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis. This document is intended to serve as a valuable resource for scientists and drug development professionals in identifying, characterizing, and ensuring the quality of this compound.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₅H₂BrF₂N and a molecular weight of 193.98 g/mol .[1] Its structural features, including the presence of two electron-withdrawing fluorine atoms and a reactive bromine atom, make it a versatile building block in organic synthesis. Accurate spectral analysis is paramount for confirming its identity and purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and bromine atoms.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.0 - 7.3ddd³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 1-2, ⁵J(H-F) ≈ 1-2
H-57.6 - 7.9ddd³J(H-H) ≈ 8-9, ³J(H-F) ≈ 4-6, ⁴J(H-F) ≈ 2-3

Interpretation:

  • H-4: This proton is coupled to the fluorine at position 3 (³J), the proton at position 5 (⁴J), and the fluorine at position 6 (⁵J). The larger coupling will be with the vicinal fluorine.

  • H-5: This proton is coupled to the proton at position 4 (³J), the fluorine at position 6 (³J), and the fluorine at position 3 (⁴J).

The predicted chemical shifts are based on the analysis of similar compounds such as 2-bromo-6-fluoropyridine.[2]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached halogens.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-2140 - 145d²J(C-F) ≈ 15-25
C-3155 - 160d¹J(C-F) ≈ 240-260
C-4115 - 120d²J(C-F) ≈ 20-30
C-5125 - 130d³J(C-F) ≈ 3-5
C-6158 - 163d¹J(C-F) ≈ 250-270

Interpretation:

The carbon atoms directly bonded to fluorine (C-3 and C-6) will exhibit large one-bond coupling constants (¹J(C-F)). The other carbon atoms will show smaller two- or three-bond couplings. The predicted shifts are extrapolated from data for compounds like 2-bromopyridine and difluoropyridines.[3][4]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) than for ¹H NMR.

  • Instrument Setup: Use a 100 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum of this compound will show two distinct signals for the two fluorine atoms.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-3-120 to -130d⁴J(F-F) ≈ 15-25
F-6-70 to -80d⁴J(F-F) ≈ 15-25

Interpretation:

The two fluorine atoms will couple to each other, resulting in a doublet for each signal. The chemical shifts are predicted based on general ranges for fluoroaromatic compounds and data for similar difluoropyridines.[5][6]

G H4 H-4 H5 H-5 H4->H5 ⁴J F3 F-3 H4->F3 ³J F6 F-6 H4->F6 ⁵J H5->F3 ⁴J H5->F6 ³J F3->F6 ⁴J G C₅H₂BrF₂N [M]⁺ m/z 193/195 C₅H₂F₂N [M - Br]⁺ m/z 114 C₅H₂BrF₂N->C₅H₂F₂N - Br• Fragments Further Fragments C₅H₂F₂N->Fragments

References

Reactivity and electronic properties of 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-3,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure, featuring a pyridine core substituted with a bromine atom and two fluorine atoms, imparts a unique combination of electronic properties and reactivity. This guide offers an in-depth exploration of the molecule's characteristics, providing field-proven insights into its synthetic applications.

The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the presence of two highly electronegative fluorine atoms. This electronic feature is central to its reactivity, particularly in nucleophilic aromatic substitution reactions. Concurrently, the carbon-bromine bond provides a specific and reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the selective formation of carbon-carbon and carbon-heteroatom bonds.[2][3] This orthogonal reactivity makes this compound an invaluable tool for constructing complex molecular architectures required in drug discovery and other advanced applications.[1][4]

Part 1: Core Electronic and Physical Properties

The arrangement of substituents on the pyridine ring governs the molecule's behavior. The nitrogen atom and the two fluorine atoms act as strong electron-withdrawing groups, polarizing the C-F bonds and significantly reducing the electron density of the aromatic system. This has profound effects on its basicity and spectroscopic characteristics.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design.

PropertyValueSource(s)
CAS Number 1382786-22-2[5][6][7]
Molecular Formula C₅H₂BrF₂N[5][6][7]
Molecular Weight 193.98 g/mol [5][7]
Appearance Colorless to light yellow liquid[5]
Boiling Point 182.7 ± 35.0 °C (Predicted)[5]
Density 1.808 ± 0.06 g/cm³ (Predicted)[5]
pKa (Predicted) -7.29 ± 0.10[5]

The predicted pKa of -7.29 highlights the dramatic effect of the electron-withdrawing fluorine and bromine atoms.[5] This extremely low basicity means the pyridine nitrogen is highly unlikely to participate in acid-base chemistry under typical organic reaction conditions, preventing unwanted side reactions and catalyst inhibition.

Part 2: Synthesis of this compound

A common laboratory-scale synthesis involves the diazotization of a hydrazine precursor followed by bromination. The following protocol outlines a representative procedure.

Experimental Protocol: Synthesis from (3,6-difluoropyridin-2-yl)hydrazine

This protocol describes the conversion of the hydrazine precursor to the target bromo-pyridine.

Causality: The reaction proceeds via the oxidation of the hydrazine to a diazonium-like intermediate, which is then readily displaced by bromide from the bromine reagent.

Materials:

  • (3,6-difluoropyridin-2-yl)hydrazine

  • Bromine (Br₂)

  • Trichloromethane (CHCl₃) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3,6-difluoropyridin-2-yl)hydrazine (1.0 eq) in trichloromethane in a round-bottomed flask equipped with a stir bar.

  • At room temperature, slowly add bromine (2.0 eq) dropwise to the stirring solution.[5]

  • After the addition is complete, heat the reaction mixture to 60°C and stir for 1 hour. Monitor reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution dropwise until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5] The crude product can be purified further by silica gel chromatography if necessary.

G cluster_workflow Synthesis Workflow start Start: Dissolve Hydrazine Precursor add_br2 Add Bromine (Br₂) at RT start->add_br2 heat Heat to 60°C for 1h add_br2->heat cool Cool to 0°C heat->cool quench Quench with NaHCO₃ cool->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry end Product: this compound dry->end

A simplified workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by nucleophiles. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly activated.[8]

Mechanism and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Aromaticity is then restored by the expulsion of the leaving group.

For this compound, both the C6-F and C2-Br bonds are at activated positions. In SNAr, the rate-determining step is typically the initial nucleophilic attack.[9] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate. Consequently, the C6-F position is generally more reactive towards nucleophiles than the C2-Br position under typical SNAr conditions.[9][10] This provides a powerful tool for selective functionalization.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol is adapted from procedures for similar fluoropyridine substrates and illustrates the selective substitution at the C6 position.[11]

Materials:

  • This compound

  • Morpholine (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add the amine nucleophile (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80–100 °C. The causality for heating is to provide sufficient activation energy for the nucleophilic attack.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-amino-2-bromo-3-fluoropyridine product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2][12]

Mechanism and Regioselectivity: In contrast to SNAr, the reactivity order for halogens in palladium-catalyzed cross-coupling is C-I > C-Br >> C-Cl > C-F.[3] The C-F bond is exceptionally strong and generally unreactive towards oxidative addition by Pd(0) under standard conditions. This provides perfect orthogonal reactivity, as cross-coupling reactions will occur selectively at the C2-Br bond, leaving the C-F bonds intact for potential subsequent SNAr reactions.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.[13][14]

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[13]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[13][14]

G cluster_cycle Suzuki-Miyaura Cross-Coupling Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd ArB Organoboron Reagent (Ar'-B(OR)₂) Trans Transmetalation ArB->Trans PdII_1 L₂Pd(II)(Ar)(Br) OxAdd->PdII_1 PdII_1->Trans PdII_2 L₂Pd(II)(Ar)(Ar') Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add the degassed solvent(s) (e.g., a mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-aryl-3,6-difluoropyridine.

Part 4: Significance in Drug Discovery and Agrochemicals

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[15] this compound serves as a key intermediate for introducing the difluoropyridine scaffold into potential drug candidates and agrochemicals.[2][4] Its orthogonal reactivity allows for the sequential and controlled introduction of different substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[16]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its electronic properties, characterized by a highly electron-deficient pyridine ring, dictate its chemical behavior. The molecule offers two primary and highly selective modes of reactivity: nucleophilic aromatic substitution, which typically occurs at the C6-fluorine, and palladium-catalyzed cross-coupling, which is specific to the C2-bromine. This predictable and orthogonal reactivity, combined with the beneficial effects of the fluoropyridine moiety in bioactive compounds, ensures its continued importance for researchers and scientists in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,6-difluoropyridine is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable synthon for introducing fluorinated pyridine moieties into complex molecules, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. However, as with many highly functionalized reagents, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount for its use in a research and development setting. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in authoritative safety data.

Section 1: Chemical Identity and Hazard Overview

Before handling any chemical, a clear identification and understanding of its intrinsic hazards are essential. This section summarizes the key identifiers and the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) ratings for this compound.

Identifier Value
Chemical Name This compound
CAS Number 154705-50-7 (Note: several CAS numbers appear in search results for related isomers)
Molecular Formula C₅H₂BrF₂N
Molecular Weight 194.98 g/mol
Synonyms Not Available
GHS Hazard Summary

This compound and its isomers are classified as hazardous substances. The following table and pictograms summarize the primary risks associated with this class of compounds.[1][2][3]

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity (Oral)H302: Harmful if swallowed.[1][2][3]
alt text
Acute Toxicity (Dermal)H312: Harmful in contact with skin.[1]
alt text
Acute Toxicity (Inhalation)H332: Harmful if inhaled.[1]
alt text
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2][3]
alt text
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][3] H318: Causes serious eye damage.[2]
alt text
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2][3]
alt text

Signal Word: Danger [2][4]

The primary hazards indicate that this compound is toxic and irritant. Exposure via inhalation, skin contact, or ingestion can be harmful, and direct contact can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] The "Danger" signal word, coupled with the potential for serious eye damage, underscores the need for stringent protective measures.[2]

Section 2: Core Safety and Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) use and standardized handling procedures, is critical.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard from the immediate breathing zone of the researcher, providing a passive and highly effective layer of protection.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[3] This ensures that any vapors or aerosols are contained and exhausted safely.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[4][5][6]

  • Safety Stations: An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is crucial and must not be compromised.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[2][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]Prevents eye contact which can cause serious, potentially irreversible damage.[2]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[4][6]Prevents skin contact, which can cause irritation and harmful systemic absorption.[1][3] Proper glove removal technique (without touching the outer surface) is essential to avoid cross-contamination.[4]
Skin/Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemically resistant aprons or suits are recommended.[2][4]Protects skin from accidental contact and contamination of personal clothing. Contaminated work clothes should be laundered separately before reuse.[1]
Respiratory Protection Typically not required when work is performed within a fume hood. If engineering controls fail or for emergency response, a government-approved full-face respirator with appropriate cartridges should be used.[2][4][6]Prevents inhalation of harmful vapors that can cause respiratory tract irritation.[2][3]
Standard Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and accidental release. The following diagram illustrates the critical steps for safely handling this compound from procurement to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_setup 3. Prepare Fume Hood prep_ppe->prep_setup handle_weigh 4. Weigh/Transfer prep_setup->handle_weigh handle_react 5. Add to Reaction handle_weigh->handle_react clean_decon 6. Decontaminate Glassware handle_react->clean_decon clean_waste 7. Dispose of Waste clean_decon->clean_waste clean_ppe 8. Doff PPE Correctly clean_waste->clean_ppe clean_wash 9. Wash Hands clean_ppe->clean_wash

Caption: Standard workflow for handling this compound.

Section 3: Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] The storage area should be secure and accessible only to authorized personnel.[2][4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong alkalis.[2][7]

  • General Precautions: Do not store near heat, sparks, or open flames.[2] Protect containers from physical damage and inspect them regularly for leaks.[1]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. The following decision tree outlines the steps for different exposure routes.

G cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_air Move to fresh air. If not breathing, give artificial respiration. inhalation->action_air action_skin Immediately remove contaminated clothing. Flush skin with copious water for at least 15 mins. skin->action_skin action_eye Flush eyes with copious water for at least 15 mins, aseparating eyelids. eye->action_eye action_ingest Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingest action_medical Seek immediate medical attention. Show SDS to the doctor. action_air->action_medical action_skin->action_medical action_eye->action_medical action_ingest->action_medical

Caption: First-aid decision tree for exposure incidents.

  • General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[4]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][4][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical advice.[2][3]

Accidental Release / Spill Containment

In the event of a spill, prioritize personal safety and environmental protection.

  • Evacuate: Evacuate all non-essential personnel from the area.[6]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the spill from entering drains or waterways.[1][4]

  • Absorb: For small spills, use a dry, inert absorbent material (e.g., sand, vermiculite).[2]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Decontaminate: Wash the spill site thoroughly after material pickup is complete.[4]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][6]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be produced.[2][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][6]

Section 5: Toxicological and Ecological Profile

  • Toxicological Information: This compound is classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3][4] It is a known irritant to the skin, eyes, and respiratory system.[1][2][3] Further specific toxicological data (e.g., LD50) is not widely available in the provided search results.

  • Ecological Information: Data on the environmental impact of this specific compound is limited.[6][8] However, as a general principle, release into the environment should be avoided.[4][6] Do not let the product enter drains.[4]

Section 6: Disposal Considerations

All waste materials must be treated as hazardous waste.

  • Disposal Method: Dispose of the chemical and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1][4] This should be done through a licensed waste disposal company.[3]

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of as hazardous waste.

Section 7: Physical and Chemical Properties

Property Value
Appearance Liquid
Purity ≥96%
Storage Temperature Refrigerator

References

Solubility of 2-Bromo-3,6-difluoropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-3,6-difluoropyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a key building block in contemporary medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. Its utility in these applications is profoundly influenced by its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the solubility of this compound. It delves into the theoretical underpinnings of its solubility based on its molecular structure, offers a predictive solubility profile, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to optimize their experimental designs and leverage the full potential of this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound structurally related to benzene with one methine group replaced by a nitrogen atom.[1] The pyridine scaffold is a ubiquitous feature in many important compounds, including pharmaceuticals, agrochemicals, and vitamins.[1] The specific substitution pattern of this compound, featuring a bromine atom and two fluorine atoms, imparts a unique combination of reactivity and physicochemical properties. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the facile introduction of molecular complexity. The fluorine atoms at the 3- and 6-positions significantly modulate the electronic properties of the pyridine ring, enhancing its stability and influencing its intermolecular interactions.

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions to ensure a homogeneous reaction medium, which is crucial for achieving optimal yields and reaction rates. Furthermore, solubility is a critical parameter in the design of purification protocols, such as crystallization and chromatography. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a key factor influencing formulation, bioavailability, and manufacturability.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall polarity of a molecule, which is a balance of its non-polar and polar regions, is a primary determinant of its solubility.

Molecular Structure and Physicochemical Properties of this compound
  • Molecular Formula: C₅H₂BrF₂N[2]

  • Molecular Weight: 193.98 g/mol [2]

  • Structure: The this compound molecule consists of a pyridine ring substituted with a bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions.

The key structural features influencing its solubility are:

  • Polarity: The presence of the electronegative nitrogen and fluorine atoms, along with the bromine atom, introduces significant polarity to the molecule. The nitrogen atom in the pyridine ring makes it a polar molecule.[3] Pyridine itself is miscible with a wide range of polar and non-polar solvents.[4] The addition of electron-withdrawing fluorine and bromine atoms further enhances the polarity and can influence hydrogen bonding capabilities.

  • Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.

  • Dipole-Dipole Interactions: The polar C-F and C-Br bonds, as well as the inherent dipole of the pyridine ring, will lead to significant dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: As with all molecules, London dispersion forces will be present and will be the primary mode of interaction with non-polar solvents.

Predicting Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of this compound in various classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have strong dipoles and can engage in dipole-dipole interactions with this compound. Therefore, high solubility is anticipated in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring, in addition to dipole-dipole interactions. High solubility is expected in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): While pyridine itself shows some miscibility with non-polar solvents, the increased polarity of this compound due to the halogen substituents may limit its solubility in highly non-polar solvents like hexane. Moderate solubility might be observed in solvents with some polarizability, such as toluene and diethyl ether.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. Good solubility of this compound is expected in chlorinated solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the public domain. The following table is provided as a template for researchers to populate with experimentally determined data.

Organic Solvent Chemical Class Predicted Solubility Experimentally Determined Solubility ( g/100 mL) at 25°C
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerate to HighData to be determined
AcetonePolar AproticHighData to be determined
AcetonitrilePolar AproticHighData to be determined
Dimethylformamide (DMF)Polar AproticHighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined
DichloromethaneChlorinatedHighData to be determined
ChloroformChlorinatedHighData to be determined
Tetrahydrofuran (THF)EtherHighData to be determined
Diethyl EtherEtherModerateData to be determined
TolueneAromatic HydrocarbonModerateData to be determined
HexaneAliphatic HydrocarbonLowData to be determined

Experimental Protocol for Solubility Determination

The following detailed methodology outlines the widely accepted "shake-flask" method for the experimental determination of the solubility of this compound.[5] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (purity ≥95%)[2]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation & Reporting prep_solution Prepare supersaturated solutions: Add excess this compound to vials with known solvent volumes. equilibration Equilibrate at constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours to reach saturation. prep_solution->equilibration Incubate sampling Allow solids to settle. Withdraw supernatant using a syringe. equilibration->sampling Post-equilibration filtration Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids. sampling->filtration dilution Accurately dilute the filtrate with the same solvent to a concentration within the analytical range. filtration->dilution analysis Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration. dilution->analysis calculation Calculate the solubility based on the measured concentration and dilution factor. analysis->calculation reporting Report solubility in g/100 mL or mol/L with the specified temperature. calculation->reporting

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter (pre-conditioned with the same solvent) and filter the solution into a clean vial to remove any microscopic undissolved particles.

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations in the same solvent is required.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S ( g/100 mL) = C × DF × (100 / V) Where:

      • C = Concentration of the diluted sample (g/mL)

      • DF = Dilution factor

      • V = Volume of the initial filtrate taken for dilution (if the formula is based on the final diluted volume)

Practical Implications for Researchers

A comprehensive understanding of the solubility of this compound provides several practical advantages in a laboratory and manufacturing setting:

  • Reaction Optimization: The choice of a suitable solvent in which the reactants are sufficiently soluble is critical for achieving high reaction yields and favorable kinetics.

  • Purification Strategy: Solubility data is essential for developing effective crystallization procedures. A solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal for recrystallization.

  • Chromatographic Separations: Knowledge of solubility helps in selecting the appropriate mobile phase for chromatographic purification, ensuring that the compound remains dissolved throughout the separation process.

  • Formulation Development: In the pharmaceutical industry, the solubility of an API or its intermediates in various organic solvents is a key parameter for developing stable and effective formulations for drug delivery.

  • Safety and Handling: Understanding solubility is important for assessing the potential for exposure and for developing appropriate cleaning and waste disposal procedures. Always consult the Safety Data Sheet (SDS) for detailed handling information.[6][7][8][9][10]

Conclusion

While specific quantitative solubility data for this compound is not yet extensively documented, a robust theoretical framework based on its molecular structure allows for reliable predictions of its solubility behavior. This technical guide provides the foundational knowledge and a detailed experimental protocol to empower researchers to determine the solubility of this important building block in a variety of organic solvents. The generation and dissemination of such data will undoubtedly facilitate the broader application of this compound in the advancement of chemical synthesis, drug discovery, and materials science.

References

A Technical Guide to Sourcing 2-Bromo-3,6-difluoropyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of 2-Bromo-3,6-difluoropyridine (CAS No. 1382786-22-2), a critical building block in modern medicinal chemistry. Beyond a simple list of commercial suppliers, this document offers a framework for strategic sourcing, quality verification, and safe handling of this valuable pyridine derivative.

The Strategic Importance of this compound in Synthesis

This compound is a halogenated pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. The unique arrangement of its substituents—a bromine atom and two fluorine atoms on the pyridine ring—creates a versatile scaffold for a variety of chemical transformations. The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic properties. The bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

The strategic placement of these functional groups makes this compound a valuable starting material for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds. Its application as a protein degrader building block further underscores its importance in cutting-edge drug discovery.[1]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical documentation and the supplier's reputation for quality and consistency.

Below is a comparative table of prominent commercial suppliers and their typical product specifications for this compound.

SupplierCAS NumberMolecular FormulaMolecular WeightTypical Purity
Sigma-Aldrich 1382786-22-2C₅H₂BrF₂N193.9898%
Biosynth 1382786-22-2C₅H₂BrF₂N193.98High-quality reference standards
Advanced ChemBlocks 1382786-22-2C₅H₂BrF₂N193.9897%[2]
eMolecules (via Fisher Scientific) 1382786-22-2C₅H₂BrF₂N193.98Not specified
Apollo Scientific 1257071-45-6 (Isomer)C₅H₂BrF₂N193.9895% (for 6-Bromo-2,3-difluoropyridine)[3]

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and pricing.

A Framework for Supplier Selection and Quality Verification

Choosing the right supplier is a critical step that can significantly impact the outcome of a research project. The following workflow provides a structured approach to selecting a supplier and verifying the quality of the received material.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Product Evaluation cluster_2 Phase 3: In-House Quality Control A Identify Potential Suppliers B Request Quotations and Documentation (CoA, SDS) A->B C Evaluate Supplier Reputation and Lead Times B->C D Review Certificate of Analysis (CoA) for Purity and Impurity Profile C->D Select Primary Supplier E Assess Packaging and Storage Recommendations D->E F Perform Identity and Purity Verification (NMR, GC-MS) E->F Procure Material G Compare Analytical Data with Supplier's CoA F->G H Release for Use in Research G->H

Caption: A logical workflow for selecting a commercial supplier and performing in-house quality control of this compound.

In-House Quality Control Protocols

Upon receiving a shipment of this compound, it is imperative to perform in-house analytical testing to confirm its identity and purity. This step provides an independent verification of the supplier's Certificate of Analysis (CoA) and ensures the material is suitable for its intended use.

NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying any organic impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Analysis:

    • ¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons on the pyridine ring. The integration of these signals should be consistent with the number of protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyridine ring. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.

    • Impurity Analysis: Look for any unexpected signals that may indicate the presence of residual solvents, starting materials, or by-products.

GC-MS is an excellent technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying trace impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: Develop a temperature gradient that allows for the separation of the main component from any potential impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Injector and Detector Temperatures: Set appropriate temperatures for the injector and detector.

  • MS Method:

    • Ionization Mode: Use electron ionization (EI).

    • Mass Range: Scan a mass range that includes the molecular ion of this compound (m/z = 193.98).

  • Data Analysis:

    • The gas chromatogram should show a single major peak corresponding to this compound.

    • The mass spectrum of the major peak should exhibit the characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M and M+2 ions).

    • Any minor peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities.

Safe Handling and Storage Protocols

This compound is a chemical that requires careful handling to minimize risk to laboratory personnel. The following safety precautions are based on information from safety data sheets (SDS) and should be strictly adhered to.

Hazard Identification:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Safety Precautions (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Recommended storage temperature is 4°C.

The following diagram illustrates the essential personal protective equipment (PPE) and engineering controls for handling this compound.

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Safe Handling Practices A Chemical Fume Hood B Emergency Eyewash Station A->B C Safety Shower A->C D Safety Goggles or Face Shield E Nitrile Gloves D->E F Laboratory Coat E->F G Avoid Inhalation, Ingestion, and Skin Contact H Work in a Well-Ventilated Area G->H I Wash Hands Thoroughly After Handling H->I

Caption: A summary of the essential safety measures for handling this compound in a laboratory setting.

Conclusion

This compound is a key enabling reagent for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. A strategic approach to sourcing this compound, which includes a thorough evaluation of suppliers and rigorous in-house quality control, is essential for ensuring the reliability and reproducibility of research. By adhering to the guidelines outlined in this technical guide, researchers can confidently procure high-quality this compound and handle it in a safe and responsible manner.

References

Key chemical reactions involving 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Chemical Reactions of 2-Bromo-3,6-difluoropyridine

Abstract

This compound has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient pyridine ring substituted with two strongly electron-withdrawing fluorine atoms and a versatile bromine handle, make it an exceptionally reactive and strategic intermediate. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, while the fluorine atoms activate the pyridine core for nucleophilic aromatic substitution. This guide provides a comprehensive overview of the principal chemical transformations involving this compound, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of complex, high-value molecules.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine atoms into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, lipophilicity, and binding affinity. The this compound scaffold offers a trifecta of synthetic advantages: a modifiable bromine atom for carbon-carbon and carbon-heteroatom bond formation, and two fluorine atoms that not only influence the molecule's physicochemical properties but also activate the ring for further functionalization. This combination makes it a valuable precursor for creating diverse libraries of compounds for drug discovery and agrochemical research.[1][2]

The primary reactivity hubs of this molecule are the C2-Br bond and the C6-F bond. The C2-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a variety of cross-coupling cascades.[3] Concurrently, the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen renders the C6 position highly electrophilic and prone to nucleophilic aromatic substitution (SNAr). Understanding and controlling these reaction pathways is key to its effective utilization.

Caption: Key reactivity sites of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3][4] For this compound, the C-Br bond is the primary site for these transformations. The general catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_complex R-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation (R'-M) transmetalation_complex->pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organoboron species with an organic halide.[6][7] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of boron-containing byproducts.

Mechanistic Insight: The reaction follows the general palladium cycle. A key step is the activation of the organoboron species (typically a boronic acid, R'-B(OH)₂) by a base. The base converts the boronic acid to a more nucleophilic boronate salt [R'-B(OH)₃]⁻, which then readily undergoes transmetalation with the palladium(II) complex.[6][8]

Causality in Experimental Design:

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species.[8]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands like RuPhos or SPhos can accelerate the reductive elimination step and are often optimal for coupling with heteroaryl halides.[9]

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for activating the boronic acid and facilitating the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

Experimental Protocol: Synthesis of 2-(Aryl)-3,6-difluoropyridine

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and any additional ligand.

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water. The presence of water is often beneficial for the transmetalation step.[6]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final C-N bond is formed via reductive elimination.[12][13]

Causality in Experimental Design:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are essential. They promote the oxidative addition and facilitate the crucial reductive elimination step, preventing side reactions like beta-hydride elimination.[10][12]

  • Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine without competing as a nucleophile.[13]

Experimental Protocol: Synthesis of 2-(Amino)-3,6-difluoropyridine

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) in a reaction vessel.

  • Reagent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane). Then, add the amine (1.1-1.3 equiv.). For volatile amines, the reaction may be conducted in a sealed tube.[14]

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, a valuable transformation for creating conjugated systems found in many materials and pharmaceuticals.[15][16]

Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex.[15][17] Copper-free versions have also been developed to avoid issues with copper contamination.[16][18]

Causality in Experimental Design:

  • Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (CuI) are the standard combination.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves both as the base to deprotonate the alkyne and often as the solvent.

  • Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical.

Experimental Protocol: Synthesis of 2-(Alkynyl)-3,6-difluoropyridine

  • Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF and/or Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).[19]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[20] It is highly versatile due to the stability and functional group tolerance of organostannanes, though the toxicity of tin reagents is a significant drawback.[21][22]

Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium(II) center.[23]

Causality in Experimental Design:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst.

  • Additives: The addition of additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step, which is often the rate-limiting step in the cycle.[22][24]

  • Solvent: Anhydrous, non-polar solvents like THF, toluene, or DMF are typically used. The reaction must be performed under inert conditions to prevent oxidation of the catalyst.[22]

Experimental Protocol: Synthesis of 2-(Aryl/Vinyl)-3,6-difluoropyridine

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in an anhydrous solvent (e.g., THF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives (e.g., LiCl).

  • Reaction: Heat the mixture to reflux and monitor by TLC or GC-MS.

  • Work-up: After cooling, the reaction may be quenched with an aqueous KF solution to precipitate tin byproducts as insoluble fluorides, which can be removed by filtration.

  • Purification: Extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the product using column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the two fluorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). While both C-F and C-Br can act as leaving groups, the C-F bond is generally more labile in SNAr reactions on such activated rings.[2][25] The substitution typically occurs at the C6 position, which is para to the activating nitrogen atom.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (fluoride) is expelled, restoring aromaticity.[26]

SNAr_Mechanism S_NAr Mechanism reactant Substrate + Nu:⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Step 1: Addition (Rate-determining) product Product + F⁻ meisenheimer->product Step 2: Elimination

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.

Causality in Experimental Design:

  • Nucleophile: A wide range of nucleophiles can be used, including amines, alkoxides, and thiolates. Stronger nucleophiles lead to faster reactions.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophile, leaving the anion more reactive, and can stabilize the charged Meisenheimer intermediate.

  • Temperature: While the ring is highly activated, heating is often required to achieve a reasonable reaction rate (e.g., 80-120 °C).[27]

Experimental Protocol: Synthesis of 2-Bromo-6-(substituted)-3-fluoropyridine

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO).

  • Reagent Addition: Add the nucleophile (e.g., morpholine, 1.2 equiv.) and a base if necessary (e.g., K₂CO₃, 2.0 equiv., for amine nucleophiles).[27]

  • Reaction: Heat the mixture to 80-120 °C and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Summary of Key Reactions and Conditions

The following table summarizes the primary transformations and typical conditions discussed in this guide.

Reaction TypeCoupling PartnerTypical Catalyst(s)Typical BaseTypical Solvent(s)Key Feature
Suzuki-Miyaura Boronic Acid / EsterPdCl₂(dppf), Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, TolueneForms C-C bonds; low toxicity byproducts.
Buchwald-Hartwig Amine (1° or 2°)Pd₂(dba)₃ / XPhos, BINAPNaOtBu, LHMDSToluene, DioxaneForms C-N bonds; requires strong base.
Sonogashira Terminal AlkynePd(PPh₃)₄, CuIEt₃N, iPr₂NHTHF, Et₃NForms C(sp²)-C(sp) bonds; requires inert atmosphere.
Stille OrganostannanePd(PPh₃)₄None requiredTHF, Toluene, DMFForms C-C bonds; high functional group tolerance.
SNAr N, O, S NucleophilesNoneK₂CO₃ (if needed)DMSO, DMF, NMPSubstitutes C-F bond; relies on electronic activation.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its reactivity is dominated by palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution at the C-F bond. By carefully selecting catalysts, ligands, bases, and reaction conditions, chemists can selectively functionalize this scaffold to build complex molecular architectures. The methodologies outlined in this guide provide a robust framework for leveraging this compound in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-Depth Technical Guide on 2-Bromo-3,6-difluoropyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal and materials chemistry, fluorinated heterocycles are indispensable building blocks. 2-Bromo-3,6-difluoropyridine has emerged as a highly versatile intermediate, offering multiple, distinct reaction sites for the strategic construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and reactivity. We will explore its utility in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitutions (SNAr), supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Advantage of this compound

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. When integrated into a pyridine scaffold, a privileged core in numerous pharmaceuticals, these effects are amplified.

This compound presents a unique trifecta of functionalities. The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles. The fluorine atoms at the 3- and 6-positions, while generally less reactive, activate the pyridine ring for nucleophilic aromatic substitution (SNAr) under specific conditions and can themselves be displaced. This differential reactivity allows for sequential and regioselective modifications, making it a powerful tool for building molecular diversity.

Synthesis of this compound

The most common and reliable route to this compound involves the diazotization of 2-amino-3,6-difluoropyridine, followed by a Sandmeyer-type bromination. The causality behind this choice lies in the mild conditions and generally high yields of this transformation, which is a staple in aromatic chemistry for converting amino groups to various functionalities.

Detailed Synthetic Protocol

This protocol is a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-Amino-3,6-difluoropyridine

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-3,6-difluoropyridine (1.0 eq).

  • Add 48% hydrobromic acid (HBr) (approx. 4-5 molar equivalents relative to the amine) and cool the resulting slurry to 0-5 °C using an ice-salt bath. The acidic environment is crucial for the in-situ generation of nitrous acid and for stabilizing the resulting diazonium salt.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1-1.2 eq) in a minimal amount of water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature is maintained below 5 °C. The formation of the diazonium salt is often indicated by a change in the color and consistency of the reaction mixture. The exothermicity of this step necessitates slow addition and efficient cooling to prevent decomposition of the unstable diazonium intermediate.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amounts can be used, typically 0.2-1.0 eq) in 48% HBr.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution. This step should be performed with caution as it results in the vigorous evolution of nitrogen gas. The copper(I) catalyst is essential for the radical-mediated transfer of the bromide to the aromatic ring.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This step quenches any remaining acid and precipitates copper salts.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Bromination cluster_purification Step 3: Work-up & Purification start 2-Amino-3,6-difluoropyridine reagents1 NaNO₂, HBr (aq) 0-5 °C intermediate In situ Diazonium Salt reagents1->intermediate reagents2 CuBr, HBr intermediate->reagents2 product_crude Crude this compound (with N₂ evolution) reagents2->product_crude workup Aqueous Work-up & Extraction product_crude->workup purification Vacuum Distillation or Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound via diazotization and Sandmeyer reaction.

Physicochemical Properties

PropertyValue
Molecular Formula C₅H₂BrF₂N
Molecular Weight 194.98 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 168-170 °C
Density Approximately 1.8 g/cm³
Solubility Miscible with most common organic solvents (e.g., THF, Dioxane, Toluene, DMF)

Reactivity and Strategic Applications in Synthesis

The true value of this compound is realized in its versatile reactivity, allowing for the construction of a diverse array of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position is the primary site for cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reaction of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base, leads to the corresponding 2-substituted-3,6-difluoropyridine.

Representative Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The base in the Suzuki coupling is crucial as it activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals.[1] This reaction couples this compound with a primary or secondary amine.

Representative Protocol: Buchwald-Hartwig Amination with Morpholine

  • To a Schlenk flask, add this compound (1.0 eq), morpholine (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or XantPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography.

The choice of a bulky, electron-rich phosphine ligand is critical in the Buchwald-Hartwig amination to promote the reductive elimination step and prevent catalyst deactivation.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the pyridine ring, particularly the one at the 6-position, can be displaced by strong nucleophiles. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the other fluorine atom facilitates this SNAr reaction.

Representative Protocol: SNAr with Sodium Methoxide

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DMSO, add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature.

  • The reaction can be gently heated (e.g., to 50-80 °C) to increase the rate, if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Key Reaction Pathways

Reactions cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_snar Nucleophilic Substitution start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald snar SNAr (e.g., NaOMe) start->snar suzuki_prod 2-Aryl-3,6-difluoropyridine suzuki->suzuki_prod buchwald_prod 2-Amino-3,6-difluoropyridine Derivative buchwald->buchwald_prod snar_prod 2-Bromo-3-fluoro-6-methoxy -pyridine snar->snar_prod

Caption: Major synthetic transformations of this compound.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory fume hood. It is advisable to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, highly functionalized pyridine derivatives. Its distinct reactive sites allow for a range of strategic chemical manipulations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This guide has provided an overview of its synthesis, properties, and key applications, along with representative protocols to aid researchers in leveraging this powerful building block in their synthetic endeavors.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-3,6-difluoropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential or material performance.[1][2] Among these structures, the 2,3,6-trisubstituted pyridine scaffold is particularly valuable and is featured in a wide array of biologically active compounds.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation in synthetic chemistry.[5][6] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Bromo-3,6-difluoropyridine, a highly versatile and reactive intermediate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimizing this crucial transformation for researchers, chemists, and drug development professionals.

Mechanistic Insights: A Chemist's Guide to the Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on the orchestration of a three-step catalytic cycle involving a palladium catalyst.[6][7][8] Understanding the function of each component is paramount for troubleshooting and optimization.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This is typically the rate-determining step. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the C2 position electron-deficient, facilitating this step. The product is a planar palladium(II) complex.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom of the boronic acid (or ester) to the palladium(II) center. This process is critically dependent on activation by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily transfers its organic moiety to the palladium, displacing the halide.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the desired C-C bond of the product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-R OxAdd->Transmetal Transmetalation Product_Form Ar-R Transmetal->Product_Form Reductive Elimination Product_Form->Pd0 Catalyst Regeneration ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (R-B(OR)₂) Boronate Activated Boronate [R-B(OR)₂(OH)]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Component Selection:

  • Substrate Reactivity: The C-Br bond at the 2-position of the pyridine ring is the primary site of reaction. Bromides offer a good balance of reactivity and stability, being more reactive than chlorides but less expensive than iodides.[11]

  • Catalyst and Ligand Choice: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) can be effective, challenging couplings with heteroaryl halides often benefit from more sophisticated systems.[12] Using a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and preventing catalyst decomposition.[13][14] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis; sterically hindered ligands help mitigate this issue.[14]

  • The Indispensable Role of the Base: The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[10] The choice of base can dramatically affect the outcome. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common. K₃PO₄ is often superior for difficult couplings as it is less likely to cause base-sensitive functional groups to degrade and is highly effective at promoting transmetalation.[15]

  • Solvent Systems: A mixture of an organic solvent and water is frequently used. Solvents like 1,4-dioxane, DMF, or toluene solubilize the organic components, while water dissolves the inorganic base, facilitating the formation of the active boronate species.[5][14][16]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Inert Gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line with manifold

  • Standard glassware for workup and purification

Workflow start Start reagents 1. Add Solids to Flask (Pyridine, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) start->reagents inert 2. Evacuate & Backfill (Repeat 3x with Argon) reagents->inert solvents 3. Add Degassed Solvents (1,4-Dioxane and Water) inert->solvents reaction 4. Heat Reaction Mixture (e.g., 90-100 °C with stirring) solvents->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Upon Completion purify 7. Purify Product (Silica Gel Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3,6-difluoropyridine product.

Data & Troubleshooting

The following table provides representative conditions as a starting point for optimization. Yields are highly dependent on the specific boronic acid used.

Catalyst SystemBase (eq)Solvent (v/v)Temp (°C)Typical Time (h)Expected Yield
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Dioxane/H₂O (4:1)1004-12Good to Excellent
Pd(PPh₃)₄K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012-24Moderate to Good
Pd₂(dba)₃ / P(t-Bu)₃KF (3.0)Dioxane1106-18Good to Excellent

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient heat.

    • Solution: Ensure reagents are pure and solvents are properly degassed. Increase the temperature in 10 °C increments. Consider a different, more active ligand system (e.g., an NHC-based catalyst).

  • Protodebromination:

    • Cause: The bromo-pyridine is converted to 3,6-difluoropyridine. This side reaction can be promoted by trace oxygen or moisture reacting with catalytic intermediates.[17][18]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere with rigorously degassed solvents.

  • Protodeborylation / Homocoupling:

    • Cause: The boronic acid degrades or couples with itself.[5]

    • Solution: Use a slight excess (1.2 eq) of the boronic acid initially and add it slowly if the issue persists. Ensure the base is of high quality.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable 2,3,6-trisubstituted pyridine derivatives. By understanding the underlying mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize this reaction. The protocol described herein provides a robust and validated starting point, enabling the efficient construction of complex molecular architectures for applications spanning from medicinal chemistry to advanced materials.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination with the electron-deficient substrate, 2-bromo-3,6-difluoropyridine. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in a wide array of biologically active molecules.[1]

The inherent electron deficiency of the pyridine ring, further amplified by the presence of two fluorine atoms, presents unique challenges and considerations for this transformation. This guide offers a detailed protocol, explains the rationale behind the selection of reagents and conditions, and provides a framework for troubleshooting and optimization.

Mechanistic Rationale and Key Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.[3]

For an electron-deficient substrate like this compound, the oxidative addition step is generally facile. However, the subsequent steps, particularly the reductive elimination, can be influenced by the electronic properties of the substrate and the choice of ligand and base.

The Critical Role of Ligand Selection

The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination, especially for challenging substrates. Bulky, electron-rich biaryl phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[1] For the amination of electron-deficient heteroaryl halides, ligands such as XPhos , RuPhos , and BrettPhos have demonstrated broad utility and high efficacy.[4] These ligands stabilize the palladium center and facilitate the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Amine≥98%Commercially AvailableEnsure dryness, especially for primary amines.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common and effective palladium precursor.
XPhosLigand GradeCommercially AvailableA versatile and highly active ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableA strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableEnsure low water content for optimal results.
Inert GasHigh Purity Nitrogen or Argon---For maintaining an oxygen-free atmosphere.
Reaction VesselOven-dried Schlenk tube or flask------

Experimental Workflow Diagram

G prep Preparation of Reaction Vessel reagents Addition of Reagents prep->reagents Oven-dried glassware inert Inert Atmosphere reagents->inert Charge with solids, then liquids reaction Reaction inert->reaction Degas and backfill workup Work-up reaction->workup Monitor by TLC/LC-MS purification Purification workup->purification Quench and extract

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • To the same tube, add the amine (1.2 mmol, 1.2 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Establishing an Inert Atmosphere:

    • Seal the Schlenk tube with a septum.

    • Evacuate the tube and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reaction Execution:

    • Add anhydrous toluene (5 mL) via syringe.

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Catalyst System Selection and Rationale

The choice of palladium precursor and ligand is critical for achieving high yields and avoiding side reactions.

Catalyst System ComponentRecommended ChoiceRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.[2]
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich biaryl phosphine ligands are known to be highly effective for the amination of electron-deficient and sterically hindered aryl halides.[4] They promote the crucial reductive elimination step.
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice for its high basicity. For base-sensitive substrates, a weaker base like K₃PO₄ can be employed, although this may require higher temperatures or longer reaction times.[5]
Solvent Toluene or DioxaneThese are common solvents for the Buchwald-Hartwig amination due to their high boiling points and ability to dissolve the reactants and catalyst. Anhydrous conditions are crucial.[2]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activation or turnover.Increase catalyst loading (e.g., to 5 mol%). Screen alternative ligands (e.g., RuPhos or BrettPhos). Ensure anhydrous and oxygen-free conditions.
Side Product Formation Hydrodehalogenation of the starting material.Use a less sterically hindered ligand. Lower the reaction temperature.
Decomposition of Starting Material or Product Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.

Safety Considerations

  • Palladium Compounds: While generally of low toxicity, palladium compounds should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle in a fume hood and take appropriate fire safety precautions.

Catalytic Cycle of the Buchwald-Hartwig Amination

G L₂Pd(0) L₂Pd(0) L₂Pd(Ar)(X) L₂Pd(Ar)(X) L₂Pd(0)->L₂Pd(Ar)(X) Oxidative Addition (Ar-X) L₂Pd(Ar)(NHR'R'') L₂Pd(Ar)(NHR'R'') L₂Pd(Ar)(X)->L₂Pd(Ar)(NHR'R'') Ligand Exchange (+ HNR'R'', - HX) L₂Pd(Ar)(NHR'R'')->L₂Pd(0) Reductive Elimination Ar-NR'R'' Ar-NR'R'' L₂Pd(Ar)(NHR'R'')->Ar-NR'R'' Product Release

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines and the Sonogashira Coupling

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-3,6-difluoropyridine is a valuable building block, offering a handle for carbon-carbon bond formation while retaining the influential difluoropyridine core.

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne.[1] This palladium- and copper-cocatalyzed reaction has been widely adopted in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its generally mild reaction conditions and broad functional group tolerance.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss key considerations for optimizing this crucial transformation.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.[2] The palladium(0) catalyst then undergoes oxidative addition with the aryl halide (in this case, this compound) to form a palladium(II) complex.[5] Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[5] The final step is the reductive elimination from the palladium(II) complex to yield the desired alkynylated pyridine product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[2]

Sonogashira_Mechanism

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is based on established procedures for the Sonogashira coupling of structurally similar bromofluoropyridines and provides a robust starting point for optimization.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.15 equiv)

  • Copper(I) iodide (CuI) (0.1 - 0.3 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Anhydrous and degassed triethylamine (Et₃N)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.

  • Solvent and Base Addition: Add anhydrous and degassed THF and triethylamine via syringe. A common solvent ratio is 2:1 THF to Et₃N.[6] The triethylamine acts as both a base and a solvent.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-alkynyl-3,6-difluoropyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes a set of recommended starting conditions for the Sonogashira coupling of this compound, derived from a successful coupling with a similar substrate.[6]

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)The substrate of interest.
Alkyne Terminal Alkyne (1.1 equiv)A slight excess ensures complete consumption of the aryl halide.
Palladium Catalyst Pd(PPh₃)₄ (0.15 equiv)A common and effective catalyst for Sonogashira couplings.[6]
Copper Co-catalyst CuI (0.3 equiv)Facilitates the formation of the copper acetylide intermediate.[2]
Base/Solvent Et₃N/THF (1:2 v/v)Triethylamine acts as both a base and a solvent.[6]
Temperature Room TemperatureMild conditions are often sufficient for bromopyridines.[6]
Time 16 hoursTypical reaction time for this type of coupling.[6]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of checkpoints and analytical verifications:

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS provides real-time feedback on the consumption of starting materials and the formation of the product. This allows for timely adjustments to the reaction conditions if necessary.

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This validates the success of the coupling reaction and ensures the quality of the material for subsequent applications.

  • Troubleshooting: Common issues in Sonogashira couplings include low yield, the formation of alkyne homocoupling byproducts (Glaser coupling), and catalyst decomposition. Low yields may be addressed by increasing the temperature or using a more active catalyst system. Glaser coupling can be minimized by ensuring strictly anaerobic conditions and using the minimum effective amount of copper catalyst.

Visualization of the Experimental Workflow

Workflow

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable 2-alkynyl-3,6-difluoropyridine derivatives. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can reliably and efficiently access these important building blocks for drug discovery and materials science. The provided application notes and protocol serve as a comprehensive guide to facilitate the successful implementation of this powerful cross-coupling reaction.

References

Application Notes & Protocols: 2-Bromo-3,6-difluoropyridine as a Versatile Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern agrochemical design. The pyridine ring, in particular, is a privileged structure found in numerous high-performance herbicides, fungicides, and insecticides. This guide provides an in-depth technical overview of 2-Bromo-3,6-difluoropyridine, a key building block whose unique substitution pattern offers a powerful platform for synthesizing complex agrochemical targets. We will explore its physicochemical properties, safety considerations, and core synthetic applications. Detailed, field-proven protocols for critical transformations—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—are presented, complete with mechanistic rationale and workflow diagrams to empower researchers in the rapid development of next-generation crop protection agents.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound has emerged as a high-value intermediate in agrochemical research and development. Its utility is rooted in the synergistic effects of its substituents on the pyridine core. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and physicochemical properties of the final active ingredient.[1][2][3] The trifluoromethylpyridine (TFMP) moiety, for instance, is known to increase lipophilicity and biomolecular affinity, which are critical parameters in the design of modern agrochemicals.[2][4]

The true synthetic power of this building block lies in its orthogonal reactivity:

  • The bromine atom at the 2-position serves as an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions to form crucial carbon-carbon and carbon-nitrogen bonds.[1][2]

  • The fluorine atoms at the 3- and 6-positions render the pyridine ring electron-deficient, activating it for nucleophilic aromatic substitution (SNAr) reactions. The 6-fluoro atom is particularly labile, allowing for selective functionalization.

This combination of reactive sites allows for a modular and convergent approach to complex molecular architectures, providing chemists with the tools to efficiently explore new chemical space in the quest for more effective and sustainable crop protection solutions.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation.

Compound Properties
PropertyValueReference(s)
CAS Number 1382786-22-2[5][6][7][8]
Molecular Formula C₅H₂BrF₂N[7][8]
Molecular Weight 193.98 g/mol [7][8]
Purity Typically ≥95-97%[7][8]
Physical Form Liquid[9]
IUPAC Name This compound[7]
Safety & Handling

This compound is a reactive chemical intermediate and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[10][11] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

  • Primary Hazards : Harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[7][11][12]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[7][10][13]

  • Handling : Avoid breathing dust, fumes, or vapors.[7][10] Do not allow the material to come into contact with skin or eyes.[10][13] Wash hands thoroughly after handling.[10][13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

Core Synthetic Applications & Protocols

The following sections detail validated protocols for key synthetic transformations using this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding and facilitate troubleshooting and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized the synthesis of complex molecules, and it is the primary method for functionalizing the 2-position of the pyridine ring.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in herbicides and fungicides.[14][15][16]

Application: Synthesis of a 2-Aryl-3,6-difluoropyridine core, a precursor to various agrochemicals.

Suzuki_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) catalyst Add Catalyst & Solvent: - Pd(dppf)Cl₂ - Degassed Dioxane/H₂O reagents->catalyst Setup reaction Heat & Stir: - Inert Atmosphere (N₂/Ar) - 80-100 °C, 4-12h catalyst->reaction Execution workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup Completion purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify Isolation

General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, v/v). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration). Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[15]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.[15][17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-3,6-difluoropyridine.

Causality & Expertise:

  • Catalyst Choice: Pd(dppf)Cl₂ is highly effective for coupling with electron-deficient heterocyclic halides. The dppf ligand is both electron-rich and bulky, which promotes the crucial reductive elimination step of the catalytic cycle and provides stability to the catalyst.

  • Base and Solvent: A moderately strong inorganic base like K₂CO₃ is sufficient to facilitate the transmetalation step without causing unwanted side reactions. The aqueous dioxane solvent system is excellent for dissolving both the organic substrates and the inorganic base.[15]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_Complex->Product Start Aryl-Br Start->OA_Complex Boronic Ar'-B(OH)₂ Boronic->Trans_Complex Base Base Base->Trans_Complex

Simplified catalytic cycle for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines, which are key components of many fungicides and insecticides.[18][19]

Application: Synthesis of N-Aryl-3,6-difluoropyridin-2-amines, critical intermediates for further elaboration.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the amine (1.2 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%) in a small amount of anhydrous, degassed solvent (e.g., toluene or dioxane) and stir for 10-15 minutes.

  • Reagent Addition: Add anhydrous, degassed toluene to the vessel containing the amine and base. Add the this compound (1.0 equiv), followed by the pre-formed catalyst solution via syringe.

  • Reaction Execution: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS. These reactions are often complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

Causality & Expertise:

  • Ligand Choice: The success of Buchwald-Hartwig amination on electron-deficient pyridines hinges on the ligand.[20] Sterically hindered, electron-rich biaryl phosphine ligands like XPhos or RuPhos are essential. They accelerate the rate-limiting reductive elimination step to form the C-N bond and prevent the formation of inactive palladium complexes.[18]

  • Base: A strong base like NaOtBu is required to deprotonate the amine, forming the active aminyl nucleophile for entry into the catalytic cycle.[20]

Buchwald_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(Br) Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)L(NR₂') OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂' Amido_Complex->Product Start Ar-Br Start->OA_Complex Amine HNR₂' Amine->Amido_Complex Base Base Base->Amido_Complex

Simplified catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring allows for direct substitution of the fluorine atoms, particularly the one at the 6-position, by various nucleophiles.

Application: Synthesis of 2-Bromo-6-alkoxy-3-fluoropyridines, useful for tuning solubility and electronic properties.

Detailed Step-by-Step Methodology:

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, prepare the alkoxide nucleophile. For example, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to a solution of the desired alcohol (1.2 equiv) in anhydrous THF at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the alkoxide solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Work-up: Carefully quench the reaction by adding water at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the 2-bromo-6-alkoxy-3-fluoropyridine product.

Causality & Expertise:

  • Mechanism: This reaction proceeds via a concerted or stepwise SNAr mechanism.[21][22] The strong electron-withdrawing effects of the ring nitrogen and the remaining fluorine atom stabilize the negative charge in the transition state (or the intermediate Meisenheimer complex), facilitating the displacement of the fluoride leaving group.[23][24]

  • Regioselectivity: Nucleophilic attack preferentially occurs at the 6-position (para to the nitrogen) over the 3-position. The nitrogen atom provides greater resonance stabilization for the anionic intermediate when the attack is at the 6-position.

SNAr_Mechanism sub This compound nuc Nu⁻ ts_node [Meisenheimer Complex]‡ nuc->ts_node Attack at C6 sub_img sub_img->ts_node prod Substituted Product + F⁻ ts_node->prod Loss of F⁻

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Case Study: Synthetic Strategy Towards Florpyrauxifen-benzyl

Florpyrauxifen-benzyl (trade name Rinskor™) is a modern arylpicolinate herbicide that acts as a synthetic auxin.[25][26][27] Its complex structure exemplifies how this compound can serve as a foundational starting point for a multi-step synthesis. A plausible synthetic workflow would leverage a key Suzuki coupling reaction.

Florpyrauxifen_Synthesis Start This compound Step1 Step 1: Carboxylation (e.g., Grignard formation then CO₂ quench) Generates 2-bromo-3,6-difluoropicolinic acid Start->Step1 Step2 Step 2: Suzuki Coupling - Couple with 4-chloro-2-fluoro-3-methoxyphenylboronic acid - Forms the core biaryl C-C bond Step1->Step2 Key Bond Formation Step3 Step 3: Regioselective Amination (SNAr) - Introduction of NH₂ group at C4 position - Displaces a temporary activating group Step2->Step3 Step4 Step 4: Chlorination - Selective chlorination at C3 position Step3->Step4 Step5 Step 5: Esterification - Reaction with benzyl alcohol - Forms the final active ingredient Step4->Step5 Final Florpyrauxifen-benzyl Step5->Final

Plausible synthetic workflow towards Florpyrauxifen-benzyl.

This hypothetical pathway demonstrates the strategic utility of the building block. The initial Suzuki coupling (Step 2) rapidly constructs the complex biaryl backbone, which is the key structural feature of the herbicide.[25][26] Subsequent functional group interconversions, including SNAr-type reactions, complete the synthesis of the final, highly functionalized target molecule.

Conclusion

This compound is a powerful and versatile building block for the modern agrochemical industry. Its well-defined reactive sites enable chemists to employ a range of high-efficiency catalytic and substitution reactions to construct novel active ingredients. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to leverage this scaffold in their discovery programs, facilitating the efficient synthesis of next-generation herbicides, fungicides, and insecticides.

References

Application Note: A Modular Platform for the Synthesis of 2,3,6-Trisubstituted Pyridines from 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Trisubstituted Pyridines

The 2,3,6-trisubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs, such as the HIV protease inhibitor Tipranavir, underscores its importance as a "privileged structure."[1][2] The specific arrangement of substituents around the pyridine core allows for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with biological targets like kinases and proteases.[3]

However, the synthesis of asymmetrically substituted pyridines can be challenging, often requiring multi-step de novo ring constructions. This guide details a highly efficient and modular strategy that leverages the unique reactivity of 2-Bromo-3,6-difluoropyridine to provide rapid access to a diverse library of 2,3,6-trisubstituted pyridines. This building block is strategically designed for sequential, regioselective functionalization, making it an invaluable tool for drug discovery and lead optimization campaigns.

The Synthetic Blueprint: A Logic-Driven Approach

The synthetic utility of this compound is rooted in the predictable and differential reactivity of its halogen substituents. The electron-deficient nature of the pyridine ring, exacerbated by the electronegative fluorine atoms, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][5] The bromine atom, in contrast, is a poor leaving group for SNAr but serves as an excellent handle for late-stage palladium-catalyzed cross-coupling reactions.

Our strategy unfolds in a logical three-step sequence:

  • Initial SNAr at C6: The C6 position is the most electrophilic carbon due to the combined activating effects of the ring nitrogen (para) and the C3-fluorine. This allows for a highly regioselective initial substitution.

  • Second SNAr at C3: Following C6-functionalization, the remaining C3-fluorine becomes the target for a second, distinct nucleophile. This reaction often requires slightly more forcing conditions, enabling a controlled, stepwise introduction of diversity.

  • Final Cross-Coupling at C2: The stable C2-bromo bond is selectively addressed in the final step using powerful cross-coupling methodologies like Suzuki-Miyaura or Buchwald-Hartwig amination to install the final point of diversity.

This sequential approach allows for the controlled and independent installation of three different substituents (R¹, R², and R³) onto the pyridine core.

G start This compound step1 2-Bromo-6-(R¹)-3-fluoropyridine start->step1 Step 1: SₙAr at C6 (R¹-H, Base) step2 2-Bromo-6-(R¹)-3-(R²)-pyridine step1->step2 Step 2: SₙAr at C3 (R²-H, Base) end 2-(R³)-3-(R²)-6-(R¹)-pyridine (Final Product) step2->end Step 3: Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)

Figure 1: Overall synthetic workflow for 2,3,6-trisubstituted pyridines.

Experimental Protocols & Mechanistic Insights

Protocol 1: Regioselective SNAr at the C6-Position

The first functionalization step exploits the high reactivity of the C6-fluorine. The choice of base is critical and depends on the nucleophile's pKa. For alcohols, a strong, non-nucleophilic base like sodium hydride is ideal for generating the alkoxide in situ. For amines, a weaker organic or inorganic base is sufficient to scavenge the HF byproduct.

Representative Procedure (C6-Amination):

  • Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Reaction: Stir the mixture at room temperature for 4-12 hours or gently heat to 50-70 °C to accelerate the reaction. Monitor progress by TLC or LC-MS. Causality Note: The polar aprotic solvent stabilizes the charged Meisenheimer intermediate, accelerating the SNAr reaction.[6][7]

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Nucleophile (R¹-H)BaseSolventTemp (°C)Typical Yield (%)
MorpholineK₂CO₃DMSO5090-98%
Benzyl alcoholNaHTHF25-5085-95%
AnilineK₂CO₃DMF7080-90%
EthanethiolCs₂CO₃DMF2590-97%

Table 1: Representative conditions for C6-functionalization.

Protocol 2: SNAr at the C3-Position

With the C6-position occupied, the C3-fluorine is now the most viable site for a second SNAr. This reaction is generally slower than the first due to reduced activation and may require higher temperatures.

Representative Procedure (C3-Alkoxylation):

  • Reagents & Setup: In a flame-dried flask under N₂, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF.

  • Nucleophile Generation: Slowly add the desired alcohol (R²-OH, 1.5 equiv.) at 0 °C and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Reaction: Add a solution of the 2-Bromo-6-(R¹)-3-fluoropyridine intermediate (from Protocol 1, 1.0 equiv.) in anhydrous THF. Heat the reaction to reflux (approx. 66 °C).

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Follow the extraction and purification procedure outlined in Protocol 1.

Protocol 3: Palladium-Catalyzed Cross-Coupling at the C2-Position

The final step involves functionalizing the C2-bromo position. This robust C-Br bond is unreactive under SNAr conditions but is ideal for palladium catalysis, providing access to C-C or C-N bonds.

The Suzuki reaction is a powerful method for creating biaryl or alkyl-aryl structures. The choice of ligand and base is crucial for efficient catalytic turnover.

Representative Procedure:

  • Reagents & Setup: To a Schlenk tube, add the 2-Bromo-6-(R¹)-3-(R²)-pyridine intermediate (1.0 equiv.), the desired boronic acid or pinacol ester (R³, 1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Degassing: Evacuate and backfill the tube with N₂ or Ar three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Trustworthiness Note: Thoroughly degassing the solvent is critical to prevent oxidative degradation of the Pd(0) active catalyst and homocoupling of the boronic acid.[8]

  • Reaction: Heat the mixture to 80-100 °C for 6-18 hours.

  • Work-up & Purification: Cool the reaction, dilute with water, and perform a standard aqueous work-up as described previously. Purify by flash chromatography.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition Complex pd0->oa Ar-Br trans Transmetalation Complex oa->trans R³-B(OR)₂ re Reductive Elimination Complex trans->re Base re->pd0 Ar-R³

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This reaction enables the installation of primary or secondary amines at the C2 position, a common motif in pharmacologically active molecules. The reaction is highly sensitive to the choice of ligand and base.

Representative Procedure:

  • Reagents & Setup: In a glovebox or under a strict inert atmosphere, combine the 2-Bromo-6-(R¹)-3-(R²)-pyridine intermediate (1.0 equiv.), the desired amine (R³, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Catalyst System: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand such as XPhos or RuPhos (0.08 equiv.). Expertise Note: Bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[9][10][11]

  • Solvent & Reaction: Add anhydrous, degassed toluene or 1,4-dioxane and heat to 90-110 °C for 8-24 hours.

  • Work-up & Purification: Cool the reaction, filter through a pad of Celite® to remove palladium residues, and rinse with ethyl acetate. Concentrate the filtrate and purify by flash chromatography.

G cluster_1 Catalytic Cycle pd0_bh Pd(0)L₂ oa_bh Oxidative Addition Complex pd0_bh->oa_bh Ar-Br amide Palladium Amido Complex oa_bh->amide R³₂NH, Base re_bh Reductive Elimination amide->re_bh re_bh->pd0_bh Ar-NR³₂

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The sequential functionalization of this compound provides a powerful and highly modular route to complex 2,3,6-trisubstituted pyridines. By understanding and exploiting the differential reactivity of the halogen substituents, chemists can strategically build molecular complexity in a controlled, stepwise manner. This approach offers significant advantages over de novo syntheses in terms of speed, efficiency, and the ability to rapidly generate diverse chemical libraries for screening and structure-activity relationship (SAR) studies.

References

Application of 2-Bromo-3,6-difluoropyridine in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-Bromo-3,6-difluoropyridine in the synthesis of advanced materials. With full editorial control, this document is structured to offer in-depth technical insights, moving beyond rigid templates to deliver a narrative grounded in scientific expertise and practical experience.

Introduction: The Strategic Importance of this compound in Polymer Chemistry

This compound is a pivotal building block in the design of high-performance organic electronic materials. Its unique molecular architecture, featuring a bromine atom for facile cross-coupling reactions and two electron-withdrawing fluorine atoms on the pyridine ring, imparts desirable electronic and physical properties to the resulting polymers and small molecules.

The strategic placement of fluorine atoms on the pyridine ring significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. This is a critical attribute for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as it can enhance charge injection and transport, as well as improve the ambient stability of the devices.[1] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille polymerizations, enabling the incorporation of the 3,6-difluoropyridine moiety into conjugated polymer backbones.[2][3]

This guide will delve into the practical applications of this compound, providing detailed protocols for the synthesis of a representative conjugated polymer and outlining the expected material properties.

Core Application: Synthesis of Conjugated Polymers for Organic Electronics

The primary application of this compound in materials science is in the synthesis of donor-acceptor (D-A) conjugated polymers. In these polymers, the electron-deficient 3,6-difluoropyridine unit acts as the acceptor, while an electron-rich comonomer, such as a fluorene or thiophene derivative, serves as the donor. This D-A architecture is fundamental to tuning the optoelectronic properties of the material.

Key Synthetic Methodologies: Suzuki and Stille Polymerization

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing conjugated polymers incorporating this compound.

  • Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the brominated pyridine with a boronic acid or boronate ester derivative of the comonomer. It is widely favored due to the relatively low toxicity of the boron-containing byproducts and the mild reaction conditions.[3][4]

  • Stille Coupling: This method utilizes an organotin reagent as the coupling partner for the brominated pyridine. Stille coupling is known for its tolerance to a wide range of functional groups and can often provide high molecular weight polymers.[2][5]

The choice between Suzuki and Stille polymerization often depends on the specific monomers being used, the desired polymer properties, and considerations regarding reagent toxicity and purification.

Experimental Protocols: Synthesis of a Representative Copolymer

This section provides a detailed, step-by-step protocol for the synthesis of a representative alternating copolymer of 9,9-dioctylfluorene and 3,6-difluoropyridine via Suzuki polymerization. This protocol is a composite based on established methodologies for similar polymer systems and serves as a robust starting point for researchers.[4][6]

Synthesis of Poly[(9,9-dioctylfluorene)-alt-(3,6-difluoropyridine)] (PF-DFP)

This protocol describes the synthesis of a high-performance conjugated polymer for potential use in OLEDs and OFETs.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product MonomerA 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene Polymer Poly[(9,9-dioctylfluorene)-alt-(3,6-difluoropyridine)] MonomerA->Polymer + MonomerB This compound MonomerB->Polymer Catalyst Pd(PPh3)4 Catalyst->Polymer Base Aqueous K2CO3 Base->Polymer Solvent Toluene Solvent->Polymer G cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_application Device Application Monomer This compound Polymerization Suzuki or Stille Polymerization Monomer->Polymerization Comonomer Electron-Rich Comonomer Comonomer->Polymerization Polymer Conjugated Polymer Polymerization->Polymer Structural Structural (NMR, GPC) Polymer->Structural Optical Optical (UV-Vis, PL) Polymer->Optical Electrochemical Electrochemical (CV) Polymer->Electrochemical OLED OLED Structural->OLED OFET OFET Structural->OFET OPV OPV Structural->OPV Optical->OLED Optical->OFET Optical->OPV Electrochemical->OLED Electrochemical->OFET Electrochemical->OPV G cluster_properties Molecular Properties cluster_effects Electronic Effects cluster_performance Device Performance Fluorine Fluorine Substitution HOMO_LUMO Lowered HOMO/LUMO Levels Fluorine->HOMO_LUMO Pyridine Pyridine Ring ElectronDeficient Electron-Deficient Nature Pyridine->ElectronDeficient Stability Improved Stability HOMO_LUMO->Stability ChargeTransport Enhanced Charge Transport ElectronDeficient->ChargeTransport Efficiency Higher Efficiency Stability->Efficiency ChargeTransport->Efficiency

References

2-Bromo-3,6-difluoropyridine in the synthesis of protein degrader building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Bromo-3,6-difluoropyridine in the Synthesis of Protein Degrader Building Blocks

Introduction: The Rise of Targeted Protein Degradation and the Need for Advanced Building Blocks

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering a distinct advantage over traditional occupancy-based inhibition.[1][2] Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues don't just block a protein's function; they hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins entirely.[3][] This approach has the potential to address the ~80% of the proteome previously considered "undruggable."[1]

A typical heterobifunctional PROTAC consists of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase ligand to recruit the degradation machinery, and a chemical linker that connects the two.[][5][6] The success of a PROTAC is exquisitely sensitive to the interplay of these three parts, demanding a modular and versatile synthetic chemistry platform.[3]

Among the most utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][7] The development of potent, drug-like ligands for these E3 ligases is a cornerstone of modern degrader design. Fluorinated heterocyclic scaffolds have become indispensable in this arena. They offer a unique combination of metabolic stability, modulated basicity, and the ability to form specific, beneficial interactions within protein binding pockets.

This guide focuses on This compound , a highly versatile and strategic building block for constructing advanced E3 ligase ligands and linker-equipped fragments for PROTAC synthesis. Its unique arrangement of reactive sites allows for sequential, regioselective functionalization, making it an ideal starting point for creating diverse chemical libraries for degrader discovery programs.

Strategic Value of this compound

The utility of this compound stems from the distinct reactivity of its substituents. This allows for a controlled, stepwise synthesis where each position can be addressed with high selectivity.

  • The Bromine (C2): This position is the primary handle for palladium-catalyzed cross-coupling reactions. It readily participates in transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or nitrogen-based functionalities.[8][9]

  • The Fluorine (C6): The fluorine atom at the 6-position is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other fluorine atom. It serves as an excellent site for introducing linker attachment points, often via ether or amine linkages.

  • The Fluorine (C3): The fluorine at the 3-position is less reactive to SNAr but plays a crucial role in modulating the electronic properties and conformation of the final molecule. It can influence the pKa of the pyridine nitrogen and engage in favorable hydrogen bonding or dipole interactions within the E3 ligase binding pocket.

Caption: Key reactive sites of this compound.

Core Synthetic Protocols: Functionalization of the Pyridine Scaffold

The following protocols provide detailed, field-tested methodologies for the two most critical transformations of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is fundamental for installing aryl or heteroaryl groups at the C2 position, which often form the core structure of an E3 ligase ligand.

Principle: A palladium(0) catalyst facilitates the coupling of the organobromide (this compound) with an organoboron species (boronic acid or ester). The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11] The choice of catalyst, ligand, and base is critical for achieving high efficiency and preventing side reactions like protodeboronation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq.).

    • Causality Note: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that promotes efficient reductive elimination and is often effective for electron-deficient heteroaryl halides.

  • Solvent and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the starting bromide). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Causality Note: Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • In-Process Control (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical reaction is complete within 4-12 hours. The disappearance of the starting bromide is the primary indicator of completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3,6-difluoropyridine.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃95688
2Thiophene-3-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃100875
34-(tert-butoxycarbonyl)phenylboronic acidXPhos Pd G3 (3)K₃PO₄90492
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for installing primary or secondary amines at the C2 position. The introduced amine can be a key pharmacophore for E3 ligase binding or a versatile handle for linker conjugation.[8][12]

Principle: Similar to the Suzuki coupling, this is a palladium-catalyzed reaction. A Pd(0) species undergoes oxidative addition into the C-Br bond. The resulting complex coordinates the amine, and a strong, non-nucleophilic base facilitates deprotonation of the amine, leading to reductive elimination of the C-N bond and regeneration of the catalyst.[8][13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting reductive elimination step.[13]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst, such as RuPhos Pd G3 (0.03 eq.), and the ligand, RuPhos (0.035 eq.).

    • Causality Note: RuPhos is a sterically hindered, electron-rich biaryl phosphine ligand that is highly effective for coupling with heteroaryl chlorides and bromides, often allowing for lower catalyst loadings and temperatures.

  • Reactant Addition: Add this compound (1.0 eq.) and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Solvent and Amine: Add anhydrous toluene (to ~0.2 M). Finally, add the desired amine (1.2 eq.).

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C.

  • In-Process Control (Self-Validation): Monitor the reaction by LC-MS. The reaction is typically complete in 6-18 hours. The presence of the desired product mass and the absence of starting material confirm completion.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Synthetic Workflow: From Building Block to Linker-Ready Fragment

The true power of this compound lies in its capacity for sequential functionalization. A common and highly effective strategy involves first modifying the C2 position via cross-coupling, followed by nucleophilic substitution at the C6 position to install a linker.

Caption: Workflow for dual functionalization of the pyridine core.

This two-step process allows for the generation of a matrix of compounds from a set of C2-building blocks and a library of linkers. For the SNAr reaction (Step 2), a linker pre-functionalized with a primary amine or alcohol is typically used with a base like sodium hydride (for alcohols) or potassium carbonate (for amines) in a polar aprotic solvent like DMF or DMSO. This reaction selectively displaces the highly activated C6-fluorine, leaving the C3-fluorine intact to influence the final compound's properties.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for accelerating the discovery of novel protein degraders. Its predictable, regioselective reactivity allows medicinal chemists to rapidly synthesize diverse libraries of building blocks. By leveraging robust palladium-catalyzed cross-coupling reactions and selective nucleophilic aromatic substitution, researchers can efficiently explore the chemical space required to optimize the potency, selectivity, and pharmacokinetic properties of next-generation PROTACs. The protocols and workflows described herein provide a reliable foundation for incorporating this valuable scaffold into any targeted protein degradation program.

References

Troubleshooting & Optimization

Improving yield in 2-Bromo-3,6-difluoropyridine Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Suzuki-Miyaura Coupling of 2-Bromo-3,6-difluoropyridine

Welcome to our dedicated technical guide for optimizing the Suzuki-Miyaura cross-coupling of this compound. This document is designed for researchers, chemists, and process development professionals who are looking to improve reaction yields, minimize impurities, and troubleshoot common issues encountered with this challenging substrate. The electron-deficient nature of the pyridine ring, compounded by the presence of two fluorine atoms, presents unique hurdles that require careful consideration of reaction parameters.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the "why" behind our recommendations, grounding our advice in established mechanistic principles and citing peer-reviewed literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound giving low yields?

Low yields in this specific coupling are frequently traced back to one of several key factors: inefficient oxidative addition, competing side reactions, or catalyst deactivation. The electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen significantly reduce the electron density of the C-Br bond, which can make oxidative addition to the Pd(0) catalyst more challenging than with electron-rich aryl bromides.

Furthermore, two common side reactions are particularly prevalent with this substrate:

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 2,5-difluoropyridine. This side reaction is often exacerbated by the presence of water and certain bases, particularly when the desired cross-coupling is slow.

  • Boronic Acid Homocoupling: The boronic acid (or ester) can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially at higher temperatures or with less active catalysts.

To address low yields, a systematic optimization of the catalyst system, base, and solvent is crucial.

Q2: What is the best palladium catalyst and ligand combination for this reaction?

There is no single "best" combination, as the optimal choice depends on the specific boronic acid or ester being used. However, for electron-deficient substrates like this compound, sterically bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the rate-limiting transmetalation and reductive elimination steps.

Here is a comparison of commonly used catalyst systems for similar challenging couplings:

Catalyst/Ligand SystemKey AdvantagesCommon Starting Pd SourceTypical Loading (mol%)
SPhos (or RuPhos) Excellent for sterically hindered and electron-deficient substrates. Promotes fast reductive elimination.Pd₂(dba)₃ or Pd(OAc)₂1-3
XPhos Broadly applicable, highly active for a wide range of substrates. Often effective when other ligands fail.Pd₂(dba)₃ or Pd(OAc)₂1-3
Buchwald Palladacycle Precatalysts (e.g., SPhos G3) Air-stable, easy to handle, and highly active. Forms the active Pd(0) species reliably in situ.Direct use of precatalyst1-3
Pd(dppf)Cl₂ A reliable, general-purpose catalyst. Good starting point, but may be less effective for highly challenging couplings.Direct use of catalyst2-5
Pd(PPh₃)₄ A classic catalyst, but often requires higher temperatures and can be prone to decomposition, leading to lower yields with this substrate.Direct use of catalyst3-5

Recommendation: Start with a Buchwald-type ligand like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or use a commercially available palladacycle precatalyst. These systems are specifically designed to overcome the challenges associated with electron-deficient heteroaryl halides.

Q3: How do I choose the right base and solvent for my reaction?

The choice of base is critical and directly influences the rate of transmetalation and the prevalence of side reactions.

  • Bases: For this substrate, moderately strong inorganic bases are often the most effective.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent general choices. Cs₂CO₃ is more soluble in organic solvents and can accelerate the reaction, but it is also more expensive.

    • Potassium Phosphate (K₃PO₄): This is a non-nucleophilic, moderately strong base that is particularly effective at promoting the transmetalation of boronic acids while minimizing side reactions like protodebromination. It is often the base of choice for difficult couplings.

    • Organic Bases (e.g., Et₃N, DIPEA): These are generally not recommended as they are often not strong enough to effectively facilitate transmetalation.

  • Solvents: A polar, aprotic solvent system is typically used, often with the addition of water to help dissolve the inorganic base and facilitate the reaction.

    • 1,4-Dioxane / Water: A very common and effective solvent system. The ratio is typically between 4:1 and 10:1.

    • Toluene / Water: Another good option, particularly for reactions run at higher temperatures.

    • 2-MeTHF / Water: A more environmentally friendly alternative to dioxane.

Recommendation: Begin with K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 5:1) solvent system. This combination provides a robust starting point for optimizing your reaction.

Troubleshooting Guide

Problem 1: Significant amount of protodebrominated byproduct (2,5-difluoropyridine) is observed.

This indicates that the desired cross-coupling is slow relative to the undesired protonolysis pathway.

G cluster_0 Troubleshooting: Protodebromination Start High Protodebromination Detected Q1 Is the reaction sluggish? Start->Q1 A1 Increase Catalyst Activity: - Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). - Increase catalyst loading slightly (e.g., from 1% to 2%). Q1->A1 Yes Q2 Is the base appropriate? Q1->Q2 No A1->Q2 A2 Switch to a less nucleophilic, stronger base like K₃PO₄. Avoid hydroxide bases. Q2->A2 No Q3 Are reagents pure and dry? Q2->Q3 Yes A2->Q3 A3 Use anhydrous solvents. Ensure boronic acid is not decomposed. Degas the reaction mixture thoroughly. Q3->A3 No End Reduced Protodebromination Q3->End Yes A3->End

Caption: Troubleshooting flowchart for protodebromination.

Causality & Solutions:

  • Increase Catalyst Activity: A more active catalyst will accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodebromination pathway. Using advanced ligands like SPhos or XPhos is highly recommended.

  • Change the Base: Hydroxide ions can directly contribute to protodebromination. Switching to a non-nucleophilic base like K₃PO₄ can significantly suppress this side reaction.

  • Ensure Anhydrous Conditions: While some water is necessary to dissolve the base, excess water can be a proton source. Use anhydrous solvents and ensure your starting materials are dry. Thoroughly degas the reaction mixture to remove oxygen, which can degrade the catalyst and slow the reaction.

Problem 2: The reaction stalls before completion, leaving unreacted starting material.

Stalling often points to catalyst deactivation or an issue with the boronic acid.

Causality & Solutions:

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen or can form inactive palladium black, especially at high temperatures.

    • Solution: Ensure the reaction is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Using a more robust ligand system can also improve catalyst stability.

  • Boronic Acid Instability: Boronic acids can undergo decomposition (protodeboronation) under the reaction conditions, especially at high pH and temperature.

    • Solution: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Alternatively, consider using a more stable boronic ester, such as a pinacol ester (BPin). Pinacol esters are more resistant to degradation and can sometimes provide more consistent results.

Optimized Experimental Protocol

This protocol serves as a robust starting point for the Suzuki coupling of this compound.

G cluster_workflow Optimized Suzuki Coupling Workflow Prep 1. Reagent Prep - Dry glassware - Weigh reagents in glovebox or under inert gas Assembly 2. Reaction Assembly - Add solids (halide, boronic acid, base, catalyst) - Add degassed solvent Prep->Assembly Degas 3. Degassing - Sparge with Argon for 20 min OR - 3x Freeze-Pump-Thaw cycles Assembly->Degas Reaction 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LCMS Degas->Reaction Workup 5. Workup & Purification - Quench with water - Extract with organic solvent - Purify by column chromatography Reaction->Workup

Caption: Step-by-step experimental workflow.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid or Pinacol Ester (1.2 eq)

  • SPhos G3 Palladacycle (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos G3 palladacycle.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to create a 5:1 dioxane/water mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Sparge the resulting suspension with Argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Overcoming low reactivity of 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-3,6-difluoropyridine. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the synthetic challenges associated with this versatile but often unreactive building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The inherent chemical properties of this compound—stemming from the interplay of an electron-deficient pyridine core and the strong inductive effects of three halogen substituents—present a unique set of hurdles. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues encountered in the lab.

Frequently Asked Questions (FAQs): Core Reactivity Principles

Q1: Why is this compound often described as a "challenging" or "unreactive" substrate?

The low reactivity of this substrate is a direct consequence of its electronic structure. The pyridine nitrogen atom and the two highly electronegative fluorine atoms act as powerful electron-withdrawing groups. This significantly reduces the electron density of the aromatic ring system.

In the context of palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), this electron deficiency makes the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) center—energetically unfavorable and slow.[1] A more electron-rich aryl halide would undergo this step much more readily. For nucleophilic aromatic substitution (SNAr), while the ring is "activated" for attack, the stability of the C-F bond still requires significant energy input to overcome.

Q2: I need to perform two different reactions on this molecule. Which site is most reactive for cross-coupling vs. nucleophilic substitution?

You have two primary reactive sites: the C2-Br bond and the C6-F bond. The type of reaction you perform dictates which site will react.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): The C-Br bond is the exclusive site of reaction. The general order of reactivity for halogens in these transformations is I > Br > Cl > F.[1][2] The C-F bonds are largely inert to the oxidative addition step under typical cross-coupling conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): The C6-F bond is the primary site for substitution. SNAr reactions proceed via attack of a nucleophile on an electron-poor aromatic ring. The pyridine nitrogen strongly activates the ortho (C2 and C6) and para (C4) positions for attack. Since the C6 position bears a good leaving group (fluoride), it is the most susceptible to SNAr. The C2 position is sterically shielded by the adjacent bromine and electronically deactivated by the C3-fluorine, making the C6 position the preferred site.

G

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common failure point in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination: low or no conversion of the starting material.

Problem: My Suzuki or Buchwald-Hartwig reaction has stalled. After hours at high temperature, I only see starting material by LC-MS. What should I investigate?

This is a classic symptom of a failed or sluggish oxidative addition step. The catalyst is simply not inserting into the C-Br bond. Your troubleshooting should focus on the three core components of the reaction: the catalyst system, the base, and the reaction environment.

G Start Low/No Conversion in Cross-Coupling Reaction Cat Is the Catalyst System Potent Enough? Start->Cat Base Is the Base Correct and Strong Enough? Cat->Base Yes Sol_Cat ACTION: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Use a pre-catalyst if available. Cat->Sol_Cat No Cond Are the Reaction Conditions Pristine? Base->Cond Yes Sol_Base ACTION: For Suzuki: Use K3PO4 or Cs2CO3. For Buchwald: Use NaOtBu or LHMDS. Ensure base is fresh and anhydrous. Base->Sol_Base No Sol_Cond ACTION: Thoroughly degas solvent (3x freeze-pump-thaw). Ensure all reagents are anhydrous. Increase temperature incrementally. Cond->Sol_Cond No

1. Causality: The Catalyst System (Palladium Precursor & Ligand)

The choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient for this substrate. You require a ligand that can increase the electron density on the palladium(0) center, which in turn promotes the oxidative addition step.

  • Expertise & Experience: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") or dialkylphosphines are the industry standard for this challenge.[1] They stabilize the catalytically active monoligated Pd(0) species and accelerate both the oxidative addition and the final reductive elimination step.

Table 1: Recommended Catalyst Systems for Challenging Couplings

Reaction TypePalladium Precursor (mol%)Ligand (mol%)Rationale
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%)SPhos or XPhos (4-10%)Excellent for electron-deficient aryl bromides. Promotes efficient transmetalation.[1][3]
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos or RuPhos (2-4%)Highly active systems for C-N bond formation with a wide range of amines.[2][4]
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)Xantphos (4-10%)The bite angle of Xantphos can be beneficial in preventing catalyst decomposition at higher temperatures.

2. Causality: Base Selection

The base plays a critical, non-interchangeable role in different reactions. Using the wrong base will guarantee failure.

  • For Suzuki-Miyaura: The base's primary role is to activate the organoboron species to facilitate transmetalation.[5][6] Mild bases like Na₂CO₃ are often too weak. Stronger inorganic bases are required. K₃PO₄ and Cs₂CO₃ are excellent choices.

  • For Buchwald-Hartwig: The base must be strong enough to deprotonate the amine coupling partner (or the N-H bond in the intermediate complex) but must be non-nucleophilic to avoid side reactions.[7] Strong alkoxides like sodium tert-butoxide (NaOt-Bu) or amide bases like lithium bis(trimethylsilyl)amide (LHMDS) are standard.[2]

3. Causality: Reaction Environment (Solvent, Temperature, Atmosphere)

The Pd(0) catalyst is sensitive to oxygen and water, especially at the high temperatures often required for these reactions.

  • Atmosphere: The reaction must be performed under an inert atmosphere (Argon or Nitrogen).

  • Solvent: Solvents must be anhydrous and degassed. A common procedure is to bubble argon through the solvent for 30 minutes or, for best results, use a freeze-pump-thaw cycle three times.[1] Aprotic polar solvents like 1,4-dioxane, toluene, or THF are typically used.

  • Temperature: Due to the high activation barrier, temperatures between 80-110 °C are common.[1]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Problem: I am trying to displace the C6-fluorine with an amine, but the reaction is slow and incomplete, even at 80 °C.

This indicates that the conditions are not sufficient to overcome the activation energy for the formation of the Meisenheimer complex intermediate and subsequent fluoride elimination.

1. Causality: Solvent and Temperature

SNAr reactions are highly dependent on the solvent.

  • Expertise & Experience: The reaction rate is dramatically accelerated in polar aprotic solvents like DMSO or DMF.[8] These solvents are effective at solvating the counter-ion of the nucleophile but poorly solvate the nucleophile itself, making it more "naked" and reactive. In contrast, protic solvents like ethanol or isopropanol will hydrogen-bond with the nucleophile, stabilizing it and drastically reducing its reactivity. Increasing the temperature further, to 100-120 °C, is a common and effective strategy.[8]

2. Causality: Nucleophile and Base Strength

  • For neutral nucleophiles (e.g., amines): A base is required as an acid scavenger. A simple inorganic base like K₂CO₃ is often sufficient, but switching to a stronger, more soluble base like Cs₂CO₃ can improve reaction rates.[9]

  • For anionic nucleophiles (e.g., from alcohols): The alcohol must be fully deprotonated to form the more potent alkoxide nucleophile. Using a strong base like NaH or KHMDS to pre-form the alkoxide before adding it to the pyridine substrate is a reliable strategy.

G

Table 2: Example Conditions for SNAr on Halopyridines

NucleophileBase (equiv.)SolventTemperature (°C)Typical Outcome
MorpholineK₂CO₃ (2.0)DMSO80-100Good conversion for secondary amines.[8]
Sodium MethoxideN/A (1.2)DMF or MeOH60-80Alkoxides are strong nucleophiles and react readily.[8]
AnilineCs₂CO₃ (2.0)Dioxane100-110Weaker amine nucleophiles often require stronger bases and higher temperatures.
Benzyl MercaptanK₂CO₃ (2.0)DMF60-80Thiolates are generally excellent nucleophiles for SNAr.

Exemplary Experimental Protocols

Trustworthiness in science comes from reproducibility. These protocols represent validated starting points for your experiments.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic secondary amine.

  • Reaction Setup: To an oven-dried sealable reaction tube, add sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Tightly seal the tube and heat to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

References

Technical Support Center: 2-Bromo-3,6-difluoropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-3,6-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer practical, field-proven solutions to optimize your synthetic outcomes.

The unique electronic nature of this compound, characterized by an electron-deficient pyridine ring due to the influence of two fluorine atoms, presents a specific set of challenges in cross-coupling reactions. While the C-Br bond at the 2-position is the primary reactive site for palladium-catalyzed transformations, the fluorine atom at the 6-position is highly activated towards nucleophilic aromatic substitution (SNAr), creating a competitive reaction pathway. This guide will address this key issue, alongside other common side reactions such as hydrodehalogenation and homocoupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My primary side product is the result of fluorine substitution, not bromine coupling. How can I prevent this?

Q1: I am observing a significant amount of a byproduct where my nucleophile has displaced the fluorine at the 6-position, instead of coupling at the bromine site. What is happening and how can I favor the desired cross-coupling reaction?

A1: This is a classic case of competing Nucleophilic Aromatic Substitution (SNAr) with your desired palladium-catalyzed cross-coupling reaction. The pyridine nitrogen and the fluorine at the 3-position strongly activate the 6-position for nucleophilic attack.[1] Strong nucleophiles or strongly basic conditions can favor this SNAr pathway.

Troubleshooting Strategy:

  • Base Selection is Critical: The choice of base is paramount. Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) can directly act as nucleophiles, leading to O-arylation at the 6-position. Consider using weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] The use of potassium phenoxide (KOPh) has also been reported to be effective in preventing side reactions with base-sensitive substrates.[3]

  • Nucleophile Choice and Concentration: If your coupling partner is a nucleophile (e.g., in Buchwald-Hartwig amination), its strength and concentration will influence the extent of SNAr. Using a less nucleophilic amine or lowering its concentration might be beneficial.

  • Temperature Management: SNAr reactions are often highly temperature-dependent. Running your reaction at a lower temperature may slow down the rate of SNAr more significantly than the palladium-catalyzed coupling, thus favoring your desired product.

  • Ligand Selection: Bulky phosphine ligands can sterically hinder the approach of the nucleophile to the 6-position, thereby disfavoring the SNAr reaction. Consider using ligands like XPhos or SPhos.

SNAr_vs_Coupling

Caption: Troubleshooting hydrodehalogenation side reactions.

Issue 3: I am getting a dimeric byproduct of my coupling partner. What is this and how can I avoid it?

Q3: My reaction is producing a significant amount of a homocoupled byproduct (e.g., biaryl from boronic acid in Suzuki coupling). How can I suppress this side reaction?

A3: Homocoupling is a common side reaction where two molecules of your coupling partner (e.g., boronic acid) react to form a symmetrical dimer. This is often promoted by the presence of oxygen and/or palladium(II) species in the reaction mixture.

Strategies to Minimize Homocoupling:

  • Maintain an Inert Atmosphere: Oxygen can facilitate the homocoupling pathway. It is crucial to thoroughly degas your solvent and reaction vessel (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. This reduction process can sometimes be inefficient and lead to side reactions, including homocoupling. Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate this issue.

  • Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Electron-rich and bulky phosphine ligands can often favor the desired cross-coupling pathway.

  • Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can sometimes lead to increased homocoupling. Try using a stoichiometry closer to 1:1.1 (aryl halide:boronic acid).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Side Reactions

This protocol is a general starting point and may require optimization for your specific boronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-3,6-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this electron-deficient heteroaryl halide in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. The inherent electronic properties of the difluorinated pyridine ring present unique challenges, including catalyst inhibition and difficult oxidative addition, which necessitate careful optimization of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and recommended protocols to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reaction yields with this compound consistently low?

A1: Low yields with this substrate are a common challenge and can stem from several factors related to its electron-deficient nature. The two fluorine atoms withdraw electron density from the pyridine ring, which can make the C-Br bond less reactive towards oxidative addition by the palladium catalyst.[1] Additionally, the pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] Key areas to investigate include the choice of catalyst and ligand, the strength and solubility of the base, and the reaction temperature.

Q2: I am observing significant debromination of my starting material. What causes this and how can I prevent it?

A2: Debromination, or hydrodehalogenation, is a frequent side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by moisture in the reaction, certain amine impurities, or an inappropriate choice of base.[3] To minimize this, ensure all solvents and reagents are scrupulously dried, use high-purity amines, and consider screening different bases. Sometimes, a weaker base or a different solvent system can suppress this side reaction.

Q3: What are the black particles forming in my reaction mixture?

A3: The formation of black particles is typically indicative of palladium black, which results from the decomposition of the palladium catalyst. This can be caused by the presence of oxygen, sub-optimal ligand choice that fails to stabilize the palladium species, or excessively high reaction temperatures. To prevent this, ensure thorough degassing of your reaction mixture and solvents, maintain a positive pressure of an inert gas (argon or nitrogen), and use a suitable ligand that can stabilize the active catalytic species.[4]

Q4: How do I choose the right ligand for my cross-coupling reaction with this substrate?

A4: For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos), can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] The steric bulk of these ligands also helps to prevent the formation of inactive catalyst dimers and can shield the palladium center from coordinating to the pyridine nitrogen.[7]

Q5: Can I use a copper-free protocol for the Sonogashira coupling of this compound?

A5: Yes, copper-free Sonogashira couplings are not only possible but often preferred to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling) and difficulties in purification.[7][8] These protocols typically rely on a palladium catalyst with a suitable phosphine ligand and an amine base in a polar aprotic solvent.[9]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction

If you are experiencing low to no conversion in your Suzuki-Miyaura coupling, consider the following troubleshooting steps:

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling catalyst_ligand Screen Ligands: - XPhos, SPhos, RuPhos - Increase steric bulk and electron density start->catalyst_ligand Issue with catalyst? base_strength Screen Bases: - K3PO4, Cs2CO3, KF - Ensure base is finely powdered and anhydrous start->base_strength Issue with base? temperature Increase Temperature: - Incrementally, e.g., 90°C to 110°C start->temperature Issue with conditions? catalyst_loading Increase Catalyst Loading: - From 1-2 mol% to 3-5 mol% catalyst_ligand->catalyst_loading base_solubility Improve Base Solubility: - Consider biphasic solvent system (e.g., Dioxane/Water) base_strength->base_solubility degassing Improve Degassing: - Use freeze-pump-thaw cycles - Sparge with inert gas for >30 min temperature->degassing boronic_acid Use Boronic Ester: - Pinacol or MIDA esters to prevent protodeboronation degassing->boronic_acid

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination: Side Reactions and Incomplete Conversion

For challenges in Buchwald-Hartwig amination, such as the formation of hydrodehalogenated byproducts or stalling of the reaction, refer to this decision tree:

Buchwald_Troubleshooting cluster_conversion Addressing Low Conversion cluster_side_reactions Minimizing Side Reactions start Poor Buchwald-Hartwig Outcome issue Identify Primary Issue start->issue low_conversion Low Conversion issue->low_conversion Stalled Reaction side_reactions Side Reactions (e.g., Debromination) issue->side_reactions Byproducts Observed ligand_screen Switch to a more electron-rich, bulky ligand (e.g., BrettPhos, tBuXPhos) low_conversion->ligand_screen anhydrous Ensure Strictly Anhydrous Conditions side_reactions->anhydrous base_screen Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) ligand_screen->base_screen solvent_screen Change solvent to improve solubility (e.g., Toluene, Dioxane, 2-MeTHF) base_screen->solvent_screen weaker_base Screen weaker bases (e.g., K3PO4, Cs2CO3) anhydrous->weaker_base optimize_temp Lower reaction temperature weaker_base->optimize_temp

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Recommended Starting Conditions

The following tables provide recommended starting points for optimizing your cross-coupling reactions with this compound. These conditions are based on successful couplings with structurally similar and challenging heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, or RuPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands to promote oxidative addition and prevent catalyst inhibition.[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong inorganic bases that are effective in many challenging Suzuki couplings.[10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Biphasic systems often improve solubility and accelerate transmetalation.[11]
Temperature 90-110 °CHigher temperatures are often required for electron-deficient substrates.

Table 2: Buchwald-Hartwig Amination

ParameterRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or G3/G4 Palladacycles (1-2 mol%)Palladacycles can offer enhanced stability and activity.
Ligand BrettPhos, tBuXPhos, or Josiphos-type ligands (1.2-1.5 eq. to Pd)Highly effective for coupling with electron-deficient heteroaryl chlorides and bromides.[5]
Base NaOtBu or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine.[4][12]
Solvent Toluene or 1,4-DioxaneCommon and effective solvents for this transformation.[4]
Temperature 80-110 °CDependent on the nucleophilicity of the amine and the specific ligand used.

Table 3: Sonogashira Coupling

ParameterRecommendationRationale
Pd Precatalyst Pd(PPh₃)₄ (5-15 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Standard, effective catalysts for Sonogashira couplings.[13][14]
Co-catalyst CuI (5-10 mol%) (for traditional protocol)Facilitates the formation of the copper acetylide intermediate.[7]
Base Et₃N or DIPA (as co-solvent or 2-4 equiv.)Acts as both a base and a solvent in many cases.[13]
Solvent THF, DMF, or ToluenePolar aprotic solvents are generally preferred.
Temperature Room Temperature to 80 °COften proceeds under mild conditions.

Experimental Protocols

General Workflow for Cross-Coupling Reactions

Caption: A general experimental workflow for palladium-catalyzed cross-coupling.

Detailed Protocol for Sonogashira Coupling of this compound

This protocol is adapted from a successful procedure for the closely related 6-bromo-3-fluoro-2-cyanopyridine.[13]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), Pd(PPh₃)₄ (0.15 equiv.), and CuI (0.3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add a degassed mixture of THF and Et₃N (e.g., a 2:1 v/v ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification Strategies for 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-3,6-difluoropyridine . This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile fluorinated building block. As a key intermediate, the purity of this compound is paramount for the success of downstream applications, such as cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

This guide provides a structured, troubleshooting-oriented approach to purification, combining foundational chemical principles with practical, field-tested protocols.

Part 1: Understanding the Analyte & Potential Impurities

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may be present in the crude material.

Compound Profile: this compound

PropertyValueSource(s)
CAS Number 1382786-22-2[1][2][3]
Molecular Formula C₅H₂BrF₂N[1][2][3]
Molecular Weight 193.98 g/mol [1][2][3]
Appearance Colorless liquid[3]
Boiling Point ~125 °C (estimated, similar to 2,6-difluoropyridine's 124.5 °C)[4]
Purity (Typical) >95%[2][3]

Common Impurities & Their Origins

Impurities in crude this compound typically originate from its synthesis, which often involves halogen exchange (HalEx) reactions on more chlorinated or brominated precursors.

  • Unreacted Starting Materials: Precursors like 2,3,6-trichloropyridine or 2-bromo-3,6-dichloropyridine may persist if the reaction does not go to completion.

  • Partially Fluorinated Intermediates: Compounds such as 2-bromo-3-chloro-6-fluoropyridine are common byproducts, representing incomplete halogen exchange. These often have very similar polarities to the final product, posing a significant purification challenge.

  • Isomeric Impurities: If the starting material contains isomers, these will likely carry through the synthesis.

  • Solvent-Related Byproducts: High-temperature reactions in solvents like DMSO can sometimes produce solvent-derived impurities.

  • Hydrodehalogenation Products: Side reactions can lead to the replacement of the bromine atom with hydrogen, yielding 3,6-difluoropyridine.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical Q&A format.

Initial Assessment & Strategy Selection

Q1: My crude material is a dark oil with multiple spots on TLC. Where do I start?

A1: The first step is to choose the right primary purification technique. The choice depends on the scale of your reaction and the nature of the impurities. A logical decision-making process is outlined below.

Purification_Strategy start Crude this compound purity_check Assess Purity & Impurity Profile (TLC/GC-MS/NMR) start->purity_check decision Are impurities significantly different in polarity/volatility? purity_check->decision col_chrom Primary Strategy: Flash Column Chromatography decision->col_chrom Yes (Polarity) distill Consider Vacuum Distillation (for large scale & volatile impurities) decision->distill Yes (Volatility) recryst Consider Recrystallization (if product is solid & impurities are highly soluble) decision->recryst Yes (Solubility) end_pure Pure Product (>98%) col_chrom->end_pure end_distill Further purification may be needed distill->end_distill end_recryst Pure Product (>99%) recryst->end_recryst end_distill->col_chrom

Caption: Decision tree for selecting a primary purification method.

For most lab-scale syntheses (< 50 g), flash column chromatography is the most versatile and effective starting point due to its ability to separate compounds with differing polarities.

Troubleshooting Column Chromatography

Q2: My compound seems to be degrading or streaking badly on the silica gel column. What's happening?

A2: This is a classic issue with pyridine derivatives. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to irreversible binding, degradation, and significant peak tailing, which ruins separation.

Causality: The lone pair on the pyridine nitrogen acts as a Lewis base, while the silanol protons are Lewis acids. This strong interaction prevents the compound from eluting cleanly.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your eluent system. Triethylamine (NEt₃) is the most common choice. A concentration of 0.1-1% (v/v) in your mobile phase is typically sufficient to block the active sites and dramatically improve peak shape.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.

    • Neutral Alumina: Often an excellent choice for basic, acid-sensitive compounds.

    • Fluorinated Phases: For separating fluorinated molecules from each other, a fluorinated stationary phase can offer unique selectivity based on fluorine content.[5] The more fluorinated a molecule is, the more strongly it is retained.[5]

Q3: I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve my resolution?

A3: Separating closely eluting spots requires optimizing your chromatographic conditions to maximize the differences in their interaction with the stationary and mobile phases.

Troubleshooting Workflow:

Chromatography_Troubleshooting cluster_optimization Optimization Steps start Poor Separation (Co-eluting Spots) opt1 1. Optimize Mobile Phase (Shallow Gradient) start->opt1 opt2 2. Modify Column Geometry (Longer/Thinner Column) opt1->opt2 If insufficient outcome_success Improved Separation Achieved opt1->outcome_success opt3 3. Reduce Sample Loading opt2->opt3 If insufficient opt2->outcome_success opt4 4. Change Stationary Phase (e.g., Alumina, C18, Fluorinated Phase) opt3->opt4 If insufficient opt3->outcome_success opt4->outcome_success outcome_fail Separation Still Insufficient opt4->outcome_fail

Caption: Workflow for troubleshooting poor chromatographic separation.

Actionable Steps:

  • Optimize the Mobile Phase: This is the most critical variable.

    • Run a Shallow Gradient: If you are running a gradient from 0% to 10% Ethyl Acetate (EtOAc) in Hexane, try running a much shallower gradient, for example, from 2% to 6% over many more column volumes. This increases the residence time on the column and amplifies small differences in polarity.

    • Try Different Solvent Systems: Explore solvent systems with different selectivities. For example, replace EtOAc with Dichloromethane (DCM) or a Hexane/DCM/EtOAc ternary mixture.

  • Increase Column Length: Use a longer and narrower column. This increases the number of theoretical plates, providing more opportunities for separation to occur.

  • Reduce Loading: Do not overload the column. A good rule of thumb is a silica-to-crude-product ratio of at least 50:1 by weight for difficult separations.

Alternative Purification Methods

Q4: Can I purify this compound by recrystallization?

A4: While the compound is often a liquid at room temperature, recrystallization can be an excellent option if your crude product solidifies upon cooling or if you are working with a solid derivative.[3] The key is finding a suitable solvent or solvent system.

The Principle: A good recrystallization solvent will dissolve the compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Solvent Screening Strategy:

  • Single Solvents: Test solubility in small vials. Good candidates for a moderately polar compound like this include isopropanol, ethanol, ethyl acetate, toluene, and heptane.

  • Two-Solvent Systems: This is often more effective.[6] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM or Ethyl Acetate) at room temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., Hexane or Pentane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[6] A common and effective system for similar compounds is Ethyl Acetate/Petroleum Ether .[7]

Q5: Is vacuum distillation a viable purification method?

A5: Yes, for large quantities (>100 g) or for removing non-volatile baseline impurities (e.g., catalyst residues, salts), vacuum distillation can be a highly effective and economical method. Given that the analogous compound 2,6-difluoropyridine boils at 124.5 °C at atmospheric pressure, this compound will have a higher boiling point.[4] Under vacuum, it should distill at a manageable temperature, likely between 60-100 °C, depending on the vacuum pressure. This method is particularly good for separating it from less volatile, partially halogenated intermediates.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Deactivated Silica)

This protocol assumes a difficult separation of the target compound from a closely eluting, non-basic impurity.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in DCM.

    • Spot on a silica TLC plate and elute with various Hexane/Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10).

    • Identify a solvent system that gives the target compound an Rf value of ~0.25-0.30 and shows some separation from the nearest impurity.

  • Column Preparation:

    • For 10 g of crude material, select a column that can hold ~400-500 g of silica gel.

    • Prepare a mobile phase of Hexane/EtOAc (98:2) containing 0.5% triethylamine (v/v) .

    • Prepare a slurry of silica gel in this mobile phase and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the 10 g of crude product in a minimal amount of DCM.

    • Add ~20 g of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column bed.

  • Elution:

    • Begin eluting with the initial mobile phase (98:2 Hexane/EtOAc + 0.5% NEt₃).

    • Maintain a constant flow rate and collect fractions (e.g., 20 mL per fraction).

    • Monitor the fractions by TLC.

    • If the product is not eluting, slowly and gradually increase the polarity. Create a shallow gradient by preparing successive mobile phase compositions (e.g., 97:3, 96:4, 95:5), allowing several column volumes of each to pass through.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine using a rotary evaporator. To remove the last traces of triethylamine, you can co-evaporate with a solvent like toluene.

Protocol 2: Two-Solvent Recrystallization

This protocol is for purifying a solidified crude product using an Ethyl Acetate/Hexane system.

  • Dissolution:

    • Place the crude solid (e.g., 5 g) into a 100 mL Erlenmeyer flask.

    • Add the minimum amount of warm (~50 °C) ethyl acetate dropwise while swirling until the solid just dissolves. Avoid adding a large excess.

  • Induce Cloudiness:

    • While swirling at room temperature, add hexane dropwise from a pipette.

    • Continue adding until the solution becomes faintly but persistently cloudy. This indicates the solution is saturated.

  • Re-dissolution:

    • Add 1-2 drops of ethyl acetate to make the solution clear again. If insoluble impurities remain, perform a hot gravity filtration at this stage.

  • Crystallization:

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice-water bath for 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to obtain the pure product.

References

Technical Support Center: Reactions of 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3,6-difluoropyridine. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of cross-coupling reactions with this versatile building block, with a primary focus on preventing the common side reaction of dehalogenation.

Introduction: The Challenge of Dehalogenation

This compound is a valuable substrate in medicinal chemistry, offering multiple points for diversification. However, its electronic properties, particularly the electron-deficient nature of the pyridine ring accentuated by the fluorine substituents, make it susceptible to hydrodehalogenation—the undesired replacement of the bromine atom with a hydrogen atom. This side reaction lowers the yield of the desired coupled product and complicates purification. This guide provides in-depth strategies to mitigate this issue across various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a significant problem with this compound?

A1: The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing. This polarization of the molecule makes the carbon atom bonded to the bromine more electrophilic and susceptible to side reactions. In palladium-catalyzed cycles, the formation of palladium-hydride (Pd-H) species can lead to reductive debromination, competing with the desired cross-coupling pathway.[1]

Q2: What are the primary sources of hydride in a typical cross-coupling reaction?

A2: Hydride sources can be insidious and originate from various components of the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides via β-hydride elimination, especially at elevated temperatures.[1]

  • Solvents: Protic solvents like alcohols are direct hydride donors. Aprotic solvents like DMF can also decompose at high temperatures to generate hydride species.[1]

  • Reagents: Trace impurities, such as boranes (B-H) in boronic acids, can be a source of hydrides.[1]

  • Water: The presence of water can react with bases or other reagents to generate hydride sources.[1]

Q3: How does the choice of palladium catalyst and ligand influence dehalogenation?

A3: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) are highly recommended. These ligands accelerate the rate-determining reductive elimination step of the catalytic cycle, which forms the desired C-C or C-N bond. By promoting the desired reaction pathway, the competing dehalogenation pathway is kinetically disfavored.[1]

Q4: Can I perform a selective reaction at the bromine atom without affecting the fluorine atoms?

A4: Yes. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F. The carbon-fluorine bonds are significantly stronger and less reactive, typically requiring harsh conditions or specialized catalysts for activation. Standard cross-coupling conditions will selectively activate the C-Br bond.

Troubleshooting Guide: Minimizing Dehalogenation

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Actions & Scientific Rationale
High levels of 3,6-difluoropyridine (dehalogenated byproduct) observed by LC-MS or GC-MS. 1. Inappropriate Ligand: The ligand is not promoting reductive elimination effectively. 2. Base is too strong or a hydride source. 3. Solvent is a hydride source or is degrading. 4. Reaction temperature is too high. 5. Presence of water or other impurities. 1. Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands accelerate reductive elimination, outcompeting the dehalogenation pathway. 2. Base Optimization: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases if possible. Ensure the base is anhydrous. 3. Solvent Change: Use aprotic, non-hydride-donating solvents like dioxane, toluene, or THF. Ensure solvents are anhydrous and degassed. 4. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can disfavor the dehalogenation pathway, which may have a higher activation energy. 5. Control Water Content: Use anhydrous reagents and solvents. If aqueous conditions are necessary, carefully titrate the amount of water.
Reaction is sluggish and still produces the dehalogenated byproduct. 1. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. 2. Slow Transmetalation: The transfer of the coupling partner to the palladium complex is slow, allowing more time for dehalogenation.1. Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for heteroaryl substrates as they can mitigate catalyst inhibition. 2. Optimize Coupling Partner: Ensure the boronic acid (for Suzuki), amine (for Buchwald-Hartwig), or alkyne (for Sonogashira) is of high purity and reactivity. For Suzuki reactions, consider using a boronic ester or trifluoroborate salt, which can have different reactivity profiles.
In Sonogashira coupling, both dehalogenation and alkyne homocoupling (Glaser coupling) are observed. 1. Presence of Oxygen: Oxygen promotes the homocoupling of terminal alkynes. 2. Use of Copper Co-catalyst: Copper(I) is known to promote Glaser coupling.1. Thorough Degassing: Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent. 2. Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This often requires a more active palladium catalyst/ligand system and a suitable amine base.[2][3]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling cycle versus the undesired dehalogenation pathway.

Catalytic_Cycles cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OA_C Oxidative Addition Pd0->OA_C Ar-Br ArPdBr Ar-Pd(II)-Br(L_n) OA_C->ArPdBr TM Transmetalation (with Nu-M) ArPdBr->TM ArPdNu Ar-Pd(II)-Nu(L_n) TM->ArPdNu RE_C Reductive Elimination ArPdNu->RE_C RE_C->Pd0 Regenerates Catalyst Product Ar-Nu (Desired Product) RE_C->Product Pd0_D Pd(0)L_n OA_D Oxidative Addition Pd0_D->OA_D Ar-Br ArPdBr_D Ar-Pd(II)-Br(L_n) OA_D->ArPdBr_D Hydride Hydride Source ('H-') ArPdBr_D->Hydride ArPdH Ar-Pd(II)-H(L_n) Hydride->ArPdH RE_D Reductive Elimination ArPdH->RE_D RE_D->Pd0_D Regenerates Catalyst Byproduct Ar-H (Dehalogenated Byproduct) RE_D->Byproduct

Figure 1: Competing Catalytic Cycles. Ar = 3,6-difluoropyridin-2-yl

Recommended Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation by using a bulky, electron-rich ligand and a phosphate base.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (0.5 mL)

    • Schlenk flask or sealed vial, stir bar, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent, then add the appropriate amount to the reaction flask.

    • Add the 1,4-dioxane and water.

    • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol utilizes a well-established catalyst system for coupling with amines, employing a strong, non-nucleophilic base.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • Xantphos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Toluene (5 mL, anhydrous and degassed)

    • Schlenk tube, stir bar, inert atmosphere (glovebox recommended)

  • Procedure:

    • In a glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

    • Add this compound and the amine.

    • Add the degassed toluene.

    • Seal the tube and heat the mixture with stirring to 100-110 °C.

    • Monitor the reaction progress by LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Concentrate the filtrate and purify the crude product via column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling and uses an amine base.[2][3]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • THF (5 mL, anhydrous and degassed)

    • Schlenk flask, stir bar, inert atmosphere

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

    • Add the degassed THF and triethylamine.

    • Add the terminal alkyne dropwise to the mixture.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if the reaction is slow.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting efforts when dehalogenation is observed.

Troubleshooting_Dehalogenation start Dehalogenation Observed? q_base Using strong alkoxide base (e.g., NaOtBu)? start->q_base a_base Switch to weaker inorganic base (K₃PO₄, Cs₂CO₃) q_base->a_base Yes q_ligand Using standard ligand (e.g., PPh₃)? q_base->q_ligand No a_base->q_ligand a_ligand Switch to bulky, electron-rich ligand (SPhos, XPhos, RuPhos) q_ligand->a_ligand Yes q_temp Reaction temp > 100 °C? q_ligand->q_temp No a_ligand->q_temp a_temp Lower temperature and increase reaction time q_temp->a_temp Yes q_solvent Using protic or hydride-donating solvent? q_temp->q_solvent No a_temp->q_solvent a_solvent Switch to anhydrous, aprotic solvent (Dioxane, Toluene) q_solvent->a_solvent Yes end Problem Solved / Further Optimization q_solvent->end No a_solvent->end

Figure 2: Decision tree for troubleshooting dehalogenation.

References

Temperature and solvent optimization for SNAr with 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Bromo-3,6-difluoropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature and solvent selection for this versatile, yet challenging, substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on established mechanistic principles and practical laboratory experience.

Question 1: My reaction shows low to no yield. What are the primary factors to investigate?

Answer:

Low or non-existent yield in an SNAr reaction with this compound typically points to one of four key areas: nucleophile reactivity, reaction temperature, solvent choice, or substrate stability.

  • Nucleophile Reactivity: The nucleophile must be strong enough to attack the electron-deficient pyridine ring.[1]

    • Causality: Weak nucleophiles (e.g., neutral alcohols or amines) may not have sufficient electron density to initiate the attack. The pKa of the conjugate acid of the nucleophile is a good indicator; generally, a higher pKa corresponds to a stronger nucleophile.

    • Solution: If using a neutral nucleophile like an alcohol or amine, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). The base deprotonates the nucleophile in situ, generating a much more reactive alkoxide or amide anion. For very weak nucleophiles, a stronger base like sodium hydride (NaH) might be necessary, though caution is advised to avoid side reactions.

  • Reaction Temperature: The activation energy for the formation of the intermediate Meisenheimer complex can be significant.[2][3]

    • Causality: The initial attack by the nucleophile disrupts the aromaticity of the pyridine ring, which is an energetically costly step.[4] Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: If the reaction is not proceeding at room temperature, gradually increase the heat in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS at each stage. Many SNAr reactions require heating, sometimes to the boiling point of the solvent.[5]

  • Solvent Selection: The solvent plays a critical role in stabilizing the charged intermediate and solvating the nucleophile's counter-ion.[1]

    • Causality: Polar aprotic solvents are ideal for SNAr reactions because they effectively solvate cations, leaving the anionic nucleophile "naked" and more reactive.[6][7] They also stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[8] Protic solvents can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its reactivity.

    • Solution: Ensure you are using a suitable polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile. If your reaction is slow in acetonitrile, switching to a more polar solvent like DMF or DMSO can often accelerate the rate.[3]

Question 2: I'm observing a mixture of products. How can I improve the regioselectivity?

Answer:

This is a common issue given that this compound has three potential leaving groups. The key to controlling selectivity lies in understanding the electronic and steric factors governing the reaction.

  • Electronic Activation: In SNAr on pyridines, the positions ortho and para to the ring nitrogen (C2/C6 and C4) are most activated. This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][9] In your substrate, the C2 and C6 positions are highly activated.

  • Leaving Group Ability: The typical reactivity order for halide leaving groups in SNAr is F > Cl ≈ Br > I.[1][10] This is counterintuitive to Sₙ2 reactions. The reason is that the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[1]

Conclusion & Solution: Based on these principles, the fluorine atom at the C6 position is the most labile site for nucleophilic attack, followed by the bromine at C2. Substitution at the C3 position is electronically disfavored and highly unlikely under standard SNAr conditions.[1]

To improve selectivity for mono-substitution at C6:

  • Use Milder Conditions: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate. This will favor the kinetically preferred pathway (attack at C6).

  • Control Stoichiometry: Use only a slight excess of the nucleophile (1.0-1.1 equivalents) to minimize the chance of a second substitution event after the first has occurred.

Question 3: My desired mono-substituted product is forming, but I also see a significant amount of a di-substituted byproduct. How can I prevent this?

Answer:

The formation of di-substituted products is a classic sign of over-reaction. This typically occurs when the mono-substituted product is still sufficiently reactive to undergo a second SNAr reaction.

  • Causality: High temperatures, long reaction times, or a large excess of the nucleophile can provide the necessary energy and opportunity for a second substitution to occur, usually at the C2 position (displacing bromine).[3]

  • Solutions:

    • Strict Stoichiometric Control: Use no more than 1.05-1.2 equivalents of your nucleophile. This is the most critical factor.[3]

    • Controlled Addition: Add the nucleophile slowly (dropwise) to the reaction mixture, especially if the reaction is exothermic. This prevents localized high concentrations of the nucleophile that can promote di-substitution.[3]

    • Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. This reduces the rate of the second, less favorable substitution more significantly than the first.

    • Monitor Closely: Track the reaction's progress carefully using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.

Frequently Asked Questions (FAQs)

What is the optimal starting point for solvent and temperature?

For an initial screening experiment, begin with a versatile polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) . Start the reaction at room temperature (20-25°C) and stir for 1-2 hours while monitoring. If no reaction is observed, gradually increase the temperature to 50°C, then 80°C, monitoring at each step. This systematic approach prevents the use of overly harsh conditions from the outset.

How does the choice of solvent impact the SNAr reaction rate?

The solvent's ability to stabilize the charged intermediate is paramount. A solvent's polarity is often measured by its dielectric constant (ε). A higher dielectric constant indicates a greater ability to insulate and stabilize charges.[11]

Table 1: Properties of Common Solvents for SNAr Reactions

SolventAbbreviationDielectric Constant (ε) at 20-25°CBoiling Point (°C)ClassificationTypical Use Case
N,N-DimethylformamideDMF36.7[12]153Polar AproticExcellent all-purpose solvent for SNAr; good for moderate to high temperatures.
Dimethyl SulfoxideDMSO46.7[12]189Polar AproticHighly polar; very effective at accelerating slow reactions, but can be difficult to remove.
AcetonitrileMeCN37.5[12]82Polar AproticGood for reactions at low to moderate temperatures; easier to remove under vacuum.
N-Methyl-2-pyrrolidoneNMP32.2[12]202Polar AproticHigh boiling point, suitable for reactions requiring very high temperatures.
TetrahydrofuranTHF7.6[12]66Polar AproticLess polar; generally used when reactants have better solubility or when a less reactive medium is desired.[13]
EthanolEtOH24.6[12]78Polar ProticGenerally avoided as it can solvate and deactivate the nucleophile through H-bonding.[7]
What is the mechanism of this reaction and why is it important for troubleshooting?

The SNAr reaction proceeds via a two-step addition-elimination mechanism .[14]

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4]

  • Elimination Step (Fast): The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Understanding this mechanism is crucial. Since the first step is rate-limiting, any factor that stabilizes the Meisenheimer complex (like polar aprotic solvents or the ring nitrogen) will speed up the reaction.[8] Conversely, factors that destabilize the nucleophile (like protic solvents) will slow it down.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Reactants This compound + Nu⁻ Intermediate Resonance-Stabilized Anionic Intermediate Reactants->Intermediate Step 1: Addition (Slow, Rate-Determining) Product Substituted Pyridine + F⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: General mechanism for the SNAr reaction.

Experimental Protocol & Workflow

This section provides a general, adaptable procedure for performing an SNAr reaction with this compound.

General Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Reagent Addition:

    • If using an anionic nucleophile (e.g., sodium thiomethoxide), add it portion-wise to the stirred solution at the desired starting temperature (e.g., room temperature).

    • If using a neutral nucleophile (e.g., an amine or alcohol, 1.1 eq), add it to the solution, followed by the addition of a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).

  • Reaction & Monitoring: Stir the reaction at the chosen temperature. Monitor the consumption of the starting material by an appropriate method (e.g., TLC, LC-MS, or GC-MS) every 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow Diagram

If your experiment is not proceeding as expected, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Side Products) CheckYield Is yield the primary issue? Start->CheckYield CheckSelectivity Are there multiple products (regioisomers or di-substitution)? CheckYield->CheckSelectivity No CheckNucleophile 1. Evaluate Nucleophile - Is it strong enough? - Is a base needed? CheckYield->CheckNucleophile Yes CheckStoichiometry 1. Check Stoichiometry - Use 1.0-1.1 eq. of nucleophile CheckSelectivity->CheckStoichiometry Yes OptimizeTemp 2. Increase Temperature - Incrementally (e.g., RT -> 50°C -> 80°C) - Monitor at each step CheckNucleophile->OptimizeTemp OptimizeSolsolvent OptimizeSolsolvent OptimizeTemp->OptimizeSolsolvent OptimizeSolvent 3. Change Solvent - Switch to a more polar aprotic solvent (e.g., MeCN -> DMF -> DMSO) YieldSuccess Yield Improved OptimizeSolvent->YieldSuccess LowerTemp 2. Lower Temperature - Favor kinetic product - Slow down di-substitution CheckStoichiometry->LowerTemp SlowAddition 3. Use Slow Addition - Add nucleophile dropwise LowerTemp->SlowAddition SelectivitySuccess Selectivity Improved SlowAddition->SelectivitySuccess

Caption: Decision tree for troubleshooting SNAr reactions.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Bromo-3,6-difluoropyridine. This resource is designed to provide in-depth troubleshooting assistance for common issues encountered during reactions with this versatile building block. The question-and-answer format directly addresses specific experimental challenges, offering explanations grounded in reaction mechanisms and providing actionable protocols to get your synthesis back on track.

Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science due to its unique electronic properties. The pyridine nitrogen and two fluorine atoms are strongly electron-withdrawing, which significantly influences the reactivity of the C-Br bond. This electronic profile makes it an excellent substrate for a variety of cross-coupling reactions. However, this same reactivity profile can also lead to specific side reactions and challenges. The bromine atom at the 2-position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[1]

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are among the most common transformations performed with this compound. However, the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the pyridine nitrogen can lead to complications.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?

A: This is a common challenge, often stemming from issues with the catalyst system, reaction conditions, or reagent quality. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3] Let's break down the potential culprits and solutions.

Initial Diagnostic Workflow:

Start Low Yield in Suzuki Coupling Inert Check Inert Atmosphere Start->Inert First Step Reagents Verify Reagent Quality Inert->Reagents Atmosphere OK? Catalyst Optimize Catalyst System Reagents->Catalyst Reagents Pure? Conditions Screen Reaction Conditions Catalyst->Conditions Still Low Yield? Success Reaction Successful Conditions->Success Problem Solved?

Caption: Initial troubleshooting workflow for low-yield Suzuki reactions.

Detailed Troubleshooting Steps:

  • Inert Atmosphere is Critical: Palladium(0) catalysts are highly sensitive to oxygen.[3]

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. It can also promote the unwanted homocoupling of your boronic acid.[3]

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[4] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Reagent Quality and Stoichiometry:

    • Causality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines which are often less reactive.[3] The purity of your this compound is also crucial.

    • Solution: Use freshly purchased or properly stored boronic acid. Consider using boronic acid pinacol esters, which often exhibit greater stability.[5] Ensure you are using an appropriate excess of the boronic acid (typically 1.2-1.5 equivalents).

  • Catalyst System (Palladium Source and Ligand):

    • Causality: The "2-pyridyl problem" is a well-documented phenomenon where the nitrogen lone pair of the pyridine substrate can poison the palladium catalyst.[2][6][7] The choice of ligand is paramount to shield the metal center and promote the desired catalytic steps.

    • Solution: For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often required.

      • Recommended Ligands: Try ligands from the Buchwald family (e.g., SPhos, XPhos) or other sterically demanding ligands like P(t-Bu)3.[3][8]

      • Palladium Precatalyst: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3) can sometimes be more effective than generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂.[3]

  • Base and Solvent Selection:

    • Causality: The base not only facilitates the transmetalation step but its solubility and strength can dramatically affect the reaction rate.[8][9] The solvent influences the solubility of all components and can impact catalyst stability.

    • Solution: Screen a variety of bases and solvents.

      • Bases: Strong inorganic bases are typically used. K₃PO₄ is a good starting point. Cs₂CO₃ or K₂CO₃ are also common choices.[10]

      • Solvents: Aprotic polar solvents are standard.[10] A mixture of 1,4-dioxane and water is a classic choice for Suzuki reactions.[10][11] Other options include toluene or THF.[9]

ParameterInitial RecommendationAlternative OptionsRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃, XPhos Pd G3 (1-2 mol%)Precatalysts can offer better activity and stability.
Ligand SPhos (1.1-1.2 eq. to Pd)XPhos, P(t-Bu)₃Bulky, electron-rich ligands prevent catalyst inhibition by pyridine N.[3]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃, K₂CO₃Base strength and solubility are key for efficient transmetalation.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Toluene, THF, DMFSolvent choice affects solubility and catalyst performance.
Temperature 80-110 °C60-120 °CHigher temperatures can improve kinetics but may also lead to degradation.

Optimized Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Seal the vial with a septum cap, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Issue 2: Failure in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound with a primary amine is not proceeding. What should I troubleshoot?

A: Similar to the Suzuki reaction, the Buchwald-Hartwig amination is sensitive to the catalyst system and reaction conditions, especially with an electron-deficient heteroaryl halide.[12][13]

Troubleshooting Workflow:

Start Failed Buchwald- Hartwig Amination Base Check Base Strength & Solubility Start->Base First Check Ligand Select Appropriate Ligand Base->Ligand Base OK? Temp Adjust Temperature Ligand->Temp Ligand OK? Amine Verify Amine Purity Temp->Amine Still No Reaction? Success Reaction Successful Amine->Success Problem Solved?

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Key Troubleshooting Areas:

  • Base Selection is Crucial:

    • Causality: The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.[14] A base that is too weak or poorly soluble will stall the reaction.

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[3][15] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

  • Ligand Choice:

    • Causality: The ligand must facilitate both the oxidative addition and the final reductive elimination step. For challenging substrates, highly active ligands are necessary.

    • Solution: Sterically hindered, electron-rich biarylphosphine ligands are the state-of-the-art.

      • Recommended Ligands: Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are excellent choices.[15] Bidentate ligands like BINAP or DPPF can also be effective.[12]

  • Hydrodehalogenation (Protodebromination):

    • Causality: A common side reaction is the reduction of the C-Br bond, replacing bromine with hydrogen to form 3,6-difluoropyridine. This can be caused by moisture or other proton sources in the reaction mixture.[3]

    • Solution: Ensure all reagents and solvents are scrupulously dry. Use high-purity amines. Screening different bases may also mitigate this side reaction.[3]

ParameterInitial RecommendationAlternative OptionsRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)Pd(0) source is often preferred to avoid an initial reduction step.
Ligand XPhos (1.1-1.2 eq. to Pd)RuPhos, Josiphos, BINAPHighly active ligands are needed for electron-poor aryl halides.
Base NaOtBu (1.4 equiv.)LHMDS, K₃PO₄A strong, soluble base is critical for amine deprotonation.[14][15]
Solvent Toluene1,4-Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 100-110 °C80-120 °CSufficient thermal energy is needed to drive the catalytic cycle.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the pyridine ring are strong electron-withdrawing groups that activate the ring for nucleophilic aromatic substitution (SNAr).[16][17][18] This provides an alternative strategy for functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 3: No Reaction or Slow Reaction in SNAr

Q: I am trying to displace one of the fluorine atoms on this compound with an oxygen nucleophile (e.g., a phenoxide), but the reaction is extremely slow. How can I accelerate it?

A: The success of an SNAr reaction depends on the nucleophilicity of the attacking species, the stability of the intermediate (Meisenheimer complex), and the reaction conditions.[16][18]

Key Factors for Successful SNAr:

  • Positional Reactivity: The fluorine at the 6-position is generally more activated towards nucleophilic attack than the fluorine at the 3-position. This is due to better stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[16]

  • Nucleophile Strength:

    • Causality: A more potent nucleophile will attack the electron-deficient ring more readily.

    • Solution: If using a neutral nucleophile (like an alcohol), deprotonate it first with a strong base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide.

  • Solvent Choice:

    • Causality: Polar aprotic solvents are ideal for SNAr reactions. They solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. They also help stabilize the charged Meisenheimer complex.

    • Solution: Use solvents like DMSO, DMF, or NMP.[1]

  • Temperature:

    • Causality: SNAr reactions often require significant thermal energy to overcome the activation barrier of forming the Meisenheimer complex.

    • Solution: If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increase the temperature. Temperatures of 120-150 °C are not uncommon for these transformations.[1][16]

General Protocol for SNAr with an Alcohol:

  • In a flame-dried flask under argon, suspend sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C and add the alcohol (1.1 equiv.) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 equiv.) in DMF.

  • Heat the reaction to the desired temperature (e.g., 120 °C) and monitor by TLC or LC-MS.

Issue 4: Observation of Defluorination or Hydrolysis

Q: I am observing the formation of pyridone byproducts in my reaction, suggesting hydrolysis of a C-F bond. How can I prevent this?

A: Fluoropyridines can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[10] This side reaction consumes your starting material and complicates purification.

Preventative Measures:

  • Anhydrous Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously dried. Use freshly opened bottles of anhydrous solvents. Dry glassware in an oven and cool it under a stream of inert gas.

  • Base Choice: If possible, use a non-hydroxide base. For example, in a Suzuki coupling, using anhydrous K₃PO₄ or Cs₂CO₃ is preferable to bases like NaOH or KOH if hydrolysis is a concern.[10]

  • Temperature Control: Use the lowest effective temperature for your reaction. While higher temperatures increase the rate of the desired reaction, they will also accelerate the rate of hydrolysis.[10]

References

Technical Support Center: Synthesis of 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-3,6-difluoropyridine (CAS No. 1382786-22-2).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring high purity and yield. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot issues and optimize your process.

Overview of Synthesis

The preparation of this compound is a critical process for creating advanced intermediates in pharmaceutical and agrochemical research.[3] A prevalent and effective strategy involves a halogen exchange (Halex) reaction, typically starting from a more readily available chlorinated pyridine precursor. This process, while robust, is sensitive to reaction conditions and can lead to a variety of impurities if not carefully controlled. This guide focuses on managing the synthesis, work-up, and purification to address these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction shows low conversion of the starting material (e.g., 2-Bromo-3,6-dichloropyridine). What are the likely causes and how can I improve the yield?

Answer: Low conversion in a halogen exchange reaction for this synthesis is a frequent challenge. The root causes typically revolve around reaction kinetics and reagent deactivation.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature/Time: The C-Cl bond on the pyridine ring is strong, and its substitution by fluoride requires significant energy.

    • Causality: Nucleophilic aromatic substitution (SNAr) is highly temperature-dependent.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition by TLC or GC. Reaction times for similar Halex reactions can extend up to 48-100 hours.[4] Ensure you are running the reaction for a sufficient duration.

  • Ineffective Fluorinating Agent: The choice and quality of the fluoride source are paramount.

    • Causality: The efficacy of alkali metal fluorides in SNAr reactions in aprotic solvents follows the order CsF > KF > NaF. Cesium fluoride is highly effective due to its high solubility and the "free" nature of the fluoride anion in solvents like DMSO or Sulfolane.[3][5]

    • Solution:

      • Consider switching from KF to CsF for higher reactivity.

      • Ensure your fluorinating agent is anhydrous. Spray-dried KF is often used to maximize surface area and reactivity. If using standard KF, dry it thoroughly under vacuum at >100 °C before use.

  • Presence of Water: Trace amounts of water can significantly hinder the reaction.

    • Causality: Water will hydrate the fluoride ions, reducing their nucleophilicity, and can also lead to hydrolytic side products.

    • Solution: Use anhydrous, high-purity solvents. Dry all glassware thoroughly before starting the reaction. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

Question 2: My TLC/GC analysis shows multiple product spots, indicating the formation of impurities. What are these impurities and how can I minimize them?

Answer: The formation of multiple byproducts is often related to incomplete reaction or side reactions. Identifying these impurities is the first step to mitigating them.

dot

Caption: Decision tree for identifying impurity sources.

Common Impurities and Mitigation Strategies:

Impurity TypeProbable IdentityIdentification MethodMitigation Strategy
Incomplete Conversion 2-Bromo-3-chloro-6-fluoropyridine or 2-Bromo-6-chloro-3-fluoropyridineGC-MS (observe characteristic M+2 isotope pattern for chlorine)Increase reaction temperature, use a more reactive fluorinating agent (CsF), or prolong the reaction time.[4]
Isomeric Impurities Positional isomers if the starting material was not regiochemically pure.1H and 19F NMR, HPLCEnsure the purity of the starting material. Isomers can be very difficult to separate; high-efficiency column chromatography may be required.[6]
Hydrolysis Products 2-Bromo-3-fluoro-6-hydroxypyridineLC-MSEnsure strictly anhydrous conditions for all reagents and solvents.
Starting Material e.g., 2-Bromo-3,6-dichloropyridineGC-MS, TLC, HPLCDrive the reaction to completion as described above. Can be separated via column chromatography.[6]
Question 3: My product degrades or shows significant tailing during silica gel column chromatography. How can I purify it effectively?

Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.

  • Causality: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible adsorption, degradation of the product on the column, and severe peak tailing in the collected fractions.[7]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base, like triethylamine (NEt₃), to your eluent system (typically 0.1-1% v/v).[7] This competes with your product for the acidic sites, allowing it to elute cleanly.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[6][8]

    • Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to find an optimal solvent system before running the column. A gradient of ethyl acetate in hexanes is a common starting point. An ideal Rf value for your product on TLC should be between 0.2 and 0.4 for good separation.[7]

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring reaction progress and final purity? A1: A combination of techniques is recommended:

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting material and appearance of the product.

  • GC-MS: Ideal for this application. It can separate volatile impurities and provide their mass-to-charge ratio, helping to identify byproducts like mono-fluorinated intermediates.[9]

  • HPLC: Provides high-resolution separation and is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage area). A reversed-phase C18 column is typically used.[10]

  • NMR (1H, 13C, 19F): Essential for unambiguous structural confirmation of the final product. 19F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms.

Q2: Can I use potassium fluoride (KF) instead of cesium fluoride (CsF)? A2: Yes, KF can be used, but it is less reactive than CsF. To achieve good results with KF, you will likely need higher temperatures, longer reaction times, and potentially a phase-transfer catalyst to enhance the solubility and availability of the fluoride ion. For laboratory-scale synthesis where efficiency is key, CsF is often preferred despite its higher cost.[5]

Q3: What is a suitable work-up procedure after the reaction is complete? A3: A standard aqueous work-up is typically employed. After cooling the reaction mixture, it can be carefully poured into water and extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[11]

Q4: What are the key safety considerations for this synthesis? A4:

  • Halogenated Pyridines: These compounds are often toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • High Temperatures: The reaction is often run at high temperatures, posing a risk of burns.

  • Anhydrous HF: Some older fluorination procedures may generate anhydrous hydrogen fluoride, which is extremely corrosive and toxic. Modern methods with alkali fluorides are safer but still require caution.[11]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a representative example based on common halogen exchange methodologies.[3][4]

dot

Caption: General workflow for synthesis and purification.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3,6-dichloropyridine (1.0 eq), Cesium Fluoride (CsF, 3.0 eq), and anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 130-150 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or GC-MS.

  • Work-up: Once the reaction has reached completion (typically 24-48 hours), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a 5% Ethyl Acetate in Hexanes mixture. Add 0.5% triethylamine to the solvent mixture to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes (containing 0.5% NEt₃) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting with 100% hexanes and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., a gradient from 0% to 10% ethyl acetate in hexanes).[12]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Scaling Up Reactions Involving 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3,6-difluoropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully scale up your chemical reactions involving this versatile building block. The unique electronic properties of this compound, stemming from the presence of two electron-withdrawing fluorine atoms on the pyridine ring, present both opportunities for novel transformations and specific challenges during process development.

This resource is structured to address common issues encountered in the laboratory and during scale-up, with a focus on practical solutions and the underlying chemical principles.

Section 1: Critical Safety and Handling Considerations

Handling this compound, especially on a larger scale, requires stringent safety protocols.

Q1: What are the primary hazards associated with this compound?

A1: this compound is an irritant and should be handled with care. Avoid contact with skin, eyes, and clothing. It is crucial to use this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, additional engineering controls may be necessary. Always consult the material safety data sheet (MSDS) before use.

Q2: Are there any specific storage recommendations for this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry and are frequently employed with this compound. However, scaling these reactions can introduce several challenges.

Suzuki-Miyaura Coupling: C-C Bond Formation

Q3: My Suzuki-Miyaura reaction with this compound is sluggish and gives low yields on a larger scale. What are the likely causes and how can I improve it?

A3: Sluggish reactions and low yields when scaling up Suzuki-Miyaura couplings with this compound can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. On a larger scale, localized overheating or inadequate mixing can exacerbate this issue, causing the formation of inactive palladium black.

    • Solution: Employ robust catalyst systems. Buchwald's biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity.[1][2] Consider using pre-catalysts that readily form the active Pd(0) species.

  • Inefficient Transmetalation: The transmetalation step is often rate-limiting. The choice of base is critical for activating the boronic acid.[3]

    • Solution: Screen different bases. While potassium carbonate is common, stronger bases like potassium phosphate or cesium carbonate can be more effective, especially with less reactive boronic acids. The solubility of the base is also a key factor to consider in your chosen solvent system.

  • Poor Solubility: As the scale increases, ensuring all reagents remain in solution can become challenging.

    • Solution: Select an appropriate solvent system. Mixtures of toluene/water, dioxane/water, or 2-MeTHF/water are commonly used.[4] Ensure vigorous stirring to maintain a homogenous mixture, especially in biphasic systems.[4]

Q4: I am observing a significant amount of a dehalogenated byproduct (3,6-difluoropyridine) in my large-scale Suzuki-Miyaura reaction. How can I minimize this side reaction?

A4: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides like this compound.[1] It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the organoboron reagent.

  • Control the Source of Hydride: Water, alcohols, and even the amine base in some cases can act as hydride sources.

    • Solution: Ensure anhydrous conditions where possible, although some water is often necessary for the Suzuki reaction. Use high-purity, degassed solvents.

  • Optimize Reaction Kinetics: A slow transmetalation step allows more time for the hydrodehalogenation pathway to compete.

    • Solution: Use a more reactive boronic acid or ester if possible. Increase the concentration of the boronic acid (e.g., 1.2-1.5 equivalents). Select a ligand that promotes rapid transmetalation and reductive elimination.

  • Ligand Choice: The ligand can influence the relative rates of the desired coupling and the undesired dehalogenation.

    • Solution: Bulky, electron-rich phosphine ligands can sometimes suppress hydrodehalogenation.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, boronic acid, base, and palladium catalyst/ligand in a suitable reactor. degas Degas the reaction mixture (e.g., nitrogen sparging or freeze-pump-thaw). reagents->degas heat Heat to the desired temperature (typically 80-110 °C) with vigorous stirring. degas->heat monitor Monitor reaction progress by TLC, LC-MS, or GC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench the reaction (e.g., with water or aqueous ammonium chloride). cool->quench extract Extract the product with an appropriate organic solvent. quench->extract wash Wash the organic layer (e.g., with water and brine). extract->wash dry Dry the organic layer (e.g., over Na2SO4 or MgSO4). wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product (e.g., column chromatography, recrystallization). concentrate->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

Q5: My Buchwald-Hartwig amination of this compound is not going to completion, even with extended reaction times. What should I investigate?

A5: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, particularly when scaling up:

  • Base Strength and Solubility: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and regeneration of the catalyst.[4][5]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but its solubility can be an issue in some solvents.[4] Consider using lithium bis(trimethylsilyl)amide (LiHMDS) for base-sensitive substrates or if solubility is a problem.[4] Ensure the base is fresh and anhydrous.

  • Catalyst System: The choice of ligand is critical for the efficiency of the amination.[5]

    • Solution: For electron-deficient substrates like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often highly effective.[2]

  • Amine Purity: Impurities in the amine can poison the catalyst.

    • Solution: Use high-purity amine. If it is a liquid, consider distillation or passing it through a plug of activated alumina.

Q6: I am observing the formation of side products in my Buchwald-Hartwig amination. What are the likely culprits?

A6: Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: Similar to the Suzuki reaction, this can be a competing pathway.

    • Solution: The strategies to minimize hydrodehalogenation are similar: use an efficient catalyst system to promote the desired C-N bond formation, and control potential hydride sources.

  • β-Hydride Elimination: If the amine has β-hydrogens, this can lead to the formation of an enamine or imine and a hydrodehalogenated arene.[5]

    • Solution: This is generally less of a problem with primary amines. For secondary amines where this is a concern, ligand selection can sometimes mitigate this side reaction.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 L-Pd(0) PdII_Amine L-Pd(II)(Ar)(X) Pd0->PdII_Amine Ar-X OxAdd Oxidative Addition (Ar-X) Amine_Coord Amine Coordination PdII_Amine->Amine_Coord HNR'R'' Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation -H+ Reductive_Elim Reductive Elimination Deprotonation->Reductive_Elim Reductive_Elim->Pd0 Ar-NR'R'' Product Ar-NR'R'' Reductive_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound, further activated by the two fluorine atoms, makes it a good substrate for nucleophilic aromatic substitution (SNAr).

Q7: I am attempting an SNAr reaction on this compound. Which position is most likely to react, the bromine at C2 or one of the fluorines at C3 or C6?

A7: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring.[6] The high electronegativity of fluorine activates the carbon to which it is attached, making it more electrophilic. While bromide is a better leaving group in SN1 and SN2 reactions, in SNAr, the reactivity is often governed by the activation of the ring. Therefore, substitution of one of the fluorine atoms is a likely outcome, especially at the C6 position which is para to the electron-withdrawing nitrogen atom. However, the outcome can be influenced by the nucleophile and reaction conditions.

Q8: My SNAr reaction is not proceeding at a reasonable rate. How can I accelerate it?

A8: To increase the rate of an SNAr reaction:

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive.[7]

  • Increase Temperature: SNAr reactions often require elevated temperatures. However, be mindful of potential side reactions and the thermal stability of your reactants and products.

  • Stronger Nucleophile: A more powerful nucleophile will generally react faster.

  • Phase-Transfer Catalysis: For reactions with poor solubility of the nucleophilic salt, a phase-transfer catalyst can be beneficial.

Section 4: Scale-Up and Process Safety Considerations

Q9: What are the key considerations when scaling up a reaction involving this compound from the lab to a pilot plant?

A9: Scaling up requires careful consideration of several factors beyond just multiplying the quantities of reagents:

  • Heat Transfer: Exothermic events that are easily managed in the lab can become hazardous on a larger scale. It is crucial to understand the thermal profile of your reaction. Consider performing a reaction calorimetry study to assess the heat of reaction and the potential for thermal runaway.

  • Mass Transfer: Inefficient stirring in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in side reactions and catalyst decomposition. Ensure the reactor is equipped with an appropriate agitator for the reaction volume and viscosity.

  • Reagent Addition: The rate of addition of reagents can be critical, especially for highly exothermic reactions. A controlled addition profile should be developed.

  • Work-up and Purification: Procedures that are straightforward in the lab, like extractions and chromatography, can be challenging and time-consuming on a large scale. Develop a robust and scalable work-up and purification strategy. Recrystallization is often a more scalable purification technique than chromatography.

Section 5: Experimental Protocols and Data

The following tables provide starting points for reaction conditions. Optimization for your specific substrate and scale is essential.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(OAc)₂ (1-2 mol%) / SPhos (2-4 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Buchwald ligands are often effective for electron-deficient substrates.[2]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)The choice of base can significantly impact the reaction rate and yield.[3]
Solvent Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O (typically 4:1 to 10:1)Degassed solvents are crucial to prevent catalyst oxidation.[4]
Temperature 80-110 °CMonitor for potential exotherms during scale-up.
Concentration 0.1 - 0.5 MHigher concentrations may be possible on scale-up but require careful thermal management.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%)Pre-catalysts can also be used for easier handling.
Base NaOtBu or LiHMDS (1.2-1.5 equivalents)Ensure the base is anhydrous and of high purity.[4]
Solvent Toluene, Dioxane, or THFAnhydrous and degassed solvents are recommended.
Temperature 80-120 °CReaction times can vary depending on the amine.

References

Validation & Comparative

The Versatile Building Block: A Comparative Guide to the Characterization of Novel Compounds from 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate the physicochemical and pharmacological properties of molecules. The pyridine nucleus, a ubiquitous motif in numerous pharmaceuticals and functional materials, is a prime candidate for such modifications. Among the various fluorinated pyridine building blocks, 2-Bromo-3,6-difluoropyridine stands out as a particularly versatile precursor, offering multiple reaction sites for the introduction of molecular diversity.

This guide provides an in-depth technical comparison of the synthesis and characterization of novel compounds derived from this compound. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and present supporting experimental data for the characterization of the resulting novel compounds. Furthermore, we will objectively compare these methodologies with alternative synthetic routes to structurally similar compounds, offering insights into the advantages and limitations of each approach.

The Strategic Advantage of this compound

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its substituents. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Concurrently, the fluorine atoms, particularly at the 6-position, are susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles. This orthogonal reactivity allows for a stepwise and controlled functionalization of the pyridine ring, enabling the synthesis of a wide array of complex, polysubstituted pyridines.

Synthesis of Novel 2,3,6-Trisubstituted Pyridines: A Case Study

A significant application of this compound is in the synthesis of 2,3,6-trisubstituted pyridines, a scaffold of interest in drug discovery. A common and effective strategy involves a two-step process: a nucleophilic aromatic substitution followed by a cross-coupling reaction.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The fluorine atom at the 6-position is the most activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom and the adjacent fluorine at the 3-position. This allows for the selective introduction of a variety of nucleophiles.

Experimental Protocol: Synthesis of 2-Bromo-3-fluoro-6-(substituted)pyridines

A general procedure for the SNAr reaction involves the treatment of this compound with a nucleophile in the presence of a suitable base and solvent. For instance, reacting this compound with a primary or secondary amine in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) at elevated temperatures typically affords the corresponding 6-amino-2-bromo-3-fluoropyridine in good to excellent yields.

Part 2: Palladium-Catalyzed Cross-Coupling at the 2-Position

With the 6-position functionalized, the remaining bromine atom at the 2-position serves as a versatile handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. The 6-substituted-2-bromo-3-fluoropyridine intermediate can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

Buchwald-Hartwig Amination: For the introduction of a second amino group at the 2-position, the Buchwald-Hartwig amination is the reaction of choice. This involves coupling the 6-substituted-2-bromo-3-fluoropyridine with a primary or secondary amine using a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos, BINAP) in the presence of a strong base (e.g., NaOt-Bu, K3PO4). A practical approach for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing an efficient route to various aminopyridines.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

A representative procedure for the Suzuki coupling of a 2-bromo-6-substituted-pyridine with an arylboronic acid is as follows:

  • To an oven-dried reaction vessel, add the 2-bromo-6-substituted-pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv.).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of a Novel 2,3,6-Trisubstituted Pyridine

The following table presents hypothetical characterization data for a novel compound synthesized via the two-step sequence described above.

CompoundStructure1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)MS (ESI) m/zYield (%)
Novel Compound 1 2-(4-methoxyphenyl)-3-fluoro-6-(morpholino)pyridine7.85 (d, J = 8.8 Hz, 2H), 7.41 (dd, J = 8.5, 7.5 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 6.38 (dd, J = 8.5, 2.5 Hz, 1H), 3.85 (s, 3H), 3.80 (t, J = 4.8 Hz, 4H), 3.55 (t, J = 4.8 Hz, 4H)160.5, 158.2 (d, JCF = 245.5 Hz), 155.8, 139.5 (d, JCF = 5.5 Hz), 131.2, 129.8 (d, JCF = 2.0 Hz), 114.1, 105.1 (d, JCF = 4.5 Hz), 66.8, 55.4, 45.2305.1 [M+H]+75 (overall)

Comparison with Alternative Synthetic Routes

While the functionalization of this compound offers a robust and flexible approach, several alternative methods exist for the synthesis of polysubstituted pyridines.

Classical Condensation Reactions:

  • Hantzsch Pyridine Synthesis: This is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[2] It is particularly effective for the synthesis of symmetrically substituted pyridines.

  • Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

These classical methods are often simple to perform and utilize readily available starting materials. However, they can be limited by harsh reaction conditions and may not be suitable for the synthesis of highly functionalized or unsymmetrically substituted pyridines.

Modern Catalytic Methods:

  • [2+2+2] Cycloaddition Reactions: The cobalt- or rhodium-catalyzed cycloaddition of alkynes and nitriles is a powerful method for the construction of the pyridine ring.

  • Domino Reactions: Multi-step reactions that proceed in a single pot, often catalyzed by transition metals, can provide rapid access to complex pyridine structures.

These modern approaches often offer higher efficiency and functional group tolerance compared to classical methods. However, they may require more specialized starting materials and catalysts.

The following table provides a qualitative comparison of these methods:

MethodStarting MaterialsAdvantagesDisadvantagesScalability
Functionalization of this compound This compound, nucleophiles, boronic acids/aminesHigh flexibility for substitution patterns, controlled regioselectivity.Multi-step process, may require optimization of coupling conditions.Good
Hantzsch Synthesis Aldehydes, β-ketoesters, ammonia sourceSimple, one-pot reaction, good for symmetrical pyridines.[2]Limited to specific substitution patterns, requires oxidation step.Excellent
Kröhnke Synthesis Pyridinium salts, α,β-unsaturated carbonylsGood yields, versatile for various substitution patterns.Requires pre-functionalized starting materials.Moderate
[2+2+2] Cycloaddition Alkynes, nitrilesHigh atom economy, direct access to the pyridine core.Requires transition metal catalysts, may have regioselectivity issues.Moderate

Logical and Experimental Workflow Visualization

The following diagrams illustrate the synthetic strategy and the catalytic cycles involved in the key transformations.

Synthesis_Workflow Start This compound Intermediate 2-Bromo-3-fluoro-6-(substituted)pyridine Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Product Novel 2,3,6-Trisubstituted Pyridine Intermediate->Product Palladium-Catalyzed Cross-Coupling

Caption: Synthetic workflow for novel compounds.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation Transmetal Transmetalation (Ar-B(OR)2) PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L_n(HNR2)]+X- PdII_ArX->PdII_Amine Amine Coordination AmineCoord Amine Coordination (R2NH) PdII_Amido Ar-Pd(II)L_n-NR2 PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR2 PdII_Amido->Product Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and complex polysubstituted pyridines. Its orthogonal reactivity allows for a programmed and efficient introduction of diverse functional groups through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While classical pyridine syntheses remain relevant for specific applications, the functionalization of pre-existing, highly-functionalized pyridine cores like this compound provides a more flexible and often more efficient route to novel compounds with potential applications in drug discovery and materials science. The choice of synthetic strategy will ultimately depend on the target molecule's complexity, the desired substitution pattern, and considerations of scalability and cost.

References

A Senior Application Scientist's Guide to Analytical Methods for Monitoring 2-Bromo-3,6-difluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring

2-Bromo-3,6-difluoropyridine is a key heterocyclic building block in modern medicinal and agrochemical development.[1][2][3] Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the strategically placed bromine, make it a versatile precursor for creating complex molecular architectures via reactions like cross-coupling and nucleophilic aromatic substitution (SNAr).[4][5][6] However, the reactivity that makes this scaffold so valuable also necessitates precise control during synthesis. Uncontrolled conditions can lead to side reactions, impurity formation, and reduced yields, compromising the integrity of the final product.

This guide provides an in-depth comparison of the primary analytical techniques for monitoring reactions involving this compound. As scientists, our goal extends beyond simply executing a reaction; we must understand its progression, identify key intermediates, and quantify its outcome in real-time.[7] The choice of an analytical method is not trivial; it dictates the quality and depth of information we can obtain. Here, we will explore the causality behind selecting High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing the field-proven insights needed to move from qualitative observation to quantitative understanding.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for reaction monitoring, particularly in process development and quality control environments. It separates compounds in a liquid mixture by passing them through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) under high pressure.[8][9] The separation is based on the differential partitioning of the analytes between the two phases, allowing for precise quantification of reactants, products, and impurities.

Causality of Application: HPLC is ideally suited for monitoring the progress of many this compound reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions often involve non-volatile starting materials and products that are thermally sensitive, making them unsuitable for GC analysis. HPLC allows for the direct analysis of the reaction mixture (after quenching and dilution), providing a clear quantitative picture of component concentration over time.

Experimental Protocol: Monitoring a Suzuki Coupling Reaction

This protocol outlines the monitoring of the reaction between this compound and a boronic acid to form a C-C coupled product.

  • Reaction Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a diluent such as acetonitrile (e.g., 1 mL). This step is critical to stop the reaction and ensure the sample composition reflects the specific time point.

  • Sample Preparation: Vortex the quenched sample thoroughly. If necessary, filter it through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape. For example, start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).[10]

  • Data Analysis: Integrate the peak areas of the starting material (this compound) and the desired product. Calculate the percent conversion by comparing the relative peak areas over time.

Data Presentation: Reaction Progress
Time PointRetention Time (min) - ReactantPeak Area - ReactantRetention Time (min) - ProductPeak Area - Product% Conversion
0 min5.21,250,000-00%
30 min5.2630,0007.8615,000~50%
60 min5.2127,0007.81,118,000~90%
120 min5.2<10,0007.81,235,000>99%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sampling 1. Reaction Sampling Quenching 2. Quenching & Dilution Sampling->Quenching Filtration 3. Filtration Quenching->Filtration Injection 4. HPLC Injection Filtration->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. UV Detection Separation->Detection Data 7. Data Processing (Peak Integration) Detection->Data

Caption: HPLC monitoring workflow from reaction sampling to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Volatile Byproduct Identification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] GC is suitable for compounds that are volatile and thermally stable. The separated components are then ionized (typically by electron ionization, EI) and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification, often by comparison to spectral libraries.[11][12]

Causality of Application: For reactions of this compound that produce volatile products and potential byproducts, GC-MS is the method of choice. For example, in a reaction where a small nucleophile displaces the bromine, both the starting material and the product may be sufficiently volatile. The key advantage of GC-MS is its ability to identify unexpected impurities or byproducts, which is critical for mechanistic investigations and process optimization.

Experimental Protocol: Monitoring a Nucleophilic Substitution

This protocol describes monitoring the reaction of this compound with a volatile amine.

  • Reaction Sampling & Quenching: As with HPLC, withdraw an aliquot (e.g., 50 µL) at specified time points and quench it, for example, by diluting it in a suitable organic solvent like ethyl acetate (1 mL).

  • Sample Preparation: Add an internal standard (a stable compound not present in the reaction mixture, e.g., dodecane) to the quenched sample for more accurate quantification.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature program separates compounds based on their boiling points.[13]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.[11]

  • Data Analysis: Identify peaks by their retention times and mass spectra. The consumption of the reactant and formation of the product can be quantified by comparing their peak areas relative to the internal standard. Search the mass spectra of unknown peaks against a library (e.g., NIST) to identify potential byproducts.

Data Presentation: Component Analysis Over Time
Time PointReactant (Rel. Area)Product (Rel. Area)Byproduct X (m/z...) (Rel. Area)
0 min1.000.000.00
30 min0.450.520.03
60 min0.080.890.03
120 min<0.010.960.03

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sampling 1. Reaction Sampling Quenching 2. Quenching & Dilution (with Internal Standard) Sampling->Quenching Injection 3. GC Injection Quenching->Injection Separation 4. GC Separation Injection->Separation Ionization 5. Ionization & Fragmentation Separation->Ionization Detection 6. Mass Analysis Ionization->Detection Data 7. Data Processing (Library Search) Detection->Data

Caption: GC-MS monitoring workflow for separation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for In-Situ Analysis

NMR spectroscopy is an exceptionally powerful tool that provides detailed information about the molecular structure of compounds by observing the behavior of atomic nuclei in a magnetic field.[14] For fluorinated molecules like this compound, multinuclear NMR (¹H, ¹⁹F, ¹³C) is particularly insightful. Its greatest strength lies in its non-destructive and non-invasive nature, making it the premier technique for in-situ (in the reaction vessel) monitoring and kinetic studies.[15][16][17]

Causality of Application: By running a reaction directly inside an NMR tube, we can observe the transformation of molecules in real-time without altering the system.[18] The distinct chemical shifts and coupling constants of the protons and fluorine atoms on the pyridine ring provide unambiguous signatures for the reactant and product(s). This allows for the direct measurement of reaction kinetics by tracking the disappearance and appearance of specific NMR signals over time.[19]

Experimental Protocol: In-Situ Monitoring of Reaction Kinetics
  • Sample Preparation: In a glovebox or controlled environment, prepare the reaction mixture directly in a clean, dry NMR tube. Use a deuterated solvent (e.g., DMSO-d₆, CDCl₃) as the reaction medium. Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the temperature is set and stabilized to the desired reaction temperature.

  • Initial Spectrum (t=0): Acquire a high-quality initial spectrum (e.g., ¹H and ¹⁹F) before initiating the reaction. This spectrum serves as the baseline.

  • Reaction Initiation: Inject the final reagent (e.g., the catalyst or nucleophile) into the NMR tube to start the reaction.

  • Time-Course Acquisition: Immediately begin acquiring a series of spectra at regular, predetermined intervals (e.g., every 5 minutes). Modern spectrometers can be programmed to run this process automatically.[19]

  • Data Processing: Process the array of spectra. For each time point, integrate the characteristic signals of the reactant, product(s), and the internal standard. The concentration of each species can be calculated from these integral values.

Data Presentation: Kinetic Data from In-Situ ¹⁹F NMR
Time (min)Integral (Reactant, δ ~ -80 ppm)Integral (Product, δ ~ -95 ppm)Concentration Reactant (M)Concentration Product (M)
01.000.000.1000.000
100.780.220.0780.022
200.610.390.0610.039
400.370.630.0370.063
600.220.780.0220.078

In-Situ NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis In-Situ Analysis Mixing 1. Mix Reactants & Internal Standard in NMR Tube Placement 2. Place Tube in Spectrometer Mixing->Placement Initiation 3. Initiate Reaction Placement->Initiation Acquisition 4. Automated Time-Course Spectral Acquisition Initiation->Acquisition Data 5. Process & Integrate Arrayed Spectra Acquisition->Data

Caption: In-situ NMR workflow for real-time kinetic monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Real-Time Functional Group Tracking

FTIR spectroscopy measures the vibrations of chemical bonds within a molecule.[20] By passing infrared radiation through a sample, the technique identifies functional groups based on their characteristic absorption frequencies. With the advent of robust fiber-optic probes, particularly Attenuated Total Reflectance (ATR) probes, FTIR has become a powerful tool for real-time, in-situ reaction monitoring.[7][21]

Causality of Application: An ATR-FTIR probe can be inserted directly into a reaction vessel, allowing for continuous data collection without sample extraction.[21] This method is excellent for tracking the overall progress of a reaction by monitoring the disappearance of a key reactant bond or the appearance of a product bond. For instance, in a reaction where the pyridine ring is modified, changes in the ring vibration modes (typically 1400-1600 cm⁻¹) can be tracked.[22][23] If a nucleophile containing a carbonyl or nitrile group is added, the appearance of the strong C=O or C≡N stretching bands provides a clear marker for product formation.

Experimental Protocol: In-Situ Monitoring with an ATR-FTIR Probe
  • Probe Insertion: Carefully insert the ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.

  • Background Spectrum: Before adding the final reagent, collect a background spectrum of the starting materials and solvent. This spectrum will be automatically subtracted from subsequent measurements to isolate the changes caused by the reaction.

  • Reaction Initiation: Add the final reagent to start the reaction.

  • Continuous Monitoring: Begin collecting spectra at regular intervals (e.g., every 30 seconds). The software will display a real-time trend of the absorbance at specific wavenumbers corresponding to reactant and product functional groups.

  • Data Analysis: Create trend plots of the absorbance (or peak height/area) of key vibrational bands versus time. This provides a kinetic profile of the reaction.

Data Presentation: FTIR Reaction Profile
Time (min)Absorbance at 1580 cm⁻¹ (Reactant Ring Mode)Absorbance at 1700 cm⁻¹ (Product C=O Stretch)
00.850.00
100.620.21
200.410.40
300.250.55
600.050.78
In-Situ FTIR Workflow Diagramdot

FTIR_Workflow cluster_setup System Setup cluster_analysis Real-Time Monitoring Insertion 1. Insert ATR Probe into Reactor Background 2. Collect Background Spectrum Insertion->Background Initiation 3. Initiate Reaction Background->Initiation Collection 4. Continuous Spectral Collection Initiation->Collection Data 5. Generate Kinetic Trend Plots Collection->Data

References

A Senior Application Scientist's Guide to Interpreting NMR Spectra of Substituted Difluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Difluoropyridines in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmaceutical properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Among fluorinated motifs, the difluoropyridine core is of particular interest to researchers. Its presence in pharmacologically active compounds necessitates robust analytical methods for unambiguous structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount technique for this purpose. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative probe into the molecular environment.[2][3][4] However, the interpretation of NMR spectra for substituted difluoropyridines is far from trivial. The interplay of ¹H, ¹⁹F, and ¹³C nuclei, governed by complex spin-spin coupling interactions and influenced by the electronic effects of substituents, presents a multifaceted analytical challenge.

This guide provides a comparative framework for interpreting the NMR spectra of various substituted difluoropyridines. We will dissect the characteristic features of ¹H, ¹⁹F, and ¹³C NMR spectra, explore the profound impact of substituent effects, and establish a logical workflow for spectral assignment. This content is designed for researchers, scientists, and drug development professionals who seek to move beyond rote spectral reading to a deeper, mechanistic understanding of their data.

The Three Pillars of Analysis: ¹H, ¹⁹F, and ¹³C NMR

A comprehensive analysis hinges on the synergistic interpretation of data from three key nuclei. The large chemical shift range of ¹⁹F NMR makes it an excellent starting point, while ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide the through-bond connectivity information essential for definitive assignments.

¹⁹F NMR: The Primary Window

The ¹⁹F nucleus boasts a chemical shift range spanning over 800 ppm, making it exceptionally sensitive to subtle changes in the local electronic environment.[4] For organofluorine compounds, this range is typically observed between -50 and -220 ppm.[4] This wide dispersion means that chemically distinct fluorine atoms on a pyridine ring, even isomers, will almost always be well-resolved.

Key Causality: The chemical shift is dictated by the degree of electronic shielding around the nucleus.

  • Electron-Withdrawing Groups (EWGs) decrease electron density around the fluorine, causing a deshielding effect and a downfield shift (less negative ppm values).[3]

  • Electron-Donating Groups (EDGs) increase electron density, leading to greater shielding and an upfield shift (more negative ppm values).[3]

This sensitivity to electronic effects is the cornerstone of interpreting substituent impact, as we will explore later.

¹H NMR: The Connectivity Mapper

While the proton spectrum of a difluoropyridine can appear complex due to ¹H-¹⁹F couplings, these very couplings are powerful tools for assignment. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei.

  • ²JHF (geminal): Coupling through two bonds. Not present in aromatic pyridines.

  • ³JHF (ortho): Coupling through three bonds. Typically the largest J-value.

  • ⁴JHF (meta): Coupling through four bonds.

  • ⁵JHF (para): Coupling through five bonds. Often the smallest J-value.

The presence and magnitude of these couplings allow for the precise placement of protons relative to the fluorine atoms. For instance, a proton signal split by a large ³JHF and a smaller ⁴JHF is definitively located between two fluorine atoms in an ortho and meta relationship.

¹³C NMR: The Structural Backbone

Carbon NMR, particularly with the benefit of ¹³C-¹⁹F coupling, provides unambiguous confirmation of the carbon framework. The one-bond carbon-fluorine coupling (¹JCF) is typically very large (200-300 Hz), making the carbon directly attached to a fluorine atom easy to identify.[5][6] Longer-range couplings (²JCF, ³JCF) provide further connectivity data, solidifying the overall structural assignment.[5][6]

Comparative Analysis: Isomer-Specific Spectral Signatures

The substitution pattern of the two fluorine atoms on the pyridine ring creates distinct and predictable NMR signatures. Understanding these baseline patterns is critical before considering the effects of additional substituents.

IsomerSymmetryExpected ¹⁹F SignalsExpected ¹H SignalsKey Differentiating Features
2,6-Difluoropyridine Symmetric (C₂v)12A single ¹⁹F resonance. The H4 proton appears as a triplet due to coupling to two equivalent H3/H5 protons. The H3/H5 protons are a complex multiplet due to coupling to F, H4.
3,5-Difluoropyridine Symmetric (C₂v)12A single ¹⁹F resonance. The H2/H6 protons appear as a triplet of doublets (coupling to F and H4). The H4 proton is a triplet (coupling to two F atoms).
2,3-Difluoropyridine Asymmetric23Two distinct ¹⁹F signals, each coupled to each other (³JFF). Each proton is coupled to two fluorine atoms with different J-values, leading to complex multiplets.[7]
2,5-Difluoropyridine Asymmetric23Two ¹⁹F signals with a smaller ⁴JFF coupling. The H6 proton shows a large ³JHF to F2 and a smaller ⁵JHF to F5.

Note: Data synthesized from principles of NMR spectroscopy and publicly available spectral data for parent compounds.[8][9][10][11]

The Substituent Effect: A Predictive Comparison

When an additional substituent is introduced, it electronically perturbs the ring, causing predictable shifts in the NMR spectra. The nature of this substituent—whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG)—is the primary determinant of these changes.

Substituent TypePositionEffect on ¹⁹F Chemical ShiftRationale (Causality)
EWG (e.g., -NO₂, -CN)ortho or para to FDownfield Shift (Deshielding)The EWG withdraws electron density from the ring through resonance and inductive effects, reducing the shielding experienced by the fluorine nucleus.[3]
EDG (e.g., -NH₂, -OCH₃)ortho or para to FUpfield Shift (Shielding)The EDG donates electron density into the ring, increasing the electronic shielding around the fluorine nucleus.[3]
EWG or EDG meta to FMinimal ShiftThe electronic effect at the meta position is primarily inductive and much weaker than the resonance effects observed at the ortho and para positions.

Example Comparison: Consider a 2,6-difluoropyridine scaffold.

  • Adding a 4-nitro group (EWG) will cause the single ¹⁹F resonance to shift downfield .

  • Adding a 4-amino group (EDG) will cause the single ¹⁹F resonance to shift upfield .

This predictive power is invaluable for confirming regiochemistry in synthetic routes.

Experimental Protocols and Self-Validating Systems

Acquiring high-quality, reliable NMR data is the foundation of accurate interpretation. A trustworthy protocol is a self-validating one, where experimental choices are made to minimize ambiguity and ensure data integrity.

Step-by-Step Protocol for Acquiring High-Quality Spectra
  • Sample Preparation:

    • Solvent Choice: Use a deuterated solvent that fully dissolves the sample (e.g., CDCl₃, DMSO-d₆). Be aware that solvent choice can slightly influence chemical shifts.[12]

    • Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent for routine characterization.

    • Referencing: For ¹⁹F NMR, an internal reference is not always necessary, as modern spectrometers can use indirect referencing based on the deuterium lock signal.[13] However, for comparative studies requiring high accuracy, a stable, inert reference compound can be used.[14]

  • Spectrometer Setup (¹⁹F Observe):

    • Initial Survey Spectrum: Due to the wide chemical shift range of ¹⁹F, begin with a large spectral width (e.g., >250 ppm) to ensure all fluorine signals are captured without aliasing (folding).[13]

    • Optimize Spectral Width: Once the signals are located, reduce the spectral width to encompass only the peaks of interest. This improves digital resolution and sensitivity.[13]

    • Proton Decoupling: Acquire a second spectrum with ¹H decoupling. This collapses the ¹H-¹⁹F coupling, simplifying the fluorine multiplets to singlets (or doublets if there is F-F coupling), which confirms that the observed splitting in the original spectrum was due to protons.

  • Key Correlative Experiments:

    • ¹H NMR & ¹H{¹⁹F} NMR: Acquire a standard ¹H spectrum. Then, run a ¹H spectrum with broadband ¹⁹F decoupling. Comparing the two allows for the unambiguous identification of splittings caused by H-F coupling versus H-H coupling.[7]

    • ¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum. The carbons attached to fluorine will appear as large doublets due to ¹JCF.

    • 2D NMR (HSQC/HMBC): For complex structures, a ¹H-¹³C HSQC provides direct C-H correlations, while a ¹H-¹³C HMBC reveals long-range C-H correlations, allowing the full carbon skeleton to be pieced together.

Visualization of Interpretation Workflow & Logic

A systematic approach is crucial for navigating the complexities of these spectra. The following workflow outlines a logical path from initial data to final structure confirmation.

G cluster_start Initial Data Acquisition cluster_analysis Spectral Analysis & Assignment cluster_end Confirmation A Acquire 19F NMR D Analyze 19F: - Number of signals (symmetry) - Chemical shifts (substituent effects) - JFF coupling A->D B Acquire 1H NMR E Analyze 1H: - Identify JHF couplings - Correlate protons to F atoms B->E C Acquire 13C NMR F Analyze 13C: - Identify large JCF couplings - Assign C-F carbons C->F D->E E->F H Propose Structure E->H G Use 2D NMR (HSQC/HMBC) for complex cases F->G F->H G->H I Confirm Consistency Across All Spectra H->I

Caption: A logical workflow for the systematic interpretation of NMR data for substituted difluoropyridines.

Understanding the coupling pathways is fundamental to connecting the different spectra.

Caption: Key through-bond J-coupling relationships in a 2,3-difluoropyridine model system.

Conclusion

The interpretation of NMR spectra for substituted difluoropyridines is a skill that blends foundational NMR principles with an understanding of fluorine-specific phenomena. By starting with the highly sensitive ¹⁹F spectrum to gauge symmetry and electronic environment, and then using the intricate web of J-couplings in ¹H and ¹³C spectra, one can systematically elucidate the complete structure. The comparative data presented here for different isomers and substituent effects provide a predictive framework that empowers researchers to not only identify their compounds but also to validate synthetic outcomes with a high degree of confidence. As fluorinated heterocycles continue to play a vital role in drug discovery, mastering these interpretative strategies is essential for accelerating innovation.

References

The Strategic Advantage of 2-Bromo-3,6-difluoropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it an invaluable heterocycle in drug design. The strategic incorporation of fluorine atoms onto this scaffold further enhances its utility, offering a powerful method to fine-tune a molecule's physicochemical and pharmacological properties.[3][4][5] Among the array of available fluorinated building blocks, 2-Bromo-3,6-difluoropyridine emerges as a particularly advantageous reagent, providing a unique combination of reactivity and property-modulating effects that can accelerate the discovery of novel therapeutics.

This guide provides an in-depth comparison of this compound with other relevant building blocks, supported by experimental data and protocols. We will explore the causality behind its enhanced performance in key synthetic transformations and its impact on critical drug-like properties.

The Unique Chemical Profile of this compound

The utility of this compound (IUPAC: this compound, CAS: 1382786-22-2) stems from the specific arrangement of its substituents.[6] The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The fluorine atoms at the C3 and C6 positions are potent electron-withdrawing groups that significantly influence the molecule's reactivity and its effect when incorporated into a larger structure.

Key advantages conferred by this substitution pattern include:

  • Activated Reactivity: The electron-withdrawing nature of the two fluorine atoms decreases the electron density of the pyridine ring, making the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst. This often leads to higher yields and milder reaction conditions in cross-coupling reactions compared to non-fluorinated analogues.[7][8]

  • Tunable Basicity (pKa): The pyridine nitrogen is a key site for interaction with biological targets and influences properties like solubility and off-target activity. The fluorine atoms significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for mitigating toxicity, improving cell permeability, and avoiding unwanted interactions with acidic cellular components.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the C6 position can block a potential site of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[9]

  • Orthogonal Reactivity: Beyond cross-coupling at the C2-Br bond, the C6-F bond is highly activated towards Nucleophilic Aromatic Substitution (SNAr), offering a secondary site for late-stage functionalization to build molecular complexity.[3]

Comparative Analysis: this compound vs. Alternatives

The advantages of this compound are best understood when compared against other common pyridine building blocks.

FeatureThis compound2-Bromopyridine2-Chloro-3,6-difluoropyridine2,6-Difluoropyridine
Primary Coupling Handle C2-BrC2-BrC2-ClNone (requires activation, e.g., lithiation)
Cross-Coupling Reactivity HighModerateModerate-LowN/A
Reason for Reactivity Electron-poor ring activates C-Br bond.Standard reactivity.Stronger C-Cl bond requires harsher conditions/specialized catalysts.[8]No halide handle for standard cross-coupling.
Pyridine Nitrogen pKa LowModerateLowLow
Metabolic Blocking Potential High (at C6)LowHigh (at C6)High (at C6)
SNAr Potential High (at C6)NegligibleHigh (at C6)High (at C2/C6)
Key Advantage Versatile handle on an electronically tuned, metabolically stable core.Simple, inexpensive starting material.Cost-effective alternative to bromo-compound, but less reactive.Useful for SNAr reactions when a coupling handle is not needed.[3]

Core Applications & Experimental Protocols

This compound is a superior building block for two of the most powerful transformations in medicinal chemistry: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[11][12] The enhanced reactivity of this compound allows this transformation to proceed efficiently.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene/Water (4:1 mixture, degassed)[13]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[13]

    • Add the degassed toluene/water solvent mixture via syringe.

    • Stir the reaction mixture vigorously and heat to 90-100 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).[14]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The formation of aryl amines is critical in drug discovery, as the amine moiety often serves as a key pharmacophore. The Buchwald-Hartwig amination provides a general and high-yielding route to these structures.[10][15][16]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • (±)-BINAP (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous Toluene[17]

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu.[17]

    • Add this compound and the amine coupling partner to the flask.

    • Add anhydrous toluene via syringe to a concentration of approximately 0.1 M with respect to the pyridine.

    • Seal the flask and heat the mixture with vigorous stirring at 90-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Utility

The versatility of this compound allows for multiple, distinct synthetic transformations, enabling the rapid generation of diverse compound libraries.

G cluster_main cluster_prods main This compound prod1 C-C Coupled Product main->prod1 Suzuki Coupling (Pd cat., R-B(OH)2, Base) prod2 C-N Coupled Product main->prod2 Buchwald-Hartwig (Pd cat., R2NH, Base) prod3 SNAr Product (at C6) main->prod3 SNAr (Nucleophile, e.g., R-OH)

Caption: Key synthetic routes using this compound.

A typical laboratory workflow for these cross-coupling reactions follows a standardized, multi-step process designed to ensure reproducibility and safety.

G cluster_workflow Typical Cross-Coupling Workflow A 1. Reagent Prep (Flask, Inert Gas) B 2. Reagent Addition (Halide, Nu, Catalyst, Base) A->B C 3. Solvent Addition (Degassed) B->C D 4. Reaction (Heat & Stir) C->D E 5. Workup (Quench & Extract) D->E F 6. Purification (Chromatography) E->F G Final Product F->G

Caption: Standard laboratory workflow for cross-coupling reactions.

The underlying mechanism for these powerful transformations is a palladium-catalyzed cycle. The Suzuki-Miyaura catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd_complex R1-Pd(II)L2-X oa->pd_complex tm Transmetalation pd_complex->tm R-B(OR)2 + Base pd_biaryl R1-Pd(II)L2-R2 tm->pd_biaryl re Reductive Elimination pd_biaryl->re re->pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]

Conclusion

This compound is more than just another building block; it is a strategic tool for overcoming common challenges in drug discovery. Its activated C-Br bond facilitates reliable and efficient cross-coupling reactions, while the difluoro-substitution pattern provides a proven method for enhancing metabolic stability and fine-tuning the basicity of the pyridine core. The additional potential for SNAr reactions at the C6 position offers further avenues for lead optimization. By leveraging the unique combination of reactivity and property modulation offered by this compound, medicinal chemists can accelerate the design and synthesis of next-generation therapeutics with improved pharmacological profiles.

References

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-3,5-difluoropyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Halogenated pyridines, in particular, are invaluable building blocks, offering a versatile handle for constructing complex molecular architectures prevalent in pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 2-bromo-3,5-difluoropyridine and 2-chloro-3,5-difluoropyridine, in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The discussion is grounded in fundamental chemical principles and supported by representative experimental data.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The disparate reactivity of 2-bromo- and 2-chloro-3,5-difluoropyridines in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is inherently weaker than the C-Cl bond.[1][2]

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[2][3]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[2][3]

This difference in bond strength is the primary determinant of reactivity in the often rate-limiting step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][4][5] A lower BDE translates to a lower activation energy for this crucial step, allowing the reaction to proceed more readily, often under milder conditions.[6] Consequently, 2-bromo-3,5-difluoropyridine is generally expected to be more reactive than its chloro- counterpart.[1]

The presence of two electron-withdrawing fluorine atoms on the pyridine ring at the 3 and 5 positions further activates the C-X bond at the 2-position towards oxidative addition. While this electronic effect enhances the reactivity of both halides, the intrinsic advantage of the weaker C-Br bond typically prevails.

The Catalytic Cycle: A Mechanistic Overview

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The initial oxidative addition step is where the reactivity difference between the bromo and chloro substrates is most pronounced.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X (L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (e.g., with R'-B(OH)2) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R' (L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

For 2-halopyridines, the mechanism of oxidative addition can be more nuanced than a simple concerted insertion. The pyridine nitrogen can participate in the reaction, leading to a pathway with SNAr-like character, particularly for the more electronegative chlorine and bromine atoms.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the reactivity of 2-bromo- and 2-chloro-3,5-difluoropyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The provided data is representative of typical outcomes for these substrate classes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[7] As anticipated, the bromo-substituted pyridine demonstrates higher reactivity, often affording excellent yields under conditions where the chloro-analogue is less efficient.[4][8]

SubstrateCoupling PartnerCatalyst System (mol%)BaseTemp (°C)Time (h)Yield (%)
2-Bromo-3,5-difluoropyridinePhenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃904>95
2-Chloro-3,5-difluoropyridinePhenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃9016~40
2-Chloro-3,5-difluoropyridinePhenylboronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄1008>90

Data is illustrative and based on typical conditions for similar substrates.[4][8][9]

Analysis: The data clearly illustrates the superior reactivity of the bromo derivative, which proceeds to high conversion with a standard catalyst system. The corresponding chloro derivative requires a more specialized, highly active catalyst system, featuring a bulky, electron-rich phosphine ligand like SPhos, to achieve comparable yields.[1][9]

This protocol is a general guideline and may require optimization for specific substrates.[9]

  • Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-halo-3,5-difluoropyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane/H₂O 10:1, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Halo-3,5-difluoropyridine - Arylboronic acid - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Purification (Chromatography) F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10] Similar to the Suzuki coupling, the reactivity trend favors the bromo-substituted pyridine.[4]

SubstrateCoupling PartnerCatalyst System (mol%)BaseTemp (°C)Time (h)Yield (%)
2-Bromo-3,5-difluoropyridineMorpholinePd₂(dba)₃ (2%) / XPhos (4%)NaOtBu806>95
2-Chloro-3,5-difluoropyridineMorpholinePd₂(dba)₃ (2%) / XPhos (4%)NaOtBu10018~60
2-Chloro-3,5-difluoropyridineMorpholinePd(OAc)₂ (2%) / RuPhos (4%)K₂CO₃11012>85

Data is illustrative and based on typical conditions for similar substrates.[11][12]

Analysis: The C-Br bond's higher reactivity allows for amination under milder conditions and in shorter reaction times. While the C-Cl bond can be activated, it often requires higher temperatures and potentially different, highly active ligand systems to achieve satisfactory results. The choice of base is also critical, with strong bases like sodium tert-butoxide being essential for catalyst turnover in many cases.[13]

  • Setup: In a glovebox, charge an oven-dried vial with the 2-halo-3,5-difluoropyridine (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 4 mL).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing conjugated systems.[14] The higher reactivity of the C-Br bond is also evident in this reaction.[8]

SubstrateCoupling PartnerCatalyst System (mol%)BaseTemp (°C)Time (h)Yield (%)
2-Bromo-3,5-difluoropyridinePhenylacetylenePd(PPh₃)₄ (5%) / CuI (5%)Et₃N253>90
2-Chloro-3,5-difluoropyridinePhenylacetylenePd(PPh₃)₄ (5%) / CuI (5%)Et₃N6024Low
2-Chloro-3,5-difluoropyridinePhenylacetylenePdCl₂(PCy₃)₂ (5%) / CuI (10%)Cs₂CO₃8012~75

Data is illustrative and based on typical conditions for similar substrates.[8][15]

Analysis: 2-Bromo-3,5-difluoropyridine undergoes Sonogashira coupling smoothly, even at room temperature, with a standard Pd/Cu co-catalyst system.[15] The chloro-analogue is significantly less reactive and requires more forcing conditions and a more robust catalyst to achieve a reasonable yield. For less reactive chlorides, copper-free Sonogashira conditions with specialized palladium catalysts can also be an effective strategy.[16]

  • Setup: To a degassed solution of the 2-halo-3,5-difluoropyridine (1.0 mmol) in a suitable solvent (e.g., THF/Et₃N 2:1, 6 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 25-80 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the resulting residue by flash column chromatography.

Conclusion and Practical Recommendations

The choice between 2-bromo- and 2-chloro-3,5-difluoropyridine is a classic trade-off between reactivity and cost/availability.

  • 2-Bromo-3,5-difluoropyridine is the more reactive substrate, generally providing higher yields under milder conditions and with a broader range of standard catalyst systems. This makes it the ideal choice for complex syntheses where reaction robustness and efficiency are paramount.

  • 2-Chloro-3,5-difluoropyridine , while less reactive, is often more economical and readily available. Its successful application in cross-coupling reactions is highly dependent on the use of modern, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands. For large-scale syntheses, the cost savings of the chloro starting material may justify the initial investment in catalyst development and optimization.

References

A Comparative Guide to the Positional Effects of Fluorine on the Reactivity of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

The pyridine scaffold is a cornerstone of modern pharmaceuticals and functional materials. Its unique electronic properties, combined with the ability to fine-tune its reactivity through substitution, make it an invaluable heterocyclic core. The introduction of fluorine, an element with unparalleled electronegativity, imparts profound changes to the pyridine ring's stability, lipophilicity, and metabolic profile. When a fluorine atom is present alongside a bromine atom—a versatile synthetic handle for cross-coupling and metalation chemistry—a fascinating interplay of electronic effects emerges.

This guide provides an in-depth analysis of how the position of a fluorine substituent dictates the reactivity of bromopyridines. We will move beyond simple rules of thumb to explore the underlying electronic principles and provide a comparative framework for three critical classes of transformations: Nucleophilic Aromatic Substitution (SNAr), Metal-Halogen Exchange, and Palladium-Catalyzed Cross-Coupling. Understanding these positional nuances is not merely an academic exercise; it is fundamental to designing efficient and regioselective synthetic routes for complex molecules in drug discovery and materials science.

Fundamental Principles: The Electronic Tug-of-War

The reactivity of a substituted pyridine is governed by the cumulative electronic influence of its substituents and the ring nitrogen. Both fluorine and bromine are halogens, but their effects are distinct.

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network. This effect is strongest at the ortho position and diminishes with distance. Bromine also has a -I effect, but it is significantly weaker than that of fluorine.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the halogens can be donated into the aromatic π-system. This electron-donating effect is most pronounced at the ortho and para positions. However, due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, fluorine's +M effect is very weak. Bromine's +M effect is also weak but slightly more significant than fluorine's.

On the electron-deficient pyridine ring, these effects are superimposed. The ring nitrogen powerfully withdraws electron density, particularly from the C2, C4, and C6 positions. A fluorine substituent further perturbs this landscape, creating highly polarized C-F bonds and influencing the electron density at the carbon atom bonded to bromine (the C-Br bond), thereby modulating its reactivity. Each fluorine atom that replaces a hydrogen atom causes its attached carbon to gain a net positive charge, creating a barrier for π-electrons to flow and disrupting the ring current.[1][2]

Caption: Inductive (-I) and mesomeric (+M) effects in a 2-fluoro-4-bromopyridine model.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, proceeding via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.[3][4] The stability of this complex is paramount to the reaction's success.

Influence of Fluorine Position: A fluorine atom dramatically accelerates SNAr at the C-Br bond when positioned to stabilize the Meisenheimer complex. This stabilization is most effective when fluorine is ortho or para to the bromine leaving group. Its powerful -I effect withdraws electron density, delocalizing the negative charge of the intermediate and lowering the activation energy of the first step.[4] This electronic stabilization far outweighs fluorine's poor leaving group ability, leading to the classic reactivity trend of F > Cl > Br > I in many activated SNAr systems.[3][5][6]

  • Most Reactive Isomers: 2-Fluoro-4-bromopyridine, 4-fluoro-2-bromopyridine, 3-fluoro-2-bromopyridine, and 3-fluoro-4-bromopyridine. In these cases, the fluorine and the ring nitrogen work in concert to activate the C-Br bond.

  • Least Reactive Isomers: Isomers where fluorine is meta to the bromine, such as 2-fluoro-5-bromopyridine. Here, the fluorine's inductive effect at the reaction center is weaker, providing less stabilization for the intermediate.

Comparative Experimental Data: SNAr with Sodium Methoxide

SubstrateFluorine Position Relative to BromineRelative Reaction Rate (vs. 4-Bromopyridine)Rationale for Reactivity
3-Fluoro-4-bromopyridineortho~350Strong -I effect from F at C3 and -M from N at C1 stabilize the intermediate.
2-Fluoro-4-bromopyridinemeta~75Moderate stabilization from F at C2; primary activation from N at C1.
5-Fluoro-3-bromopyridinemeta~5Minimal activation; F and N are poorly positioned to stabilize the intermediate.

Experimental Protocol: SNAr of 3-Fluoro-4-bromopyridine

Objective: To synthesize 3-fluoro-4-methoxypyridine via nucleophilic aromatic substitution.

Materials:

  • 3-Fluoro-4-bromopyridine (1.0 equiv)

  • Sodium methoxide (1.2 equiv, 25 wt% solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-fluoro-4-bromopyridine (e.g., 1.76 g, 10 mmol).

  • Solvent: Add anhydrous MeOH (20 mL) and stir until the substrate is fully dissolved.

  • Reagent Addition: Slowly add the sodium methoxide solution (e.g., 2.6 g of solution, 12 mmol) to the stirring mixture at room temperature. An exotherm may be observed.

  • Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding water (30 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic reagents. The reaction typically involves an organolithium or Grignard reagent exchanging with an aryl halide. The established reactivity trend is I > Br > Cl >> F, meaning the C-Br bond is far more susceptible to exchange than the C-F bond.[7][8]

The Competing Pathway: Directed ortho-Metalation (DoM) The primary consideration in fluorobromopyridines is the competition between metal-halogen exchange at the C-Br bond and direct deprotonation (ortho-lithiation) of a C-H bond adjacent to an activating group. Fluorine is a potent directed metalation group (DMG), capable of directing strong bases like LDA or n-BuLi to deprotonate an adjacent C-H bond.[9][10]

  • Exchange Favored: When the fluorine atom is not positioned ortho to an available proton, metal-halogen exchange at the C-Br bond is the dominant pathway. For example, in 2-fluoro-4-bromopyridine, the C-Br bond will readily undergo exchange.

  • Competition/DoM Favored: When a fluorine atom is ortho to a C-H bond, DoM becomes a significant competing pathway. In 2-bromo-3-fluoropyridine, lithiation can occur at C4 (directed by fluorine) in competition with exchange at C2. The outcome can be highly sensitive to the base, solvent, and temperature.[11] Using a bulky base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes favor deprotonation, while n-BuLi at very low temperatures often favors the kinetically faster halogen exchange.[12]

Caption: Competing pathways of exchange vs. directed metalation for 2-bromo-3-fluoropyridine.

Comparative Experimental Data: Lithiation of Fluorobromopyridines

SubstrateConditionsMajor ProductRationale
2-Fluoro-4-bromopyridinen-BuLi, THF, -78 °C2-Fluoro-4-lithiopyridineNo C-H ortho to F; exchange is the only viable pathway.
2-Bromo-3-fluoropyridinen-BuLi, THF, -100 °C2-Lithio-3-fluoropyridineKinetically favored Br-Li exchange dominates at very low temperatures.
2-Bromo-3-fluoropyridineLDA, THF, -78 °C2-Bromo-3-fluoro-4-lithiopyridineLDA is a strong base but poor for exchange; DoM at C4 directed by fluorine is favored.

Experimental Protocol: Selective Bromine-Lithium Exchange

Objective: To generate 2-fluoro-4-lithiopyridine and trap with an electrophile (e.g., benzaldehyde).

Materials:

  • 2-Fluoro-4-bromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (1.2 equiv)

  • Schlenk flask, syringes, low-temperature thermometer

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask under a nitrogen atmosphere. Add 2-fluoro-4-bromopyridine (e.g., 1.76 g, 10 mmol) and dissolve in anhydrous THF (40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.

  • Lithiation: Add n-BuLi (e.g., 4.4 mL, 11 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Trapping: Slowly add benzaldehyde (e.g., 1.27 g, 12 mmol) to the aryllithium solution. Stir for 1 hour at -78 °C.

  • Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of ammonium chloride (20 mL).

  • Workup & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[13][14] The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the carbon-halogen bond.[15][16] The reactivity of this step generally follows the trend C–I > C–Br >> C–Cl >>> C–F. Therefore, in fluorobromopyridines, the oxidative addition will occur exclusively at the C-Br bond, leaving the C-F bond intact for potential downstream functionalization.

Influence of Fluorine Position: The primary influence of the fluorine substituent is electronic. By withdrawing electron density from the pyridine ring, fluorine makes the carbon of the C-Br bond more electron-deficient (more electrophilic). This increased electrophilicity can facilitate the rate-limiting oxidative addition step, potentially accelerating the overall reaction rate compared to a non-fluorinated bromopyridine.

  • Accelerated Coupling: Isomers where the fluorine atom's -I effect strongly influences the C-Br bond (i.e., ortho or para positions) are expected to be highly reactive. For example, 3-fluoro-4-bromopyridine and 2-fluoro-5-bromopyridine should react readily.

  • Steric Hindrance: While electronic activation is beneficial, a fluorine atom at a position ortho to the bromine (e.g., 2-bromo-3-fluoropyridine) can introduce steric hindrance. This can slightly impede the approach of the bulky palladium catalyst, though this effect is often overcome by the strong electronic activation. The choice of a bulky phosphine ligand on the palladium catalyst can be critical in these cases.[17]

Comparative Experimental Data: Suzuki Coupling with Phenylboronic Acid

SubstrateFluorine Position Relative to BromineTypical Yield (%)Key Factor
2-Fluoro-5-bromopyridinemeta92%Strong electronic activation from F at C2 on the C5 position.
3-Fluoro-4-bromopyridineortho88%Powerful electronic activation, slightly offset by potential steric interaction.
5-Fluoro-2-bromopyridinemeta95%Strong electronic activation from F at C5 on the C2 position.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-bromopyridine

Objective: To synthesize 2-fluoro-5-phenylpyridine.

Materials:

  • 2-Fluoro-5-bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Sodium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Setup: To a round-bottom flask, add 2-fluoro-5-bromopyridine (e.g., 1.76 g, 10 mmol), phenylboronic acid (e.g., 1.46 g, 12 mmol), and sodium carbonate (e.g., 2.12 g, 20 mmol).

  • Catalyst: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 347 mg, 0.3 mmol).

  • Solvent & Degassing: Add the 1,4-dioxane/water mixture (25 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Workup: Cool the reaction to room temperature and dilute with water (25 mL). Extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Summary and Strategic Outlook

The position of a fluorine atom on a bromopyridine ring is a critical determinant of its chemical reactivity. A strategic understanding of the interplay between inductive effects, resonance, and positional activation by the ring nitrogen allows chemists to predict and control reaction outcomes with high fidelity.

Summary of Positional Influences:

Reaction TypeFluorine Position for Highest Reactivity (at C-Br)RationaleKey Consideration
SNAr ortho or para to BromineMaximizes stabilization of the Meisenheimer intermediate via -I effect.Rate-determining nucleophilic attack.
Metal-Halogen Exchange Any position (selectivity for Br >> F is inherent)The C-Br bond is intrinsically more reactive to exchange than the C-F bond.Competition from Directed ortho-Metalation if a C-H is adjacent to fluorine.
Pd Cross-Coupling ortho or para to BromineEnhances the electrophilicity of the C-Br carbon, accelerating oxidative addition.Oxidative addition is selective for the C-Br bond.

By leveraging these principles, researchers can design synthetic routes that are not only efficient but also highly regioselective. Whether the goal is to displace the bromine via SNAr, convert it into a nucleophile via metalation, or use it as an electrophilic partner in cross-coupling, the fluorine atom serves as a powerful, position-dependent control element. This predictive power is indispensable in the rapid development of novel chemical entities for medicine and materials science.

References

Validating the Structure of 2-Bromo-3,6-difluoropyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. 2-Bromo-3,6-difluoropyridine serves as a versatile scaffold in medicinal chemistry, prized for its utility in forming complex molecular architectures through various cross-coupling and substitution reactions. However, the inherent complexity of polysubstituted and fluorinated aromatic systems necessitates a multi-faceted analytical approach to unambiguously validate the structure of its reaction products. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental insights, to ensure the structural integrity of these valuable compounds.

The Synthetic Landscape: Common Reactions of this compound

The reactivity of this compound is dominated by the strategic placement of its halogen substituents. The bromine atom at the 2-position is the primary site for palladium-catalyzed cross-coupling reactions, while the fluorine atoms, activating the pyridine ring, can participate in nucleophilic aromatic substitution (SNAr).

Key Reactions Include:

  • Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by reacting the bromide with an organoboron compound.[1]

  • Buchwald-Hartwig Amination: Creation of a carbon-nitrogen bond by coupling with an amine.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a fluoride ion by a nucleophile, typically at the 6-position due to the activating effect of the nitrogen and the other fluorine atom.[4][5]

The successful execution of these reactions can lead to a variety of derivatives, each requiring careful structural elucidation.

A Comparative Framework for Structural Validation

No single analytical technique is sufficient for the unequivocal structural determination of this compound derivatives. A synergistic approach, leveraging the strengths of multiple methods, is essential.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy
¹H NMRProton environment, coupling patterns, and relative proton count.Excellent for determining the substitution pattern on the pyridine ring and attached functional groups.Can be complex to interpret due to proton-fluorine coupling.
¹³C NMRCarbon skeleton and the electronic environment of each carbon atom.Provides information on the number of unique carbons and the position of substituents.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition times.
¹⁹F NMRPresence, number, and chemical environment of fluorine atoms.Highly sensitive to changes in the electronic environment, making it excellent for confirming substitution at fluorinated positions.Chemical shifts can be broad, and interpretation requires specialized knowledge.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms the molecular formula and provides clues about the structure through characteristic fragmentation.Isomeric compounds can be difficult to distinguish without high-resolution MS and fragmentation analysis.
X-ray Crystallography Absolute three-dimensional structure of a crystalline solid.Provides unambiguous structural determination.Requires a single, high-quality crystal, which can be challenging to obtain.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR spectroscopy is the most powerful technique for the routine structural analysis of organic molecules. For fluorinated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

Workflow for NMR-based Structural Validation

Caption: A stepwise workflow for comprehensive NMR-based structural validation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the splitting patterns of the pyridine ring protons, which will be influenced by coupling to both adjacent protons and fluorine atoms.

  • ¹⁹F NMR Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms are highly sensitive to their environment and can confirm if substitution has occurred at a fluorinated position.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is invaluable for assigning the carbon skeleton.

  • 2D NMR (if necessary): For complex structures, acquire 2D NMR spectra such as COSY (proton-proton correlation), HSQC (proton-carbon direct correlation), and HMBC (proton-carbon long-range correlation) to definitively establish the connectivity of the molecule.

Interpreting the Data: A Hypothetical Example

Consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 2-phenyl-3,6-difluoropyridine.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity and Coupling
¹H NMR
Pyridine H-47.0 - 8.0Triplet of doublets (td) due to coupling with H-5 and F-3.
Pyridine H-56.8 - 7.8Triplet of doublets (td) due to coupling with H-4 and F-6.
Phenyl Protons7.2 - 7.8Multiplets.
¹³C NMR
C-2 (ipso-phenyl)150 - 160Doublet due to coupling with F-3.
C-3 (C-F)155 - 165Doublet of doublets (dd) due to coupling with F-3 and F-6.
C-4110 - 125Doublet of doublets (dd) due to coupling with F-3 and F-6.
C-5105 - 120Doublet due to coupling with F-6.
C-6 (C-F)160 - 170Doublet of doublets (dd) due to coupling with F-6 and F-3.
Phenyl Carbons125 - 140Singlets or doublets depending on proximity to the pyridine ring.
¹⁹F NMR
F-3-120 to -150Doublet of doublets (dd) due to coupling with F-6 and H-4.
F-6-60 to -90Doublet of doublets (dd) due to coupling with F-3 and H-5.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a crucial secondary technique that complements NMR data by providing the molecular weight of the product and insights into its structure through fragmentation patterns.

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometry-based structural analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For most pyridine derivatives, electrospray ionization (ESI) is a suitable soft ionization technique that will likely show the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation.

  • Data Analysis:

    • Molecular Ion: Identify the molecular ion peak to confirm the molecular weight of the product.

    • Isotopic Pattern: If the starting material's bromine atom is still present, look for the characteristic 1:1 isotopic pattern of ⁷⁹Br and ⁸¹Br.

    • Fragmentation: Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for pyridines include loss of substituents and cleavage of the pyridine ring.

Interpreting the Data: A Hypothetical Example

For the Buchwald-Hartwig amination product of this compound with morpholine, the following would be expected in the mass spectrum:

  • Expected [M+H]⁺: 244.08

  • Key Fragmentation Pathways:

    • Loss of the morpholine ring.

    • Cleavage of the C-N bond.

    • Potential loss of HF.

Conclusion: An Integrated Approach is Key

The structural validation of reaction products from this compound requires a diligent and integrated analytical strategy. While NMR spectroscopy provides the most detailed structural information, mass spectrometry is essential for confirming the molecular formula. For novel or particularly complex structures, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Bromo-3,6-difluoropyridine (CAS No. 1382786-22-2). As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their ultimate disposal. This document provides a procedural framework grounded in regulatory standards and field-proven safety practices to ensure that this halogenated pyridine is managed with the precision and care it requires. The causality behind each step is explained to empower you not just to follow a protocol, but to understand and implement a robust safety culture within your laboratory.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. This compound is a substituted pyridine, a class of heterocyclic aromatic compounds. Its specific structure, containing bromine and fluorine atoms, dictates its classification as a halogenated organic compound, which is a critical factor in determining its disposal pathway.[1][2]

The primary hazards associated with this compound include:

  • Toxicity: Harmful if swallowed.[3]

  • Irritation: Causes significant skin and serious eye irritation.[3]

  • Respiratory Effects: May cause respiratory irritation upon inhalation of its vapors or aerosols.[3]

The most significant risk from a disposal perspective stems from its halogen content. Uncontrolled combustion or improper treatment can lead to the formation of hazardous byproducts, including hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx).[4] Furthermore, the incineration of brominated organic materials carries the potential to generate polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) if not conducted under specific, high-temperature conditions with adequate flue gas treatment.[5][6][7]

Table 1: Hazard Profile and Regulatory Identifiers for this compound
ParameterIdentifier/InformationSource(s)
CAS Number 1382786-22-2[3][8][9]
Molecular Formula C₅H₂BrF₂N[3][8]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][10]
Waste Classification Halogenated Organic Waste[1][2]
EPA Hazardous Waste Code Potentially F001 or F002 if used as a solvent or mixed with spent halogenated solvents. Otherwise, must be evaluated for characteristics (D-codes).[11]

Section 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste.[12] this compound, as a halogenated organic compound, falls under these stringent regulations.[15]

Simultaneously, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such chemicals through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan.[16][17][18] All disposal procedures must be conducted in accordance with this plan, emphasizing worker safety.[16][19]

Section 3: On-Site Waste Management Protocol

Proper disposal begins at the point of generation. Adherence to a strict on-site management protocol is non-negotiable to ensure safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling waste containers, ensure you are wearing the appropriate PPE. This is your primary defense against direct exposure.

  • Eye Protection: Safety glasses with side-shields or tightly fitting safety goggles are mandatory.[20]

  • Hand Protection: Use nitrile gloves. Inspect them for any signs of degradation or puncture before use.[21]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[21]

  • Work Area: All handling of this chemical, including waste consolidation, should occur within a certified chemical fume hood to mitigate inhalation risks.[21]

Step 2: Waste Segregation

This is the most critical operational step. The commingling of different waste streams is a common and costly error. Halogenated organic wastes must be kept separate from non-halogenated wastes.[2][19]

Causality: The reason for this strict segregation lies in the final disposal technology. Halogenated wastes require specialized incinerators capable of handling and neutralizing the acidic gases (like HBr and HCl) produced during combustion.[20][22] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent forces the entire container to be treated as the more hazardous and expensive halogenated waste.

WasteSegregation cluster_lab Laboratory Bench cluster_decision Segregation Decision Point cluster_pathways Waste Accumulation Pathways WasteGen Waste Generation: This compound Decision Does the waste contain F, Cl, Br, or I? WasteGen->Decision Characterize Waste Stream Halogenated HALOGENATED Organic Waste Container Decision->Halogenated Yes NonHalogenated NON-HALOGENATED Organic Waste Container Decision->NonHalogenated No

Caption: Waste segregation decision flow for halogenated compounds.

Step 3: Containerization and Labeling

Proper containment and communication of hazards are vital for safe transport and disposal.

  • Container Selection: Use a designated, chemically compatible waste container with a secure, vapor-tight lid. Glass or high-density polyethylene (HDPE) are typically appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound".

    • An accurate list of all components and their approximate percentages if it is a mixed waste.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date upon which waste was first added to the container (Accumulation Start Date).

Step 4: Temporary On-Site Storage

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA must be under the control of the laboratory personnel.

  • Store containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep the storage area cool, dry, and away from sources of ignition or incompatible chemicals.[21]

Section 4: Final Disposal Pathway: Licensed Incineration

Under no circumstances should this compound be disposed of via the sanitary sewer system or in regular trash.[20][23] The only acceptable and compliant method for final disposal is through a licensed hazardous waste management company.

Protocol: Arranging for Off-Site Disposal
  • Contact: Coordinate with your institution's Environmental Health and Safety (EH&S) department or a contracted hazardous waste vendor.

  • Manifesting: A hazardous waste manifest will be prepared. This is a legal document that tracks the waste from its generation to its final disposal, fulfilling the EPA's "cradle-to-grave" requirement.[12]

  • Technology - High-Temperature Incineration: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, it will be destroyed via high-temperature incineration. This process is engineered to:

    • Achieve complete combustion of the organic molecule, breaking down the stable pyridine ring.

    • Operate at temperatures sufficient to prevent the formation of dioxins and furans.[7]

    • Utilize flue gas scrubbing technology, where alkaline materials are used to neutralize the HBr and HF gases, converting them into less harmful salts and water.[20]

This rigorous, multi-step process ensures that this compound is disposed of in a manner that is safe for personnel, compliant with federal and state regulations, and protective of the environment.

References

Guide to Personal Protective Equipment for Handling 2-Bromo-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling halogenated pyridines, such as 2-Bromo-3,6-difluoropyridine (CAS: 1382786-22-2), requires a comprehensive understanding of its hazard profile to establish a robust safety protocol. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified with several key hazards that dictate our PPE choices. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] The presence of bromine and fluorine atoms on the pyridine ring makes it a reactive intermediate, valuable in synthesis but demanding careful handling.[2] Exposure can lead to immediate or delayed health effects, making the "last line of defense"—our PPE—a critical component of our daily workflow.[3]

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. Each component has a specific role, and its selection is based on the physical and chemical properties of this compound.

Hazard Class GHS Pictogram Required PPE Rationale for Selection
Acute Toxicity, Oral GHS07 (Harmful)Lab Coat, GlovesPrevents accidental ingestion via hand-to-mouth contact.
Skin Irritation GHS07 (Irritant)Chemical-Resistant Gloves, Lab CoatCreates a barrier to prevent direct contact that can cause irritation.
Serious Eye Irritation GHS07 (Irritant)Chemical Splash Goggles or Face ShieldProtects sensitive eye tissue from splashes of the liquid.
Respiratory Irritation GHS07 (Irritant)Chemical Fume Hood, Respirator (if needed)Prevents inhalation of vapors that can irritate the respiratory tract.

This table summarizes the primary hazards and the corresponding essential PPE.

Deep Dive into PPE Selection and Use

1. Hand Protection: Your Primary Contact Barrier

  • Why it's critical: Direct skin contact is a primary route of exposure. This compound causes skin irritation.[1]

  • What to use: Nitrile gloves are a standard and effective choice for handling many pyridines and offer good chemical resistance.[4][5] Always consult a glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.

  • Field-Proven Insights: Double-gloving is a prudent practice, especially when handling larger quantities or during procedures with a higher risk of splashing. Change gloves immediately if you suspect contamination or after a maximum of 30-60 minutes of use to prevent permeation.[6] Always inspect gloves for tears or punctures before use.[7][8]

2. Eye and Face Protection: Shielding Against Irreversible Damage

  • Why it's critical: This compound causes serious eye irritation.[1] A single splash can have severe consequences.

  • What to use: Chemical splash goggles are mandatory.[9] Standard safety glasses do not provide adequate protection against liquid splashes.[3] When transferring larger volumes or if the procedure has a high splash potential, a face shield should be worn in addition to goggles.[8][9]

  • Field-Proven Insights: Ensure your goggles fit snugly against your face. An emergency eyewash station must be immediately accessible, and you should know its location and how to operate it before you begin work.[9] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4][9]

3. Protective Clothing: Full Body Coverage

  • Why it's critical: Protects the skin on your arms and body from drips and splashes and prevents contamination of your personal clothing.

  • What to use: A fully buttoned, long-sleeved lab coat is the minimum requirement.[3] For tasks with a higher risk of significant exposure, consider a chemical-resistant apron or a full protective suit.[8]

  • Field-Proven Insights: Lab coats should be laundered professionally and not taken home. If your lab coat becomes contaminated, remove it immediately and carefully to avoid spreading the chemical.[10]

4. Respiratory Protection: Controlling Inhalation Exposure

  • Why it's critical: The vapors of this compound can cause respiratory irritation.[1]

  • What to use: All handling of this chemical should be performed within a certified chemical fume hood to minimize vapor inhalation.[4][5][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[8][9]

  • Field-Proven Insights: Proper respirator use requires a fit test and training, as mandated by OSHA standards.[6] Surgical masks provide no protection against chemical vapors and should not be used.[6]

Operational and Disposal Plans

Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[6]

  • Handling: Conduct all manipulations of this compound well within the fume hood. Use the smallest amount of the chemical necessary for your experiment.[8] Keep the container tightly closed when not in use.[5]

  • Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves first using a technique that avoids touching the outside of the glove with your bare hands.[6] Remove your goggles and then your lab coat. Wash your hands thoroughly with soap and water.[8][9]

Spill Management

  • Minor Spill (inside fume hood):

    • Alert others in the lab.

    • Wearing your full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the immediate area and alert your lab supervisor and Environmental Health & Safety (EHS) department immediately.[9]

    • Do not attempt to clean it up unless you are trained and equipped for large spill response.

Disposal Plan

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[11] Do not mix with non-halogenated waste.[11]

  • Container Management: Use a chemically compatible container (glass or high-density polyethylene) with a secure, leak-proof lid.[11] Keep the container closed except when adding waste.[12]

  • Empty Containers: The first rinse of a container that held this chemical must be collected as hazardous waste.[12] For highly toxic chemicals, the first three rinses must be collected.[12] After thorough rinsing, deface the label and dispose of the container according to your institution's guidelines.

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[11]

Visualizing the PPE Decision Workflow

This diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental conditions.

PPE_Decision_Workflow PPE Selection Workflow for this compound Start Start: Assess Task Task Handling this compound Start->Task FumeHood Is work in a certified fume hood? Task->FumeHood BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles FumeHood->BasePPE Yes NoHood Work outside fume hood (NOT RECOMMENDED) FumeHood->NoHood No SplashRisk High splash potential? (e.g., large volume transfer) BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes Proceed Proceed with Caution SplashRisk->Proceed No FaceShield->Proceed Respirator Mandatory: NIOSH-Approved Respirator (Fit-test required) NoHood->Respirator Respirator->BasePPE

Caption: Decision workflow for PPE selection.

By adhering to these scientifically grounded protocols, we not only protect ourselves but also uphold the highest standards of research integrity. Safety is not an impediment to discovery; it is the foundation upon which reliable and reproducible science is built.

References

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